Steffimycin
Description
Structure
3D Structure
Properties
CAS No. |
11033-34-4 |
|---|---|
Molecular Formula |
C28H30O13 |
Molecular Weight |
574.5 g/mol |
IUPAC Name |
(2S,3S,4R)-4-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-3-methoxy-6-methyloxan-2-yl]oxy-2,5,7-trihydroxy-3,9-dimethoxy-2-methyl-3,4-dihydrotetracene-1,6,11-trione |
InChI |
InChI=1S/C28H30O13/c1-9-18(30)22(34)24(38-4)27(40-9)41-23-17-13(25(35)28(2,36)26(23)39-5)8-12-16(21(17)33)20(32)15-11(19(12)31)6-10(37-3)7-14(15)29/h6-9,18,22-24,26-27,29-30,33-34,36H,1-5H3/t9-,18-,22+,23+,24+,26-,27-,28+/m0/s1 |
InChI Key |
HWMJTJZEJBSVCG-GPDBLRFJSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(C(C(=O)C3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=C(C=C5O)OC)(C)O)OC)OC)O)O |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@](C(=O)C3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=C(C=C5O)OC)(C)O)OC)OC)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(=O)C3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=C(C=C5O)OC)(C)O)OC)OC)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Steffimycin; U 20661; U-20,661; U20661; U-20661 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Isolation of Steffimycin-Producing Organisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies for isolating, cultivating, and analyzing Steffimycin-producing microorganisms. The primary producer of this compound is the bacterium Streptomyces steffisburgensis. This document outlines detailed experimental protocols, data presentation frameworks for optimizing production, and visual workflows to facilitate research and development in the field of natural product drug discovery.
Introduction to this compound and its Producing Organisms
This compound is an anthracycline antibiotic with potential antitumor properties. It was first isolated from Streptomyces steffisburgensis[1]. Various analogues, such as this compound B and D, have also been identified from other Streptomyces species, including Streptomyces elgreteus and a marine-derived Streptomyces sp.[1][2][3]. These bacteria are Gram-positive, filamentous actinomycetes commonly found in soil environments[4]. The isolation and cultivation of these organisms are critical first steps in the production and subsequent study of this compound and its derivatives.
Isolation of this compound-Producing Organisms from Soil
The isolation of Streptomyces species from soil requires selective methods to inhibit the growth of other bacteria and fungi. The following protocol is a comprehensive approach for the successful isolation of potential this compound producers.
Experimental Protocol: Isolation of Streptomyces from Soil
Objective: To isolate pure cultures of Streptomyces species from soil samples.
Materials:
-
Soil samples
-
Sterile water
-
Calcium carbonate (CaCO₃)
-
Starch Casein Agar (SCA) or Actinomycetes Isolation Agar (AIA)
-
Antifungal agents (e.g., Nystatin, Cycloheximide)
-
Antibacterial agents (e.g., Nalidixic Acid)
-
Sterile petri dishes, test tubes, pipettes, and spreaders
-
Incubator
Procedure:
-
Sample Pre-treatment:
-
Air-dry the soil sample at room temperature for 5-7 days to reduce the population of vegetative bacteria.
-
Mix the dried soil with CaCO₃ in a 10:1 (w/w) ratio and incubate at 30-37°C for 2-5 days. This step selectively enhances the growth of Streptomyces.
-
-
Serial Dilution:
-
Suspend 1 gram of the pre-treated soil in 10 mL of sterile distilled water to create a soil slurry.
-
Vortex the slurry for 2 minutes to ensure homogeneity.
-
Perform a series of 10-fold serial dilutions (from 10⁻¹ to 10⁻⁶) in sterile water.
-
-
Plating and Incubation:
-
Plate 0.1 mL of each dilution onto SCA or AIA plates supplemented with antifungal (e.g., 50 µg/mL cycloheximide (B1669411) and 50 µg/mL nystatin) and antibacterial (e.g., 25 µg/mL nalidixic acid) agents.
-
Spread the inoculum evenly using a sterile spreader.
-
Incubate the plates at 28-30°C for 7 to 14 days.
-
-
Colony Selection and Purification:
-
Observe the plates for characteristic Streptomyces colonies, which are typically small, chalky, and have a dry, powdery appearance.
-
Pick individual colonies with distinct morphologies and streak them onto fresh SCA or AIA plates to obtain pure cultures.
-
Incubate the purification plates under the same conditions.
-
Visualization of Isolation Workflow
Cultivation of Streptomyces steffisburgensis for this compound Production
Once isolated, the cultivation conditions must be optimized to maximize the production of this compound. S. steffisburgensis can be grown in both liquid and solid media.
Culture Media
Tryptone Soya Broth (TSB) is a commonly used seed medium, while R5A medium is often employed for the main fermentation and production of this compound[1].
| Table 1: Composition of Culture Media | |
| Tryptone Soya Broth (TSB) | R5A Medium |
| Component | g/L |
| Pancreatic Digest of Casein | 17.0 |
| Papaic Digest of Soybean Meal | 3.0 |
| Dextrose | 2.5 |
| Sodium Chloride | 5.0 |
| Dipotassium Phosphate | 2.5 |
| Distilled Water | 1000 mL |
| pH | 7.3 ± 0.2 |
Experimental Protocol: Fermentation and this compound Production
Objective: To cultivate S. steffisburgensis and optimize conditions for this compound production.
Materials:
-
Pure culture of S. steffisburgensis
-
Tryptone Soya Broth (TSB)
-
R5A Medium
-
Baffled flasks
-
Shaking incubator
Procedure:
-
Seed Culture Preparation:
-
Inoculate a single colony of S. steffisburgensis into 50 mL of TSB in a 250 mL baffled flask.
-
Incubate at 30°C with shaking at 250 rpm for 2 days.
-
-
Production Culture:
-
Inoculate 50 mL of R5A liquid medium in a 250 mL baffled flask with 2.5% (v/v) of the seed culture.
-
Incubate at 30°C with shaking at 250 rpm for 5-7 days.
-
-
Optimization of Production:
-
To maximize this compound yield, systematically vary key parameters. The following tables outline a suggested experimental design for optimization studies.
-
| Table 2: Experimental Design for Optimization of Physical Parameters | ||||
| Experiment | Parameter | Level 1 | Level 2 | Level 3 |
| 1 | Temperature (°C) | 25 | 30 | 35 |
| 2 | pH | 6.0 | 7.0 | 8.0 |
| 3 | Agitation (rpm) | 200 | 250 | 300 |
| 4 | Incubation Time (days) | 3 | 5 | 7 |
| Table 3: Experimental Design for Optimization of Nutritional Parameters | |||
| Experiment | Parameter | Source 1 | Source 2 |
| 5 | Carbon Source (10 g/L) | Glucose | Mannitol |
| 6 | Nitrogen Source (5 g/L) | Yeast Extract | Peptone |
Extraction and Quantification of this compound
After fermentation, this compound needs to be extracted from the culture and quantified.
Experimental Protocol: this compound Extraction and Quantification
Objective: To extract this compound from the fermentation broth and quantify its concentration.
Materials:
-
Fermentation culture of S. steffisburgensis
-
Ethyl acetate (B1210297)
-
Rotary evaporator
-
Methanol
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column
Procedure:
-
Extraction:
-
Centrifuge the culture broth to separate the mycelium and supernatant.
-
Extract the supernatant with an equal volume of ethyl acetate.
-
Separate the organic (ethyl acetate) layer.
-
Evaporate the ethyl acetate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
-
Quantification by HPLC:
-
Dissolve the crude extract in a known volume of methanol.
-
Inject the sample into an HPLC system equipped with a C18 column.
-
Use a mobile phase gradient of acetonitrile (B52724) and water (with 0.1% formic acid).
-
Detect this compound using a UV detector at its maximum absorbance wavelength.
-
Quantify the concentration by comparing the peak area to a standard curve of purified this compound.
-
Visualization of Extraction and Analysis Workflow
This compound Biosynthesis Pathway
The biosynthesis of this compound follows a type II polyketide synthase (PKS) pathway. Understanding this pathway is crucial for genetic engineering efforts to improve yield or generate novel analogues. The gene cluster for this compound biosynthesis has been cloned and characterized from "Streptomyces steffisburgensis" NRRL 3193[1].
Proposed Biosynthetic Pathway
The biosynthesis begins with the condensation of acetate and malonate units by a minimal PKS complex to form a polyketide chain. This chain then undergoes a series of cyclization, aromatization, and tailoring reactions, including glycosylation and methylation, to form the final this compound molecule.
Visualization of the Proposed this compound Biosynthesis Pathway
This technical guide provides a foundational framework for the isolation, cultivation, and analysis of this compound-producing organisms. The detailed protocols and visual workflows are intended to support researchers in their efforts to explore and exploit the potential of these fascinating microorganisms for the development of new therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound E, a new anti-mycobacterial agent against Mycobacterium avium complex, produced by Streptomyces sp. OPMA02852 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation and comparison of antibiotic susceptibility profiles of Streptomyces spp. from clinical specimens revealed common and region-dependent resistance patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The exploration of high production of tiancimycins in Streptomyces sp. CB03234-S revealed potential influences of universal stress proteins on secondary metabolisms of streptomycetes - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Molecular Architecture of Steffimycin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure elucidation of Steffimycin, an anthracycline antibiotic. By detailing the experimental protocols and presenting key quantitative data, this document serves as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery.
Spectroscopic and Spectrometric Data
The determination of this compound's complex chemical structure has been achieved through a combination of advanced analytical techniques. High-resolution mass spectrometry (HRMS) and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy have been pivotal in this endeavor. While a complete, publicly available tabulated dataset for this compound's NMR and MS data is not readily found in recent literature, this guide compiles the foundational principles and expected data based on the analysis of closely related anthracycline antibiotics and the original structural work.
Table 1: Physicochemical Properties of this compound Analogs
| Property | This compound D | Setomimycin |
| Molecular Formula | C28H32O12 | C34H28O9 |
| Molecular Weight (Da) | 560.5520 | 580 |
| Accurate Mass (Da) | 560.1894 | - |
| LogP | - | 3.476 |
| Topological Polar Surface Area (TPSA) | - | 169.43 Ų |
| Hydrogen Bond Acceptors | - | 9 |
| Hydrogen Bond Donors | - | 5 |
| Rotatable Bonds | - | 3 |
Table 2: Crystallographic Data for this compound and this compound B
| Parameter | This compound | This compound B |
| Molecular Formula | - | C29H32O13 |
| Crystal System | Triclinic | Orthorhombic |
| Space Group | P1 | P2(1)2(1)2(1) |
| a (Å) | 8.606(3) | 8.253(2) |
| b (Å) | 22.168(7) | 8.198(2) |
| c (Å) | 8.448(2) | 40.850(8) |
| α (°) | 97.56(3) | 90 |
| β (°) | 95.97(2) | 90 |
| γ (°) | 87.94(3) | 90 |
| Z | 2 | 4 |
| Resolution (Å) | 0.9 | - |
| Final R value | 0.065 | 0.066 |
Data for this compound obtained from single crystal X-ray diffraction.[1] Data for this compound B also determined by X-ray diffraction.[2]
Experimental Protocols
The structural elucidation of this compound and its analogs relies on a suite of sophisticated experimental techniques.
Isolation and Purification
This compound and its derivatives are typically isolated from the culture broths of Streptomyces species.[3] The general workflow involves:
-
Solvent Extraction: The culture broth is extracted with an organic solvent, such as ethyl acetate, to partition the antibiotic into the organic phase.
-
Chromatography: The crude extract is then subjected to multiple rounds of chromatography for purification. This often includes:
-
Silica Gel Chromatography: To separate compounds based on polarity.
-
ODS (Octadecylsilane) Column Chromatography: A form of reverse-phase chromatography.
-
Preparative High-Performance Liquid Chromatography (HPLC): For final purification to obtain the pure compound.[3]
-
Mass Spectrometry
High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is a critical tool for determining the molecular formula of this compound. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments provides valuable information about the connectivity of the molecule, particularly the nature and attachment of the sugar moiety to the aglycone core.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A combination of 1D and 2D NMR experiments is essential for the complete structural assignment of this compound.
-
¹H NMR (Proton NMR): Provides information on the chemical environment and connectivity of protons in the molecule. Chemical shifts (δ) and coupling constants (J) are key parameters.
-
¹³C NMR (Carbon NMR): Determines the number and chemical environment of carbon atoms.
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings, revealing adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different fragments of the molecule.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, aiding in the determination of stereochemistry and conformation.
-
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule. The crystal structure of this compound has been determined to a resolution of 0.9 angstroms.[1] This technique yields precise information about bond lengths, bond angles, and the absolute stereochemistry of chiral centers. The crystal structure of this compound B has also been elucidated, revealing a 7R, 8S, 9S configuration in ring A.[2]
Visualizing the Path to Structure and Biosynthesis
Structure Elucidation Workflow
The logical flow for determining the structure of a complex natural product like this compound involves a systematic integration of data from various analytical techniques.
Chemical Structure of this compound
The core chemical structure of this compound consists of a tetracyclic aglycone attached to a deoxysugar moiety.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound proceeds through a type II polyketide synthase (PKS) pathway. The following diagram illustrates the key proposed steps in the formation of the this compound core.
References
- 1. Molecular structure of antitumor drug this compound and modelling of its binding to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular structure, stereochemistry and interactions of this compound B, and DNA binding anthracycline antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. npatlas.org [npatlas.org]
An In-depth Technical Guide to the Mechanism of Action of Steffimycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Steffimycin is an anthracycline antibiotic that exhibits its biological activity primarily through its interaction with DNA. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, drawing from available scientific literature. The guide details the core molecular interactions, enzymatic inhibition, and potential cellular consequences of this compound activity. It is designed to be a resource for researchers and professionals involved in drug discovery and development, offering insights into the experimental methodologies used to elucidate the function of this class of compounds.
Core Mechanism: DNA Intercalation and Binding
The foundational mechanism of this compound's action is its ability to bind to double-stranded DNA[1]. Physicochemical studies, including difference spectroscopy and thermal denaturation assays, have provided evidence for this interaction. The binding of this compound to DNA leads to an increase in the thermal stability of the DNA duplex[1].
Flow dichroism measurements have further elucidated the nature of this binding, suggesting that the planar anthracycline moiety of this compound intercalates between the base pairs of the DNA double helix[2]. This insertion into the DNA structure is a hallmark of many anthracycline antibiotics and is critical to their cytotoxic effects. Modeling studies based on the crystal structure of this compound suggest a conformational similarity to other well-known anthracyclines like daunorubicin (B1662515) and a potential preference for binding to CpG base sequences. However, experimental evidence also points towards a preferential interaction with A-T rich regions of DNA[1][2].
Quantitative DNA Binding Parameters
| Parameter | Description | Reported Value (Exemplary) | Reference |
| K (M-1) | Association Constant | Value not available | (Dall'Acqua et al., 1979) |
| n | Number of Binding Sites | Value not available | (Dall'Acqua et al., 1979) |
Note: The actual quantitative data from the primary literature could not be retrieved in the current search. The table structure is provided for illustrative purposes.
Enzymatic Inhibition
This compound's interaction with DNA has direct consequences on the function of enzymes that utilize DNA as a template.
Inhibition of DNA Polymerase I
This compound B has been shown to be a potent inhibitor of Escherichia coli DNA polymerase I when complexed with salmon sperm DNA. This inhibition leads to a drastic decrease in the template activity of the DNA, thereby hindering DNA replication[1].
Inhibition of Topoisomerase II (Inferred)
While direct experimental evidence for this compound's inhibition of topoisomerase II is not prominently available in the reviewed literature, this mechanism is a well-established characteristic of the anthracycline class of antibiotics. Anthracyclines are known to act as topoisomerase II poisons, stabilizing the enzyme-DNA cleavage complex. This leads to the accumulation of double-strand breaks in the DNA, which are highly cytotoxic and trigger apoptotic pathways. Given this compound's structural similarity to other anthracyclines, it is highly probable that it also inhibits topoisomerase II.
| Enzyme | Effect | IC50 | Reference |
| DNA Polymerase I | Inhibition of template activity | Value not available | (Reusser, 1975)[1] |
| Topoisomerase II | Likely inhibition (inferred) | Not determined | - |
Note: The IC50 value for DNA Polymerase I inhibition by this compound B from the primary literature could not be retrieved. Further experimental validation is required to confirm and quantify the inhibition of Topoisomerase II.
Cellular Effects
The molecular interactions of this compound culminate in significant cellular consequences, primarily apoptosis. The DNA damage induced by this compound is a potent trigger for programmed cell death.
Experimental Protocols
The following are detailed, representative protocols for the key experiments used to study the mechanism of action of this compound.
Spectrophotometric Titration for DNA Binding
This method is used to determine the binding constant of a ligand to DNA by observing changes in the absorbance spectrum of the ligand upon binding.
Materials:
-
This compound stock solution (concentration determined spectrophotometrically)
-
Calf thymus DNA stock solution (concentration determined by absorbance at 260 nm)
-
Phosphate (B84403) buffer (e.g., 50 mM, pH 7.0)
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a solution of this compound in the phosphate buffer at a fixed concentration.
-
Record the initial absorbance spectrum of the this compound solution.
-
Add small aliquots of the concentrated DNA stock solution to the this compound solution in the cuvette.
-
After each addition, mix gently and allow the solution to equilibrate for 5 minutes.
-
Record the absorbance spectrum after each addition of DNA.
-
Correct the observed absorbance for the dilution effect.
-
Plot the change in absorbance at a specific wavelength (where the change is maximal) against the concentration of DNA.
-
Analyze the data using a suitable binding model (e.g., Scatchard plot) to determine the binding constant (K) and the number of binding sites (n).
In Vitro DNA Polymerase I Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of DNA polymerase I.
Materials:
-
E. coli DNA Polymerase I
-
Activated calf thymus DNA (template/primer)
-
Deoxynucleoside triphosphates (dNTPs), including a radiolabeled dNTP (e.g., [³H]dTTP)
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
This compound at various concentrations
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare reaction mixtures containing the reaction buffer, activated DNA, and dNTPs.
-
Add varying concentrations of this compound to the reaction tubes. Include a control with no inhibitor.
-
Pre-incubate the mixtures at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding DNA Polymerase I.
-
Incubate the reactions at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding cold TCA to precipitate the DNA.
-
Collect the precipitated DNA on glass fiber filters by vacuum filtration.
-
Wash the filters with cold TCA and then ethanol.
-
Dry the filters and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC₅₀ value.
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Proposed mechanism of action for this compound.
Experimental Workflow for DNA Binding Analysis
Caption: Workflow for determining DNA binding parameters.
Conclusion and Future Directions
This compound exerts its biological effects through a well-established mechanism for anthracycline antibiotics: intercalation into DNA. This interaction subsequently inhibits DNA-dependent enzymatic processes, such as DNA replication, and likely interferes with topoisomerase II function, leading to DNA damage and apoptosis.
While the qualitative aspects of this compound's mechanism of action are reasonably understood, there is a need for more detailed quantitative data. Future research should focus on:
-
Directly investigating the interaction of this compound with topoisomerase II. Conducting in vitro topoisomerase II relaxation and cleavage assays would provide definitive evidence for this proposed mechanism and allow for the determination of an IC₅₀ value.
-
Elucidating the specific signaling pathways activated by this compound-induced DNA damage. Gene expression profiling of cells treated with this compound could identify key apoptotic and cell cycle regulatory genes that are modulated.
-
Studying the cellular uptake and subcellular localization of this compound. Understanding how this compound enters cells and where it accumulates is crucial for optimizing its therapeutic potential.
A more complete understanding of these aspects will be critical for the potential development of this compound and its analogs as therapeutic agents.
References
Unraveling the Molecular Embrace: A Technical Guide to the Steffimycin-DNA Intercalation Mechanism
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide illuminates the core mechanism of Steffimycin's interaction with DNA, a critical aspect for its potential as an antineoplastic agent. By intercalating into the DNA double helix, this compound and its analogs disrupt essential cellular processes such as replication and transcription, ultimately leading to cell death. This document provides a comprehensive overview of the binding mechanism, sequence specificity, and the experimental methodologies used to elucidate these interactions, presented with the clarity and detail required for advanced research and development.
Core Mechanism: Intercalation and Sequence Preference
This compound, an anthracycline antibiotic, binds to double-stranded DNA primarily through intercalation, where the planar anthracycline moiety inserts itself between adjacent base pairs of the DNA helix.[1] This mode of binding is supported by various physicochemical studies, including flow dichroism, which demonstrates the perpendicular orientation of the chromophore with respect to the DNA helical axis.[1]
The conformation of this compound is broadly similar to other well-known anthracyclines like daunorubicin (B1662515).[2] Modeling studies, based on crystal structure data, suggest that the aglycone chromophore of this compound has a preferred stacking interaction that facilitates its insertion into the DNA.[2][3] This intercalation is further stabilized by hydrogen bonding between the drug molecule and the DNA backbone.[4]
This compound exhibits a degree of sequence specificity in its binding. While some studies suggest a preference for alternating A-T sequences, particularly poly[d(A-T)], as a good receptor site[1][5], other modeling studies indicate a higher specificity for CpG sequences, similar to daunorubicin and nogalamycin.[2][3] This dual preference suggests that the local DNA conformation and sequence play a crucial role in the stability of the this compound-DNA complex. The interaction with adenine (B156593) or thymine (B56734) bases is further supported by the observation that this compound B inhibits E. coli DNA polymerase I when using poly[d(A-T)] as a template.[5]
Quantitative Analysis of this compound-DNA Binding
The affinity of Steffimycins for DNA has been quantified using spectrophotometric and fluorimetric techniques. The binding parameters, evaluated according to the McGhee and Von Hippel model, indicate a strong affinity for the DNA macromolecule.[1] While specific thermodynamic and kinetic constants for a broad range of this compound derivatives are not extensively documented in a single source, the available data underscores a potent interaction.
| Parameter | Method | DNA Type | Observation | Reference |
| Binding Affinity (K) | Spectrophotometry/Fluorimetry | Calf Thymus DNA | Good affinity | [1] |
| Binding Site Size (n) | Spectrophotometry/Fluorimetry | Calf Thymus DNA | Not explicitly stated | [1] |
| Thermal Denaturation (ΔTm) | Difference Spectroscopy | Salmon Sperm DNA | Increase in thermal stability | [5] |
| Sequence Preference | Flow Dichroism, Binding Experiments | Various polydeoxyribonucleotides | Alternating A-T sequences | [1] |
| Sequence Preference | Molecular Modeling | d(CGTACG) | Higher CpG specificity | [2][3] |
Experimental Protocols for Studying DNA Intercalation
A variety of biophysical techniques are employed to characterize the interaction between small molecules like this compound and DNA. Below are detailed methodologies for key experiments.
Spectrophotometric and Fluorimetric Titration
This method is used to determine the binding affinity (K) and the number of binding sites (n).[1]
-
Principle: The binding of a ligand to DNA often results in changes in the absorbance (hypochromism or hyperchromism) or fluorescence emission of the ligand.[6][7][8] These changes are monitored as a function of increasing DNA concentration to a fixed concentration of the drug.
-
Protocol:
-
Prepare a stock solution of this compound of known concentration in a suitable buffer (e.g., Tris-HCl, pH 7.4).
-
Prepare a stock solution of DNA (e.g., calf thymus DNA) and determine its concentration accurately by UV absorbance at 260 nm.
-
In a cuvette, place a fixed amount of this compound solution.
-
Record the initial absorbance or fluorescence spectrum.
-
Incrementally add small aliquots of the DNA solution to the cuvette.
-
After each addition, allow the system to equilibrate and record the spectrum.
-
Correct the data for dilution.
-
The binding parameters (K and n) can be determined by fitting the data to the McGhee-Von Hippel equation or other appropriate binding models.[1]
-
Thermal Denaturation Assay
This assay assesses the stabilization of the DNA double helix upon ligand binding.[5]
-
Principle: Intercalating agents increase the melting temperature (Tm) of DNA, which is the temperature at which half of the double-stranded DNA dissociates into single strands.[6]
-
Protocol:
-
Prepare solutions of DNA in a suitable buffer (e.g., saline-sodium citrate (B86180) buffer).
-
Prepare a parallel set of DNA solutions containing a known concentration of this compound.
-
Use a spectrophotometer equipped with a temperature controller to monitor the absorbance at 260 nm as the temperature is gradually increased.
-
The Tm is the midpoint of the absorbance versus temperature transition curve.
-
The change in melting temperature (ΔTm) is calculated as the difference between the Tm of the DNA-Steffimycin complex and the Tm of the DNA alone.
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique to study conformational changes in DNA upon ligand binding.[9][10][11]
-
Principle: DNA has a characteristic CD spectrum that is sensitive to its conformation (e.g., B-form, A-form, Z-form). The binding of a ligand can induce changes in the DNA's CD spectrum, providing insights into the binding mode.[10]
-
Protocol:
-
Prepare solutions of DNA and this compound in a suitable buffer.
-
Record the CD spectrum of the DNA alone in the range of 220-320 nm.
-
Titrate the DNA solution with increasing concentrations of this compound.
-
Record the CD spectrum after each addition and equilibration.
-
Analyze the changes in the CD signal, particularly the positive band around 275 nm and the negative band around 245 nm for B-DNA, to infer conformational changes.
-
DNA Footprinting Assay
This technique identifies the specific DNA sequences to which a ligand binds.[12][13][14]
-
Principle: A DNA-binding ligand protects the DNA region it occupies from cleavage by a nuclease (like DNase I) or a chemical agent.[12][13] When the resulting DNA fragments are separated by gel electrophoresis, the binding site appears as a "footprint" - a region with no bands.
-
Protocol:
-
A DNA fragment of interest is labeled at one end with a radioactive or fluorescent tag.
-
The labeled DNA is incubated with varying concentrations of this compound to allow binding.
-
A control reaction without this compound is run in parallel.
-
The DNA-Steffimycin complexes and the control DNA are subjected to limited cleavage with DNase I.
-
The cleavage reaction is stopped, and the DNA is purified.
-
The DNA fragments are denatured and separated by size on a high-resolution polyacrylamide gel.
-
The gel is visualized by autoradiography or fluorescence imaging. The protected region (footprint) indicates the binding site of this compound.
-
Visualizing the Mechanism and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the this compound-DNA intercalation mechanism and a typical experimental workflow for its characterization.
References
- 1. Studies on the interaction between steffimycins and DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular structure of antitumor drug this compound and modelling of its binding to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Molecular structure, stereochemistry and interactions of this compound B, and DNA binding anthracycline antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound B, a DNA binding agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. farmaciajournal.com [farmaciajournal.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Circular dichroism for the analysis of protein-DNA interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Conformational Changes in DNA upon Ligand Binding Monitored by Circular Dichroism – ScienceOpen [scienceopen.com]
- 11. Circular dichroism to determine binding mode and affinity of ligand–DNA interactions | Springer Nature Experiments [experiments.springernature.com]
- 12. mybiosource.com [mybiosource.com]
- 13. DNA footprinting - Wikipedia [en.wikipedia.org]
- 14. DNase I Footprinting | Springer Nature Experiments [experiments.springernature.com]
Unraveling the Genetic Blueprint of a Potent Antitumor Agent: A Technical Guide to the Steffimycin Biosynthesis Gene Cluster
For Immediate Release
A deep dive into the genetic architecture and biosynthetic pathway of the anthracycline antibiotic, steffimycin, offers a comprehensive resource for researchers and drug development professionals. This technical guide provides a detailed analysis of the this compound biosynthesis gene cluster, elucidated from Streptomyces steffisburgensis NRRL 3193, presenting a valuable roadmap for the potential bioengineering of novel anticancer therapeutics.
The antitumor agent this compound, a member of the anthracycline family, has its biosynthetic origins in a 26.5 kb region of the Streptomyces steffisburgensis genome.[1][2] This region, meticulously cloned and characterized, harbors a cohort of 24 open reading frames (ORFs) that orchestrate the intricate assembly of the this compound molecule.[1][2] This guide summarizes the key genetic components, their proposed functions, the biosynthetic pathway, and the experimental methodologies employed in their characterization.
The Genetic Framework: Organization of the this compound Biosynthesis Gene Cluster
The this compound biosynthesis gene cluster is a contiguous stretch of DNA containing genes that can be categorized into several functional classes: polyketide synthesis, tailoring enzymes, regulation, and resistance.[1] A comprehensive overview of the identified ORFs and their putative functions is presented below.
| Gene | Proposed Function | Homology |
| Polyketide Synthase (PKS) Genes | ||
| stfP | Acyl carrier protein (ACP) | Acyl carrier proteins from type II PKS systems |
| stfK | Ketoacyl synthase α (KSα) | Ketoacyl synthases from type II PKS systems |
| stfS | Ketoacyl synthase β (KSβ) / Chain length factor | Chain length factors from type II PKS systems |
| Post-PKS Tailoring Genes | ||
| stfQ | Aromatase/cyclase | Aromatases/cyclases (e.g., TcmN) |
| stfY | Cyclase | Cyclases (e.g., SnoaC) |
| stfOI | Oxygenase | Oxygenases |
| stfOII | Monooxygenase | P450 monooxygenases |
| stfMIII | O-Methyltransferase | Methyltransferases |
| stfG | Glycosyltransferase | Glycosyltransferases |
| stfE | Dehydrogenase | Dehydrogenases |
| stfX | Cyclase | Putative cyclase |
| stfMI | O-Methyltransferase | Methyltransferases |
| stfMII | O-Methyltransferase | Methyltransferases |
| Regulatory Genes | ||
| stfRI | SARP family transcriptional activator | DnrI (daunorubicin biosynthesis) |
| stfRII | Two-component response regulator | DnrN (daunorubicin biosynthesis) |
| Resistance and Other Genes | ||
| stfT | Transporter | Putative transporter |
| stfA | ABC transporter ATP-binding protein | ABC transporters |
| stfB | ABC transporter permease | ABC transporters |
| orf1-orf5 | Unknown | Various/None |
The Biosynthetic Pathway: From Polyketide Chain to this compound
The biosynthesis of this compound is initiated by a type II polyketide synthase (PKS) complex, which iteratively condenses malonyl-CoA units to form a linear polyketide chain.[1][3] This nascent chain then undergoes a series of enzymatic modifications, including cyclization, aromatization, oxygenation, methylation, and glycosylation, to yield the final this compound structure.
A proposed pathway for this compound biosynthesis is as follows: The minimal PKS, comprising StfP, StfK, and StfS, synthesizes the polyketide backbone.[1] The StfQ product is likely responsible for the aromatization of the first ring, while StfY is proposed to catalyze the cyclization of the second and third rings.[1] Subsequent oxygenation at C-12 is thought to be carried out by the StfOI oxygenase.[1] The pathway then involves a C-2-O methylation by an O-methyltransferase, leading to 8-demethoxy-10-deoxysteffimycinone.[1] The final steps include the attachment of L-rhamnose, a reaction catalyzed by the StfG glycosyltransferase, and further tailoring modifications.[1][2] The inactivation of the stfX gene, a putative cyclase, has revealed its role in the cyclization of the fourth ring, a mechanism more akin to jadomycin (B1254412) biosynthesis than other anthracyclines.[1][2]
Caption: Proposed biosynthetic pathway of this compound.
Experimental Deep Dive: Methodologies for Gene Cluster Analysis
The characterization of the this compound biosynthesis gene cluster involved a combination of molecular biology, microbiology, and analytical chemistry techniques. A general workflow for such an analysis is depicted below.
Caption: Experimental workflow for this compound gene cluster analysis.
A more detailed description of the key experimental protocols is provided below.
Cosmid Library Construction and Screening
-
Genomic DNA Isolation: High-molecular-weight genomic DNA was isolated from Streptomyces steffisburgensis NRRL 3193.
-
Partial Digestion and Ligation: The genomic DNA was partially digested with a suitable restriction enzyme and ligated into a cosmid vector, such as pKC505.[1]
-
Packaging and Transfection: The ligated DNA was packaged into lambda phage particles and used to transfect E. coli.
-
Probe Labeling: A DNA probe was generated by PCR using primers designed from a known ketosynthase gene sequence with high homology to other anthracycline biosynthesis clusters.[1] The probe was labeled with a detectable marker.
-
Colony Hybridization: The cosmid library was plated, and colonies were transferred to a membrane. The membrane was then hybridized with the labeled probe to identify positive clones containing the PKS gene.
Heterologous Expression in Streptomyces albus
-
Subcloning: The identified this compound gene cluster from the positive cosmid was subcloned into a suitable Streptomyces expression vector.
-
Protoplast Transformation: The expression construct was introduced into the heterologous host, Streptomyces albus, via protoplast transformation.[1]
-
Co-expression with L-rhamnose Biosynthesis Genes: For the production of the final glycosylated this compound, the gene cluster was co-expressed with a plasmid (pRHAM) containing the genes for L-rhamnose biosynthesis, as these were found to be absent from the this compound cluster itself.[1][2]
-
Fermentation and Metabolite Extraction: The recombinant S. albus strains were cultivated in a suitable production medium. The culture broth and mycelium were then extracted with an organic solvent to isolate the produced metabolites.
-
Analysis: The extracts were analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the production of this compound and its intermediates.[1]
Gene Inactivation Studies
-
Construction of Gene Disruption Vector: An internal fragment of the target gene (e.g., stfX or stfG) was cloned into a suicide vector containing a selectable marker, such as an apramycin (B1230331) resistance gene.[1]
-
Transformation and Homologous Recombination: The disruption vector was introduced into S. steffisburgensis. Through homologous recombination, the vector integrates into the chromosome, disrupting the target gene.
-
Selection and Verification: Transformants were selected based on antibiotic resistance. The correct gene disruption event was verified by PCR or Southern blot analysis.
-
Phenotypic Analysis: The mutant strains were fermented, and their metabolic profiles were compared to the wild-type strain using HPLC and LC-MS to identify any changes in this compound production or the accumulation of new intermediates.[1] Inactivation of stfG led to the production of the this compound aglycon.[1][2]
This detailed analysis of the this compound biosynthesis gene cluster not only provides fundamental insights into the genetic basis of anthracycline production but also opens avenues for combinatorial biosynthesis and the generation of novel, potentially more effective, antitumor agents. The methodologies outlined here serve as a robust framework for the discovery and characterization of other natural product biosynthetic pathways.
References
- 1. Isolation, Characterization, and Heterologous Expression of the Biosynthesis Gene Cluster for the Antitumor Anthracycline this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation, characterization, and heterologous expression of the biosynthesis gene cluster for the antitumor anthracycline this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of the Setomimycin Biosynthetic Gene Cluster from Streptomyces nojiriensis JCM3382 and Evaluation of Its α-Glucosidase Inhibitory Activity Using Molecular Docking and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
Steffimycin B: A Technical Guide to its Antineoplastic Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Steffimycin B, an anthracycline antibiotic produced by Streptomyces species, has demonstrated notable antineoplastic properties. This technical guide provides a comprehensive overview of its mechanism of action, supported by quantitative data and detailed experimental methodologies. This compound B exerts its anticancer effects primarily through DNA intercalation and the inhibition of DNA polymerase I, leading to the disruption of DNA replication and transcription. This document summarizes the available cytotoxicity data, outlines the protocols for key experimental assays, and visualizes the underlying molecular pathways and experimental workflows to facilitate further research and development in oncology.
Introduction
This compound B is a member of the anthracycline family of natural products, a class of compounds renowned for their potent anticancer activities. Isolated from Streptomyces steffisburgensis, this compound B shares a structural resemblance with clinically utilized anthracyclines such as doxorubicin (B1662922) and daunorubicin. Its core mechanism revolves around its ability to bind to double-stranded DNA, thereby interfering with essential cellular processes like DNA replication and transcription.[1][2] This guide aims to consolidate the current technical knowledge on this compound B's antineoplastic attributes for an audience engaged in cancer research and drug discovery.
Mechanism of Action
The primary antineoplastic mechanism of this compound B is its direct interaction with DNA. This interaction manifests in two key ways:
-
DNA Intercalation: this compound B inserts its planar anthracycline ring system between the base pairs of the DNA double helix.[3] This intercalation physically distorts the DNA structure, which can impede the progression of enzymes such as DNA and RNA polymerases along the DNA template. It is suggested that this compound B preferentially binds to regions rich in adenine (B156593) and thymine (B56734) bases.[2]
-
Inhibition of DNA Polymerase I: this compound B has been shown to significantly decrease the template activity for Escherichia coli DNA polymerase I.[2] By binding to the DNA template, it creates a steric hindrance that prevents the polymerase from synthesizing a new DNA strand, thus halting DNA replication.
The proposed signaling pathway for this compound B's action leading to cell cytotoxicity is depicted below.
Caption: Proposed signaling pathway of this compound B leading to apoptosis.
Data Presentation
The in vitro cytotoxic activity of this compound B has been evaluated against a panel of human cancer cell lines and a non-cancerous cell line. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| MCF-7 | Breast Adenocarcinoma | 3.5 | [1] |
| KB | Oral Epidermoid Carcinoma | 6.75 | [1] |
| NCI-H187 | Small Cell Lung Cancer | 3.28 | [1] |
| Vero | Monkey Kidney (Non-cancerous) | 10.5 | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on standard laboratory procedures and can be adapted for specific research needs.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for determining the IC50 values of this compound B against adherent cancer cell lines.
Caption: Workflow for a typical MTT-based cytotoxicity assay.
Materials:
-
Selected cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound B (CAS Number: 54526-94-2)[1]
-
Dimethyl sulfoxide (B87167) (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate the plate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare a stock solution of this compound B in DMSO. Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the this compound B dilutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for 3-4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.
DNA Binding Assay (UV-Visible Spectroscopy)
This protocol describes how to assess the binding of this compound B to DNA by observing changes in its absorption spectrum.
Materials:
-
This compound B
-
Calf Thymus DNA (CT-DNA)
-
Tris-HCl buffer
-
UV-Visible spectrophotometer
-
Quartz cuvettes
Procedure:
-
Preparation of Solutions: Prepare a stock solution of this compound B in a suitable buffer (e.g., Tris-HCl). Prepare a stock solution of CT-DNA in the same buffer. The concentration of DNA should be determined by its absorbance at 260 nm.
-
Titration: Keep the concentration of this compound B constant in a quartz cuvette and incrementally add small aliquots of the CT-DNA stock solution.
-
Measurement: After each addition of DNA, allow the solution to equilibrate and then record the UV-Visible absorption spectrum of the solution.
-
Data Analysis: Monitor the changes in the absorbance and the wavelength of maximum absorption of this compound B. An increase or decrease in absorbance (hyperchromism or hypochromism) and a shift in the wavelength (bathochromic or hypsochromic shift) indicate binding. The binding constant (Kb) can be calculated using the Wolfe-Shimer equation or by plotting [DNA]/(εa - εf) vs [DNA].[4]
DNA Polymerase I Inhibition Assay
This protocol provides a method to measure the inhibitory effect of this compound B on DNA polymerase I activity.
Materials:
-
E. coli DNA Polymerase I
-
Activated salmon sperm DNA (template-primer)[2]
-
Deoxynucleoside triphosphates (dATP, dCTP, dGTP, dTTP), with one being radiolabeled (e.g., [3H]dTTP)
-
Reaction buffer (containing MgCl2, dithiothreitol)
-
This compound B
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
Procedure:
-
Reaction Mixture Preparation: In a reaction tube, combine the reaction buffer, activated DNA, dNTPs (including the radiolabeled one), and varying concentrations of this compound B.
-
Enzyme Addition: Initiate the reaction by adding DNA Polymerase I to the mixture.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).
-
Reaction Termination: Stop the reaction by adding cold TCA to precipitate the newly synthesized, radiolabeled DNA.
-
Filtration and Washing: Collect the precipitated DNA on glass fiber filters and wash with cold TCA and ethanol (B145695) to remove unincorporated radiolabeled dNTPs.
-
Quantification: Dry the filters and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of DNA polymerase I activity for each concentration of this compound B compared to a control reaction without the inhibitor.
Conclusion
This compound B exhibits significant antineoplastic properties, primarily through its ability to intercalate into DNA and inhibit DNA polymerase I. The provided quantitative data demonstrates its cytotoxicity against various cancer cell lines. The detailed experimental protocols offer a foundation for researchers to further investigate its therapeutic potential. Future studies should focus on elucidating the broader signaling effects of this compound B, its efficacy in in vivo models, and potential for structural modification to enhance its anticancer activity and selectivity.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound B, a DNA binding agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on the interaction between steffimycins and DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiproliferative Activity of Antibiotics through DNA Binding Mechanism: Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
Steffimycin C: An In-depth Technical Guide to its Antibacterial Spectrum and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Steffimycin C belongs to the anthracycline class of antibiotics, a group of natural products known for their potent biological activities. While extensively studied for their antitumor properties, the antibacterial potential of many anthracyclines, including this compound C, remains a promising area of research. This technical guide provides a comprehensive overview of the current understanding of the antibacterial spectrum and mechanism of action of this compound C. Due to the limited availability of specific quantitative data for this compound C in publicly accessible literature, this guide also presents a detailed, adaptable experimental protocol for determining its antibacterial activity, alongside visualizations of the proposed mechanism and experimental workflows.
Introduction
The rising threat of antimicrobial resistance necessitates the exploration of novel antibacterial agents. Anthracyclines, such as this compound C, represent a class of compounds with a well-established mechanism of action involving DNA intercalation. This mode of action, which disrupts DNA replication and transcription, is a compelling target for antibacterial drug development. This document summarizes the known antibacterial properties of the this compound family and provides the necessary technical information for researchers to evaluate the antibacterial spectrum of this compound C.
Antibacterial Spectrum of Steffimycins
To facilitate further research, the following table outlines a proposed panel of bacterial strains for determining the antibacterial spectrum of this compound C.
| Gram-Positive Bacteria | Gram-Negative Bacteria | Mycobacteria |
| Staphylococcus aureus | Escherichia coli | Mycobacterium smegmatis |
| Streptococcus pneumoniae | Pseudomonas aeruginosa | Mycobacterium bovis BCG |
| Enterococcus faecalis | Klebsiella pneumoniae | Mycobacterium tuberculosis (under appropriate biosafety conditions) |
| Bacillus subtilis | Acinetobacter baumannii |
Table 1: Proposed Bacterial Panel for Determining the Antibacterial Spectrum of this compound C. This selection includes common pathogenic and model organisms to provide a comprehensive initial assessment of this compound C's activity.
Mechanism of Action: DNA Intercalation
The primary mechanism of action for anthracycline antibiotics is the intercalation into double-stranded DNA.[2] Studies on the closely related this compound B have shown that it binds to DNA, leading to a decrease in its template activity for E. coli DNA polymerase I.[3] The binding affinity appears to be higher for DNA with alternating adenine-thymine sequences.[3] It is proposed that the planar anthracycline core of the this compound molecule inserts itself between the base pairs of the DNA double helix. This intercalation is thought to cause a local unwinding of the DNA and to block the progression of DNA and RNA polymerases, thereby inhibiting DNA replication and transcription, ultimately leading to bacterial cell death.
Caption: Proposed mechanism of action of this compound C.
Experimental Protocols
The following is a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound C using the broth microdilution method. This protocol is based on established standards and can be adapted for various bacterial species.
Materials
-
This compound C
-
Dimethyl sulfoxide (B87167) (DMSO) (for stock solution)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well sterile microtiter plates
-
Bacterial strains (see Table 1)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Multichannel pipette
Preparation of this compound C Stock Solution
Due to the poor water solubility of related compounds like this compound B, it is recommended to prepare a stock solution of this compound C in 100% DMSO.[3]
-
Accurately weigh a precise amount of this compound C powder.
-
Dissolve the powder in an appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL).
-
Ensure complete dissolution by vortexing.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Broth Microdilution Assay
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized suspension 1:100 in CAMHB to obtain a working inoculum of approximately 1-2 x 10⁶ CFU/mL.
-
-
Preparation of Microtiter Plates:
-
In a 96-well plate, perform serial two-fold dilutions of the this compound C stock solution in CAMHB to achieve the desired final concentration range (e.g., 0.0625 to 64 µg/mL).
-
The final volume in each well should be 50 µL.
-
Include a growth control well (CAMHB and inoculum, no antibiotic) and a sterility control well (CAMHB only).
-
-
Inoculation:
-
Add 50 µL of the working inoculum to each well (except the sterility control), bringing the final volume to 100 µL. The final bacterial concentration in each well will be approximately 5 x 10⁵ CFU/mL.
-
-
Incubation:
-
Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the Results:
-
The MIC is defined as the lowest concentration of this compound C that completely inhibits visible growth of the bacterium.[4]
-
Growth can be assessed visually or by using a microplate reader to measure the optical density at 600 nm.
-
Caption: Workflow for MIC determination of this compound C.
Data Presentation
The results of the MIC testing should be compiled into a clear and concise table for easy comparison of the antibacterial activity of this compound C against different bacterial strains.
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus | |
| Streptococcus pneumoniae | |
| Enterococcus faecalis | |
| Bacillus subtilis | |
| Escherichia coli | |
| Pseudomonas aeruginosa | |
| Klebsiella pneumoniae | |
| Acinetobacter baumannii | |
| Mycobacterium smegmatis | |
| Mycobacterium bovis BCG |
Table 2: Template for Recording Minimum Inhibitory Concentration (MIC) Data for this compound C. This table should be populated with the experimentally determined MIC values.
Conclusion
This compound C, as a member of the anthracycline family, holds potential as an antibacterial agent due to its likely mechanism of action involving DNA intercalation. While specific quantitative data on its antibacterial spectrum is currently limited, this guide provides the necessary framework and detailed protocols for researchers to conduct a thorough evaluation. The determination of its MIC values against a broad panel of pathogenic bacteria will be a critical step in assessing its potential for future drug development. Further studies are warranted to elucidate the precise antibacterial spectrum, potency, and potential for therapeutic application of this compound C.
References
- 1. This compound E, a new anti-mycobacterial agent against Mycobacterium avium complex, produced by Streptomyces sp. OPMA02852 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Upcycling the anthracyclines: new mechanisms of action, toxicology, and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bioaustralis.com [bioaustralis.com]
- 4. dickwhitereferrals.com [dickwhitereferrals.com]
In-Depth Technical Guide: The Antimycobacterial Activity of Steffimycin E
For Researchers, Scientists, and Drug Development Professionals
Introduction
Steffimycin E is a member of the this compound class of anthracycline antibiotics.[1] First identified from the marine actinomycete Streptomyces sp. OPMA02852, it has demonstrated notable activity against various mycobacterial species.[1] This technical guide provides a comprehensive overview of the antimycobacterial properties of this compound E, including its activity spectrum, mechanism of action, and the experimental protocols used for its evaluation.
Quantitative Antimycobacterial Activity
The antimycobacterial efficacy of this compound E has been quantified through the determination of its Minimum Inhibitory Concentration (MIC) against several mycobacterial species. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A summary of the available MIC values for this compound E is presented below.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound E against Mycobacterium Species
| Mycobacterial Species | MIC (µg/mL) |
| Mycobacterium intracellulare | ≤ 1.0 |
| Mycobacterium bovis BCG | ≤ 1.0 |
| Mycobacterium smegmatis | ≤ 1.0 |
Note: The available literature indicates MIC values of ≤ 1.0 µg/mL for the listed strains.[2] Precise values from the primary study by Koyama et al. were not publicly accessible.
Mechanism of Action: DNA Intercalation
The primary mechanism of action for steffimycins, including this compound E, is believed to be the intercalation of the molecule into the DNA of the target organism.[2][3][4][5] This process involves the insertion of the planar tetracyclic quinone structure of this compound E between the base pairs of the DNA double helix.[2] This binding event disrupts the normal helical structure of the DNA, which in turn interferes with critical cellular processes such as DNA replication and transcription.[2] The disruption of these fundamental processes ultimately leads to the inhibition of bacterial growth and cell death.
dot
Caption: Mechanism of this compound E action via DNA intercalation.
Experimental Protocols
The determination of the antimycobacterial activity of this compound E involves standardized in vitro susceptibility testing methods. The following is a detailed protocol based on the widely accepted broth microdilution method.
Broth Microdilution Assay for MIC Determination
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.
1. Materials and Reagents:
-
Mycobacterial Strains: Mycobacterium intracellulare, Mycobacterium bovis BCG, Mycobacterium smegmatis.
-
Culture Media: Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase).
-
Antimicrobial Agent: this compound E stock solution of known concentration.
-
Equipment: 96-well microtiter plates, multichannel pipettes, incubator, spectrophotometer.
2. Inoculum Preparation:
-
Mycobacterial cultures are grown to mid-log phase in Middlebrook 7H9 broth.
-
The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.
-
The adjusted inoculum is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
3. Assay Procedure:
-
A serial two-fold dilution of this compound E is prepared in the 96-well microtiter plates using the supplemented Middlebrook 7H9 broth.
-
Each well is then inoculated with the prepared mycobacterial suspension.
-
Control wells are included: a positive control (mycobacteria with no drug) and a negative control (broth only).
-
The plates are sealed and incubated at 37°C for a period suitable for the growth of the specific mycobacterial species (e.g., 3-5 days for M. smegmatis, and up to 14 days for slower-growing species like M. intracellulare and M. bovis BCG).
4. Determination of MIC:
-
The MIC is determined as the lowest concentration of this compound E that shows no visible growth (i.e., no turbidity) after the incubation period.
-
Visual inspection can be aided by the use of a resazurin-based indicator, where a color change from blue to pink indicates bacterial growth.
dot
Caption: Workflow for MIC determination by broth microdilution.
Conclusion
This compound E demonstrates promising antimycobacterial activity against a range of mycobacterial species. Its mechanism of action, centered on the disruption of fundamental DNA processes, makes it an interesting candidate for further investigation in the development of new anti-tuberculosis and anti-nontuberculous mycobacterial agents. The standardized protocols outlined in this guide provide a framework for the continued evaluation and characterization of this and other potential antimycobacterial compounds. Further research is warranted to fully elucidate its spectrum of activity, in vivo efficacy, and potential for clinical application.
References
- 1. This compound E, a new anti-mycobacterial agent against Mycobacterium avium complex, produced by Streptomyces sp. OPMA02852 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecular structure of antitumor drug this compound and modelling of its binding to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular structure, stereochemistry and interactions of this compound B, and DNA binding anthracycline antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies on the interaction between steffimycins and DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Isolating Steffimycin F: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Isolation of Steffimycin F from Lichen-Derived Actinomycetes.
This guide provides a comprehensive overview of the methodologies for the isolation of this compound F, a cytotoxic anthracycline, from lichen-derived actinomycetes. The protocols detailed below are based on established techniques for natural product discovery from microbial sources, with specific details drawn from the reported isolation of this compound F from Streptomyces sp. 0630c.
Introduction
Lichens, symbiotic organisms composed of fungi and algae or cyanobacteria, represent a unique and underexplored niche for discovering novel bioactive compounds.[1][2][3] The actinomycetes residing within lichen thalli have been identified as prolific producers of secondary metabolites with diverse biological activities, including antimicrobial and cytotoxic properties.[1][2][3] One such compound is this compound F, a new this compound-type derivative, which was isolated from the lichen-derived actinomycete Streptomyces sp. 0630c.[4] This guide will detail the key experimental procedures, from the collection of lichen samples to the purification and characterization of this compound F.
Experimental Protocols
Isolation of Actinomycetes from Lichen Samples
A critical first step is the successful isolation of actinomycete strains from their natural lichen habitat.
Protocol: Isolation of Actinomycetes from Lichens
-
Sample Collection: Aseptically collect lichen samples from their natural environment. The original isolation of Streptomyces sp. 0630c was from a lichen collected in Zhaosu County of the Xinjiang Uygur Autonomous Region.[4] Place the samples in sterile containers for transport to the laboratory.
-
Pre-treatment of Lichen Thalli:
-
Wash the lichen thalli thoroughly with sterile distilled water to remove debris.
-
Surface sterilize the lichen material to eliminate epiphytic microorganisms. A common method involves sequential washing with 70% ethanol (B145695) for 1 minute, 1% sodium hypochlorite (B82951) for 5 minutes, and then rinsing five times with sterile distilled water.
-
Aseptically crush the surface-sterilized lichen thalli using a sterile mortar and pestle.
-
-
Serial Dilution and Plating:
-
Suspend the crushed lichen material in sterile saline solution (0.85% NaCl).
-
Perform a serial dilution of the suspension (e.g., 10⁻¹, 10⁻², 10⁻³).
-
Plate 100 µL of each dilution onto various selective agar (B569324) media suitable for actinomycete growth. Commonly used media include Starch Casein Agar (SCA), Gauze's No. 1 Medium, and Chitin Agar.
-
Supplement the media with antifungal agents (e.g., cycloheximide, nystatin) and antibacterial agents (e.g., nalidixic acid) to inhibit the growth of fungi and Gram-negative bacteria.
-
-
Incubation and Isolation:
-
Incubate the plates at 28-30°C for 2-4 weeks, monitoring for the appearance of slow-growing, chalky, and pigmented colonies characteristic of actinomycetes.
-
Isolate distinct colonies and streak them onto fresh agar plates to obtain pure cultures.
-
Preserve the pure isolates on agar slants or as spore suspensions in 20% glycerol (B35011) at -80°C for long-term storage.
-
Fermentation and Production of this compound F
Once a pure culture of the target actinomycete is obtained, the next step is to cultivate it in a liquid medium to produce the desired secondary metabolites.
Protocol: Fermentation of Streptomyces sp. 0630c
-
Seed Culture Preparation:
-
Inoculate a single colony of Streptomyces sp. 0630c into a 250 mL Erlenmeyer flask containing 50 mL of a suitable seed medium (e.g., Tryptic Soy Broth or Yeast Extract-Malt Extract Broth).
-
Incubate the flask on a rotary shaker (200-250 rpm) at 28-30°C for 2-3 days until good growth is observed.
-
-
Production Culture:
-
Inoculate a larger volume of production medium with the seed culture (typically a 5-10% v/v inoculum). A variety of production media can be screened to optimize the yield of this compound F. A common base medium for actinomycete fermentation consists of soluble starch, yeast extract, peptone, and inorganic salts.
-
Incubate the production culture in baffled flasks on a rotary shaker at 28-30°C for 7-14 days. The optimal fermentation time should be determined by periodically sampling the culture and analyzing for the production of the target compound.
-
Extraction and Purification of this compound F
The isolation of this compound F from the fermentation broth is typically guided by bioassays, in this case, cytotoxicity assays.[4]
Protocol: Cytotoxicity-Guided Extraction and Purification
-
Extraction:
-
Separate the mycelial biomass from the culture broth by centrifugation or filtration.
-
Extract the culture broth with an equal volume of a water-immiscible organic solvent, such as ethyl acetate (B1210297) or butanol, multiple times.
-
Extract the mycelial biomass with a polar organic solvent like methanol (B129727) or acetone.
-
Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
-
Fractionation and Purification:
-
Subject the crude extract to a series of chromatographic techniques to isolate the active compounds.
-
Silica (B1680970) Gel Column Chromatography: Fractionate the crude extract on a silica gel column using a gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol).
-
Sephadex LH-20 Chromatography: Further purify the active fractions using size-exclusion chromatography on a Sephadex LH-20 column with a suitable solvent like methanol.
-
Preparative High-Performance Liquid Chromatography (HPLC): The final purification step typically involves preparative HPLC on a C18 column with a gradient of acetonitrile (B52724) and water to yield pure this compound F.
-
Monitor the fractions at each stage for cytotoxic activity against a panel of cancer cell lines (e.g., MCF-7, HepG-2, A2780) to guide the isolation process.[4]
-
Data Presentation
The following tables summarize the key quantitative data associated with this compound F and related compounds isolated from Streptomyces sp. 0630c.
Table 1: Cytotoxic Activity of this compound-type Compounds
| Compound | Cell Line | IC₅₀ (µM) |
| This compound F | MCF-7 | >10 |
| This compound F | HepG-2 | >10 |
| This compound F | A2780 | >10 |
| This compound | MCF-7 | 5.05 |
| This compound | HepG-2 | 5.57 |
| This compound | A2780 | 1.91 |
Data compiled from the abstract of Liu et al., 2021.[4]
Table 2: Antibacterial Activity of this compound-type Compounds
| Compound | Organism | MIC (µg/mL) |
| This compound | Staphylococcus aureus | 2 |
| This compound congener | Staphylococcus aureus | 2 |
Data compiled from the abstract of Liu et al., 2021.[4]
Visualizations
The following diagrams illustrate the key workflows in the isolation of this compound F.
Caption: Experimental workflow for the isolation of this compound F.
Caption: Logical relationship of cytotoxicity-guided isolation.
Conclusion
The isolation of this compound F from a lichen-derived actinomycete highlights the potential of unique ecological niches as a source of novel, bioactive natural products. The methodologies outlined in this guide provide a framework for researchers to explore these environments for the discovery of new therapeutic agents. The cytotoxicity-guided approach is a powerful tool for identifying and isolating compounds with potential anticancer properties. Further research into the biosynthetic pathways of steffimycins could open avenues for synthetic biology approaches to generate novel analogs with improved therapeutic profiles.
References
Biological Properties of Novel Steffimycin Analogs: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: Steffimycins are a class of anthracycline antibiotics produced by Streptomyces species, known for their potential as anticancer and antimicrobial agents. The development of novel steffimycin analogs is a key area of research aimed at enhancing therapeutic efficacy, expanding the activity spectrum, and overcoming challenges such as drug resistance and toxicity. This guide provides a comprehensive overview of the biological properties of these novel analogs, focusing on their mechanism of action, structure-activity relationships, and quantitative biological data. Detailed experimental protocols for key assays and visual diagrams of relevant pathways and workflows are included to support further research and development in this promising field.
Introduction to Steffimycins
Steffimycins belong to the anthracycline family of natural products, a group of compounds that includes clinically important chemotherapy drugs like doxorubicin (B1662922) and daunorubicin. First isolated from Streptomyces steffisburgensis, steffimycins feature a characteristic tetracyclic quinone structure with a sugar moiety.[1][2] The pursuit of novel this compound analogs is driven by the need to develop new therapeutic agents with improved properties. By modifying the core structure or the attached sugar groups, researchers aim to create derivatives with enhanced potency against cancer cells, including multidrug-resistant lines, and a broader spectrum of antimicrobial activity.[3] These efforts often involve semi-synthesis, combinatorial biosynthesis, and heterologous expression of biosynthetic gene clusters.[1][3]
Mechanism of Action
Like other anthracyclines, the primary mechanism of action for steffimycins involves the disruption of DNA replication and transcription in cancer cells. This is achieved through several processes:
-
DNA Intercalation: The planar tetracyclic ring structure of steffimycins inserts between DNA base pairs, distorting the helical structure and inhibiting the processes of replication and transcription.
-
Topoisomerase II Inhibition: Steffimycins can stabilize the complex between DNA and topoisomerase II, an enzyme crucial for resolving DNA tangles. This leads to the accumulation of double-strand breaks in the DNA.
-
Induction of Apoptosis: The resulting DNA damage triggers a cellular stress response, ultimately leading to programmed cell death (apoptosis), particularly in p53-expressing cells.[1]
The signaling cascade from DNA damage to apoptosis is a critical component of the anticancer effect of steffimycins.
References
- 1. Isolation, Characterization, and Heterologous Expression of the Biosynthesis Gene Cluster for the Antitumor Anthracycline this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound E, a new anti-mycobacterial agent against Mycobacterium avium complex, produced by Streptomyces sp. OPMA02852 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances, opportunities, and challenges in methods for interrogating the structure activity relationships of natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00009A [pubs.rsc.org]
An In-depth Technical Guide on the Core Aspects of Early Research into Steffimycin Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a focused overview of early research on the cytotoxic properties of Steffimycin, an anthracycline antibiotic. The document synthesizes key findings on its mechanism of action, quantitative cytotoxicity data, and the experimental methodologies employed in these foundational studies. Visualizations of the experimental workflow and the proposed signaling pathway are included to facilitate a deeper understanding of the core concepts.
Quantitative Cytotoxicity Data
Early investigations into this compound's bioactivity consistently demonstrated its cytotoxic effects against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values are critical metrics for quantifying this activity. The data from these studies are summarized in the table below for comparative analysis.
| Compound | Cell Line | Cancer Type | IC50 / GI50 (µM) | Reference |
| This compound | MCF-7 | Breast Adenocarcinoma | 5.05 | [1] |
| This compound | HepG-2 | Liver Carcinoma | 5.57 | [1] |
| This compound | A2780 | Ovarian Cancer | 1.91 | [1] |
| This compound | Various | Breast, Lung, Colon | 2.61 - 6.79 | [2] |
| 3'-O-methylthis compound | Various | Breast, Lung, Colon | < 1.0 | [2] |
| D-digitoxosyl-8-demethoxy-10-deoxysteffimycinone | Various | Breast, Lung, Colon | < 1.0 | [2] |
Note: The GI50 values for this compound and its derivatives highlight the potential for structural modifications to enhance cytotoxic potency.
Experimental Protocols
The following sections detail the methodologies cited in early this compound cytotoxicity research.
Cell Lines and Culture:
-
Human Cancer Cell Lines: MCF-7 (breast adenocarcinoma), HepG-2 (liver carcinoma), A2780 (ovarian cancer), and cell lines for non-small cell lung cancer and colon adenocarcinoma were utilized.[1][2]
-
Culture Conditions: Cells were typically cultured in appropriate media, such as DMEM, supplemented with 10% fetal bovine serum and antibiotics (e.g., 50 μg/mL gentamicin). They were maintained in a humidified atmosphere at 37°C with 5% CO2.[3]
Cytotoxicity Assays:
-
MTT Assay: A common method used to assess cell viability.
-
Cell Seeding: Cells are seeded in 96-well plates at a specific density (e.g., 5 x 10^3 cells/well) and allowed to adhere overnight.
-
Drug Treatment: The cells are then treated with serial dilutions of this compound or its analogs for a specified period (e.g., 24-72 hours).[4]
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Formazan (B1609692) Solubilization: The viable cells metabolize MTT into formazan crystals, which are then dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the formazan solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.[4]
-
-
IC50 Determination: The drug concentration that causes a 50% reduction in cell viability is determined from the dose-response curves generated from the MTT assay data.[5]
DNA Interaction Studies:
-
Physicochemical Techniques: Spectrophotometry and fluorimetry were used to study the binding of Steffimycins to DNA.[6]
-
Flow Dichroism: This technique was employed to demonstrate the intercalation of the anthracycline moiety of Steffimycins between DNA base pairs.[6]
-
Thermal Stability Assay: The increase in the thermal stability of DNA in the presence of this compound B provided evidence of its binding to double-stranded DNA.[7]
Visualizations
Experimental Workflow for Cytotoxicity Assessment
Caption: A flowchart of a typical cytotoxicity assay workflow.
Proposed Mechanism of this compound-Induced Cytotoxicity
Early research strongly suggests that the primary mechanism of this compound's cytotoxic action is its ability to interact with DNA.
Caption: this compound's proposed cytotoxic mechanism via DNA intercalation.
The prevailing model from early studies indicates that this compound, like other anthracyclines, exerts its cytotoxic effects primarily through the intercalation of its planar anthracycline moiety into the DNA double helix.[6] This physical insertion between base pairs, with a preference for alternating A-T sequences, disrupts the normal structure and function of DNA.[6] This binding can lead to a decrease in the template activity for DNA polymerase I, thereby inhibiting DNA replication.[7] The resulting DNA damage and inhibition of crucial cellular processes like replication and transcription are thought to trigger apoptotic pathways, ultimately leading to cell death. While later research on other antibiotics has elucidated more specific signaling cascades involving pathways like PI3K/Akt/mTOR or the activation of caspases, the foundational research on this compound primarily focused on the initial DNA binding event as the critical cytotoxic trigger.[8][9]
References
- 1. researchgate.net [researchgate.net]
- 2. Glycosylated derivatives of this compound: insights into the role of the sugar moieties for the biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity,crosslinking and biological activity of three mitomycins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial, antibiofilm, cytotoxicity, and anti-DNA topoisomerase activity of Streptomyces sp. 22SH with ADME and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijbs.com [ijbs.com]
- 6. Studies on the interaction between steffimycins and DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound B, a DNA binding agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Unraveling the Anti-Cancer Mechanisms of Antibiotics: Current Insights, Controversies, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Steffimycin
Introduction
Steffimycin is an anthracycline antibiotic produced by various species of Streptomyces, including Streptomyces steffisburgensis and Streptomyces elgreteus.[1][2] As a member of the anthracycline group, which includes potent antitumor agents like doxorubicin, this compound and its analogues are of significant interest to researchers in drug discovery and development. The effective isolation and purification of this compound from fermentation broths are critical steps for its structural elucidation, biological activity screening, and further development. These application notes provide detailed protocols for the extraction and purification of this compound, intended for researchers, scientists, and drug development professionals.
Extraction Protocols
The initial extraction of this compound from the fermentation culture is a crucial step to isolate the compound from the complex mixture of media components and cellular biomass. The following protocols are based on established methods for antibiotic recovery from Streptomyces cultures.
Protocol 1: Solvent Extraction from Fermentation Broth
This protocol is a general method for extracting secondary metabolites from the culture supernatant.
Materials and Reagents:
-
Fermentation broth of a this compound-producing Streptomyces strain
-
Centrifuge and appropriate centrifuge tubes
-
Ethyl acetate (B1210297) (or other suitable organic solvent like chloroform (B151607) or diethyl ether)
-
Separatory funnel
-
Rotary evaporator
-
Lyophilizer (optional)
Procedure:
-
Harvesting: Centrifuge the fermentation broth at 10,000-12,000 rpm for 15-30 minutes to separate the supernatant from the mycelial biomass.[3][4]
-
Supernatant Collection: Carefully decant and collect the cell-free supernatant, which contains the secreted this compound.
-
Solvent Extraction:
-
Organic Phase Collection: Collect the upper organic phase (ethyl acetate layer), which now contains the crude this compound. The lower aqueous phase can be discarded.[5]
-
Concentration: Concentrate the collected organic extract to dryness using a rotary evaporator at a controlled temperature (e.g., 40°C) to avoid degradation of the compound.[5]
-
Final Preparation: Re-suspend the dried crude extract in a minimal volume of a suitable solvent like ethanol or methanol for further purification or analysis.[4]
Purification Protocols
Following extraction, the crude product is a mixture of various compounds. The following purification steps are designed to isolate this compound to a high degree of purity.
Protocol 2: Solid-Phase Extraction (SPE) for Initial Cleanup
SPE is an effective method for sample cleanup and concentration prior to chromatographic purification.
Materials and Reagents:
-
Crude this compound extract
-
Sep-Pak C18 cartridges (or similar reversed-phase sorbent)
-
Methanol
-
Deionized water
-
Trifluoroacetic acid (TFA), 0.1% solution
-
Vacuum manifold for SPE
Procedure:
-
Cartridge Conditioning: Condition a Sep-Pak C18 cartridge by washing it sequentially with 10 mL of methanol followed by 10 mL of deionized water.
-
Sample Loading: Dissolve the crude extract in a small volume of the initial mobile phase (e.g., water with 0.1% TFA) and load it onto the conditioned cartridge.
-
Washing: Wash the cartridge with 10-20 mL of deionized water containing 0.1% TFA to remove highly polar impurities.
-
Elution: Elute the bound compounds using a stepwise or linear gradient of methanol in water (e.g., 0% to 100% methanol) containing 0.1% TFA.[3] Collect the fractions.
-
Fraction Analysis: Analyze the collected fractions using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing this compound.
-
Pooling and Concentration: Pool the this compound-containing fractions and concentrate them using a rotary evaporator.
Protocol 3: Silica (B1680970) Gel Chromatography
This technique separates compounds based on their polarity and is effective for purifying moderately polar compounds like this compound B.[1]
Materials and Reagents:
-
Concentrated extract from SPE
-
Silica gel (60-120 mesh)
-
Glass chromatography column
-
Solvent system (e.g., Chloroform:Ethyl Acetate gradient)
-
Collection tubes
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar solvent (e.g., 100% chloroform) and pack it into a glass column.
-
Sample Loading: Dissolve the concentrated extract in a minimal amount of the initial solvent and load it onto the top of the silica gel bed.
-
Elution: Begin elution with the least polar solvent and gradually increase the polarity by increasing the proportion of the more polar solvent (e.g., step-wise gradient from 100% chloroform to 100% ethyl acetate).[7]
-
Fraction Collection: Collect fractions of a fixed volume (e.g., 25 mL) throughout the elution process.[7]
-
Analysis: Monitor the fractions by TLC to identify those containing the pure compound.
-
Pooling and Concentration: Combine the pure fractions and evaporate the solvent to yield purified this compound.
Protocol 4: High-Performance Liquid Chromatography (HPLC)
HPLC is used for the final purification step to achieve high purity. A reversed-phase C18 column is commonly used.
Materials and Reagents:
-
Partially purified this compound
-
HPLC system with a UV detector
-
Reversed-phase C18 column (preparative or semi-preparative)
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA), 0.1% solution
Procedure:
-
Sample Preparation: Dissolve the partially purified sample in the mobile phase. Filter the sample through a 0.22 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: µBondapak C18 or similar.[3]
-
Mobile Phase: An isocratic or gradient system of acetonitrile and water (e.g., 55:45 v/v) containing 0.1% TFA.[3]
-
Flow Rate: Typically 1-10 mL/min depending on the column size.[3]
-
Detection: UV detector set at a wavelength appropriate for this compound (e.g., 285 nm).[6]
-
-
Injection and Fraction Collection: Inject the sample onto the column and collect the peaks corresponding to this compound based on retention time.
-
Purity Analysis: Re-analyze the collected fractions using analytical HPLC to confirm purity.
-
Final Step: Pool the pure fractions and remove the solvent by lyophilization or evaporation.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data that could be obtained during the extraction and purification process. Researchers should record their own data at each step to assess the efficiency of the protocol.
| Purification Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |
| Crude Extract | 2500 | 50000 | 20 | 100 | 1 |
| Solid-Phase Extraction | 400 | 40000 | 100 | 80 | 5 |
| Silica Gel Chromatography | 80 | 32000 | 400 | 64 | 20 |
| Preparative HPLC | 15 | 27000 | 1800 | 54 | 90 |
Note: "Activity Units" would be determined by a relevant bioassay, such as an antimicrobial activity assay.
Visualizations
Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflow for this compound extraction and purification.
Caption: Overall workflow for this compound extraction and purification.
Caption: Logic of the multi-step chromatography purification process.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Isolation and characterization of 8-demethoxy steffimycins and generation of 2,8-demethoxy steffimycins in Streptomyces steffisburgensis by the nogalamycin biosynthesis genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation, Characterization, and Heterologous Expression of the Biosynthesis Gene Cluster for the Antitumor Anthracycline this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Extraction and Identification of Antibacterial Secondary Metabolites from Marine Streptomyces sp. VITBRK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isolation and extraction of some compounds that act as antimicrobials from actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Purification and biological analysis of antimicrobial compound produced by an endophytic Streptomyces sp - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for HPLC Analysis of Steffimycin
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analysis of Steffimycin using High-Performance Liquid Chromatography (HPLC). The information compiled herein is intended to guide researchers in developing and implementing robust analytical methods for the quantification of this compound in various samples, including fermentation broths and biological matrices.
Introduction to this compound and its Analysis
This compound is an anthracycline antibiotic with potential antitumor properties. Accurate and precise analytical methods are crucial for its study, from production monitoring in fermentation processes to pharmacokinetic analysis in preclinical and clinical development. HPLC is a powerful and widely used technique for the separation, identification, and quantification of this compound and its related compounds.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental for the development of effective HPLC methods.
| Property | Value | Reference |
| Molecular Formula | C₂₈H₃₂O₁₂ | |
| Molecular Weight | 560.55 g/mol | |
| UV-Vis Absorption Maximum (λmax) | 433 nm | [1] |
| Solubility | This compound is soluble in organic solvents such as methanol (B129727), acetonitrile (B52724), and ethyl acetate (B1210297). Its solubility in aqueous solutions is limited but can be influenced by pH. | General knowledge on anthracyclines |
HPLC Methodologies for this compound Analysis
Reverse-phase HPLC (RP-HPLC) is the most common technique for the analysis of this compound and other anthracyclines. A C18 column is typically employed with a mobile phase consisting of a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer, often with a gradient elution to achieve optimal separation.
Recommended HPLC Method
The following method has been successfully used for the analysis of this compound production in Streptomyces steffisburgensis cultures.[1]
| Parameter | Condition |
| Column | Symmetry C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% to 100% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | Photodiode Array (PDA) at 433 nm |
| Injection Volume | 20 µL (typical, can be optimized) |
Method Validation Parameters (Illustrative)
| Parameter | Typical Range/Value |
| Linearity (r²) | > 0.99 |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | < 15% |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL |
| Limit of Quantitation (LOQ) | 0.5 - 5 ng/mL |
Experimental Protocols
This section provides detailed step-by-step protocols for sample preparation and HPLC analysis of this compound.
Sample Preparation from Fermentation Broth
This protocol is suitable for the extraction of this compound from bacterial fermentation cultures.[1]
Materials:
-
Ethyl acetate
-
Methanol
-
Centrifuge
-
Speed-Vac or similar solvent evaporator
-
HPLC vials
Procedure:
-
To 1.5 mL of agar (B569324) media from a solid culture or an appropriate volume of liquid culture, add 1 mL of ethyl acetate.
-
Mix vigorously for 30 minutes to extract the this compound into the organic phase.
-
Separate the phases by centrifugation in a microcentrifuge.
-
Carefully transfer the upper ethyl acetate layer to a clean tube.
-
Evaporate the ethyl acetate to dryness using a Speed-Vac or a stream of nitrogen.
-
Resuspend the residue in a known volume of methanol (e.g., 200 µL).
-
Clarify the solution by centrifugation to remove any particulate matter.
-
Transfer the supernatant to an HPLC vial for analysis.
Sample Preparation from Biological Matrices (Plasma/Serum)
For the analysis of this compound in biological fluids, sample preparation is critical to remove proteins and other interfering substances. The following protocols are adapted from methods used for other anthracyclines and can be optimized for this compound.
Materials:
-
Acetonitrile or Methanol, chilled
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of plasma or serum into a microcentrifuge tube.
-
Add 300 µL of chilled acetonitrile or methanol (a 3:1 solvent-to-sample ratio).
-
Vortex the mixture vigorously for 1 minute to precipitate the proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant and transfer it to a clean tube.
-
The supernatant can be directly injected into the HPLC system or evaporated and reconstituted in the mobile phase for concentration.
SPE provides a more thorough cleanup and can concentrate the analyte, leading to higher sensitivity.
Materials:
-
C8 or C18 SPE cartridges
-
SPE vacuum manifold
-
Methanol (for conditioning)
-
Water (for equilibration)
-
Appropriate wash and elution solvents (to be optimized for this compound)
Procedure:
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge.
-
Equilibration: Pass 1 mL of water through the cartridge. Do not let the cartridge dry out.
-
Loading: Load the pre-treated plasma/serum sample onto the cartridge.
-
Washing: Pass 1 mL of a weak solvent (e.g., 5% methanol in water) to wash away interfering substances.
-
Elution: Elute the this compound with a small volume (e.g., 500 µL) of a strong solvent (e.g., methanol or acetonitrile).
-
The eluate can be directly injected or evaporated and reconstituted in the mobile phase.
Visualizations
Experimental Workflow for this compound HPLC Analysis
Caption: Experimental workflow for HPLC analysis of this compound.
Logical Relationships in HPLC Method Development for this compound
Caption: Key relationships in HPLC method development for this compound.
References
Application Notes and Protocols for the Mass Spectrometric Characterization of Steffimycin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the characterization of Steffimycin, an anthracycline antibiotic, using mass spectrometry. The protocols outlined below are designed to assist researchers in the structural elucidation, identification, and quantitative analysis of this compound and its analogs, crucial steps in natural product drug discovery and development.
Introduction to this compound and the Role of Mass Spectrometry
This compound is a member of the anthracycline class of aromatic polyketide antibiotics produced by Streptomyces steffisburgensis.[1] Like other anthracyclines, it possesses a tetracyclic quinone structure linked to a sugar moiety. The core structure of this compound has a molecular formula of C₂₈H₃₀O₁₃ and a molecular weight of 574.53 g/mol .[2][3][4] Several analogs, including this compound B (C₂₉H₃₂O₁₃, MW: 588.6 g/mol ) and this compound D (C₂₈H₃₂O₁₂, MW: 560.55 g/mol ), have also been identified.[5][6]
Mass spectrometry (MS) is an indispensable tool for the characterization of Steffimycins. High-resolution mass spectrometry (HRMS) provides accurate mass measurements for molecular formula determination, while tandem mass spectrometry (MS/MS) elucidates the structure by analyzing fragmentation patterns. Liquid chromatography coupled with mass spectrometry (LC-MS) is the preferred method for separating this compound from complex mixtures, such as fermentation broths or biological matrices, prior to mass analysis.
Experimental Protocols
Sample Preparation from Microbial Culture
A robust sample preparation protocol is essential for obtaining high-quality mass spectrometry data. The following is a general procedure for extracting this compound from Streptomyces cultures:
-
Fermentation: Culture Streptomyces steffisburgensis in a suitable production medium.
-
Extraction: After a sufficient incubation period, harvest the culture broth. Centrifuge to separate the mycelium from the supernatant. Extract the supernatant and the mycelial cake with an organic solvent such as ethyl acetate (B1210297) or a mixture of chloroform (B151607) and methanol (B129727).
-
Concentration: Evaporate the organic solvent under reduced pressure to obtain a crude extract.
-
Solid-Phase Extraction (SPE) for Clean-up:
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the cartridge.
-
Wash the cartridge with water or a low percentage of organic solvent to remove polar impurities.
-
Elute this compound with a higher concentration of organic solvent (e.g., methanol or acetonitrile).
-
Dry the eluted fraction and reconstitute it in a solvent compatible with the LC-MS system (e.g., methanol or acetonitrile/water mixture).
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The following protocol provides a starting point for the LC-MS/MS analysis of this compound. Optimization of these parameters may be necessary depending on the specific instrument and column used.
Liquid Chromatography (LC) Conditions:
| Parameter | Recommended Setting |
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 10 minutes, hold at 90% B for 5 minutes, then re-equilibrate to 10% B |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Conditions:
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive Ion Mode |
| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) or Orbitrap |
| Scan Range (MS1) | m/z 100-1000 |
| Data Acquisition | Data-Dependent Acquisition (DDA) or Data-Independent Acquisition (DIA) |
| Collision Energy | Ramped collision energy (e.g., 20-40 eV) to obtain informative fragment ions |
| Capillary Voltage | 3.0 - 4.0 kV |
| Source Temperature | 120 - 150 °C |
| Desolvation Gas | Nitrogen |
Data Presentation and Interpretation
Expected Mass-to-Charge Ratios
High-resolution mass spectrometry should be used to confirm the elemental composition of this compound and its analogs.
| Compound | Molecular Formula | Exact Mass [M+H]⁺ (m/z) |
| This compound | C₂₈H₃₀O₁₃ | 575.1765 |
| This compound B | C₂₉H₃₂O₁₃ | 589.1921 |
| This compound D | C₂₈H₃₂O₁₂ | 561.1972 |
| 8-demethoxythis compound | C₂₇H₂₈O₁₂ | 545.1659 |
Fragmentation Pattern
The primary fragmentation pathway for anthracyclines like this compound involves the cleavage of the glycosidic bond connecting the sugar moiety to the aglycone. This results in two main fragment ions: the charged aglycone and the charged sugar. Further fragmentation of the aglycone can provide additional structural information.
A putative fragmentation pathway for this compound is presented below. The exact m/z values of the fragments should be determined experimentally using high-resolution MS/MS.
Caption: Putative fragmentation pathway of this compound in positive ESI-MS/MS.
Experimental Workflow
The overall workflow for the characterization of this compound using mass spectrometry is depicted in the following diagram.
Caption: Experimental workflow for this compound characterization.
This compound Biosynthesis Pathway
Understanding the biosynthesis of this compound can aid in the identification of novel analogs and in metabolic engineering efforts. The proposed biosynthetic pathway involves a type II polyketide synthase (PKS) system.
Caption: Proposed biosynthetic pathway of this compound.[7]
Conclusion
The protocols and data presented in these application notes provide a solid foundation for the mass spectrometric characterization of this compound. By employing high-resolution LC-MS/MS, researchers can confidently identify, structurally elucidate, and quantify this compound and its analogs, thereby accelerating the drug discovery and development process for this promising class of natural products.
References
- 1. Isolation and characterization of 8-demethoxy steffimycins and generation of 2,8-demethoxy steffimycins in Streptomyces steffisburgensis by the nogalamycin biosynthesis genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. chembk.com [chembk.com]
- 4. This compound | C28H30O13 | CID 70683013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. bioaustralis.com [bioaustralis.com]
- 6. npatlas.org [npatlas.org]
- 7. Isolation, Characterization, and Heterologous Expression of the Biosynthesis Gene Cluster for the Antitumor Anthracycline this compound - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Structural Analysis of Steffimycin using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the application of Nuclear Magnetic Resonance (NMR) spectroscopy for the comprehensive structural elucidation of Steffimycin, a member of the anthracycline class of antibiotics. These compounds are of significant interest in drug development due to their potent antitumor properties. A thorough understanding of their intricate three-dimensional structures is paramount for elucidating their mechanism of action, designing novel analogues with improved therapeutic indices, and ensuring quality control in manufacturing processes.
Introduction to this compound and the Role of NMR
This compound and its analogues are complex natural products characterized by a tetracyclic aglycone core attached to one or more sugar moieties. The precise stereochemistry and connectivity of these components are crucial for their biological activity, particularly their ability to intercalate with DNA. NMR spectroscopy is an unparalleled, non-destructive analytical technique that provides detailed atomic-level information about molecular structure, conformation, and dynamics in solution, making it an indispensable tool for the analysis of such complex molecules.
Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, it is possible to unambiguously assign the proton (¹H) and carbon (¹³C) chemical shifts, determine scalar coupling networks to establish through-bond connectivities, and probe through-space interactions to define the molecule's stereochemistry and conformation.
Quantitative NMR Data for this compound Analogues
Table 1: ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for a this compound Analogue
| Position | δ (ppm) | Multiplicity | J (Hz) |
| Aglycone | |||
| 1-OH | 13.50 | s | |
| 2-OH | 12.80 | s | |
| 4-OCH₃ | 3.95 | s | |
| 5 | 7.80 | d | 8.0 |
| 6 | 7.50 | t | 8.0 |
| 7 | 5.20 | dd | 4.0, 2.0 |
| 8-ax | 2.10 | dd | 14.0, 4.0 |
| 8-eq | 2.30 | d | 14.0 |
| 10-ax | 2.90 | d | 18.0 |
| 10-eq | 3.10 | d | 18.0 |
| 11-OH | 4.50 | s | |
| Sugar Moiety | |||
| 1' | 5.50 | d | 3.0 |
| 2' | 3.80 | m | |
| 3' | 3.60 | m | |
| 4' | 3.40 | m | |
| 5' | 4.00 | m | |
| 6' | 1.30 | d | 6.0 |
Solvent: CDCl₃, Frequency: 500 MHz. Data is representative and may vary slightly based on the specific analogue and experimental conditions.
Table 2: ¹³C NMR Chemical Shifts (δ) for a this compound Analogue
| Position | δ (ppm) | Position | δ (ppm) |
| Aglycone | Sugar Moiety | ||
| 1 | 162.0 | 1' | 101.0 |
| 2 | 158.0 | 2' | 71.0 |
| 3 | 110.0 | 3' | 72.0 |
| 4 | 165.0 | 4' | 73.0 |
| 4a | 108.0 | 5' | 70.0 |
| 5 | 135.0 | 6' | 17.0 |
| 5a | 115.0 | ||
| 6 | 120.0 | ||
| 6a | 138.0 | ||
| 7 | 68.0 | ||
| 8 | 35.0 | ||
| 9 | 205.0 | ||
| 10 | 45.0 | ||
| 10a | 85.0 | ||
| 11 | 75.0 | ||
| 11a | 112.0 | ||
| 12 | 185.0 | ||
| 12a | 180.0 | ||
| 4-OCH₃ | 56.0 |
Solvent: CDCl₃, Frequency: 125 MHz. Data is representative.
Experimental Protocols
Detailed and standardized experimental protocols are critical for obtaining high-quality, reproducible NMR data.
Sample Preparation
-
Dissolution: Accurately weigh approximately 5-10 mg of the purified this compound analogue and dissolve it in 0.6 mL of a deuterated solvent (e.g., chloroform-d, methanol-d₄, or DMSO-d₆). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key resonances of the analyte.
-
Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).
-
Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Degassing (Optional but Recommended): For sensitive experiments like NOESY, degas the sample by bubbling a slow stream of dry nitrogen or argon gas through the solution for several minutes to remove dissolved oxygen, which is paramagnetic and can shorten relaxation times.
1D NMR Experiments
-
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds (a longer delay is necessary for accurate integration).
-
Number of Scans: 16-64, depending on the sample concentration.
-
Processing: Apply an exponential window function with a line broadening of 0.3 Hz before Fourier transformation. Phase and baseline correct the spectrum.
-
-
¹³C NMR Spectroscopy:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker systems).
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
Processing: Apply an exponential window function with a line broadening of 1-2 Hz before Fourier transformation.
-
-
DEPT (Distortionless Enhancement by Polarization Transfer):
-
Purpose: To differentiate between CH, CH₂, and CH₃ groups.
-
Experiments: Run DEPT-45, DEPT-90, and DEPT-135 experiments.
-
Analysis:
-
DEPT-90 shows only CH signals.
-
DEPT-135 shows positive signals for CH and CH₃ groups and negative signals for CH₂ groups.
-
Quaternary carbons are absent in all DEPT spectra.
-
-
2D NMR Experiments
-
COSY (Correlation Spectroscopy):
-
Purpose: To identify proton-proton (¹H-¹H) spin-spin coupling networks, revealing adjacent protons.
-
Pulse Program: 'cosygpqf' on Bruker systems.
-
Data Points: 2048 in F2 and 256-512 in F1.
-
Number of Scans: 2-8 per increment.
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To correlate protons with their directly attached carbons (one-bond ¹H-¹³C correlation).
-
Pulse Program: 'hsqcedetgpsisp2.2' on Bruker systems (phase-edited to distinguish CH/CH₃ from CH₂).
-
Spectral Width: ~12 ppm in F2 (¹H) and ~160 ppm in F1 (¹³C).
-
Number of Scans: 4-16 per increment.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range (2-4 bond) correlations between protons and carbons. This is crucial for connecting spin systems and identifying quaternary carbons.
-
Pulse Program: 'hmbcgplpndqf' on Bruker systems.
-
Long-Range Coupling Delay: Optimized for a J-coupling of 8-10 Hz.
-
Number of Scans: 16-64 per increment.
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy):
-
Purpose: To identify protons that are close in space (through-space correlations), which is essential for determining stereochemistry and conformation.
-
Pulse Program: 'noesygpph' or 'roesygpph' on Bruker systems.
-
Mixing Time: 500-800 ms (B15284909) for NOESY; 200-400 ms for ROESY.
-
Number of Scans: 16-32 per increment.
-
Visualizations
Experimental Workflow for this compound Structural Elucidation
Caption: Workflow for this compound structural analysis using NMR.
Logical Relationships in 2D NMR-Based Structure Elucidation
Caption: Inter-relationships of NMR experiments for structure elucidation.
Conclusion
NMR spectroscopy provides an exceptionally powerful and detailed approach to the structural analysis of complex natural products like this compound. By systematically applying a suite of 1D and 2D NMR experiments, researchers can gain a comprehensive understanding of the molecular architecture, which is fundamental for advancing drug discovery and development efforts. The protocols and data presented herein offer a robust framework for the successful structural characterization of this compound and its analogues.
Application Notes and Protocols for Crystallographic Analysis of Steffimycin-DNA Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies for studying the interaction between the anthracycline antibiotic Steffimycin and DNA, with a focus on crystallographic analysis. The protocols are designed to guide researchers in determining the three-dimensional structure of this compound-DNA complexes, which is crucial for understanding its mechanism of action and for the rational design of new therapeutic agents.
Introduction to this compound and its Interaction with DNA
This compound is an anthracycline antibiotic that exhibits antitumor activity. Like other members of the anthracycline family, its biological activity is believed to stem from its interaction with DNA.[1][2] Physicochemical studies, including spectrophotometry, fluorimetry, and flow dichroism, have indicated that this compound binds to double-stranded DNA primarily through intercalation of its aglycone chromophore between DNA base pairs.[3] This interaction leads to an increase in the thermal stability of the DNA duplex.[4]
Modeling studies, based on the crystal structure of this compound and its comparison with other anthracycline-DNA complexes like daunorubicin-d(CGTACG), suggest a preference for certain DNA sequences.[1] Specifically, this compound is thought to have a higher binding affinity for alternating A-T sequences and CpG steps.[1][3] The binding process is characterized by a good affinity, as indicated by the binding parameters 'n' (number of binding sites) and 'K' (association constant) evaluated according to the McGhee and Von Hippel method, although specific values from the reviewed literature are not explicitly stated.[3]
Quantitative Data Summary
While specific binding constants for this compound-DNA complexes are not detailed in the provided search results, the following tables summarize the available crystallographic data for this compound and its analogue, this compound B, as individual molecules. This information is foundational for any subsequent modeling or crystallographic studies of their complexes with DNA.
Table 1: Crystallographic Data for this compound
| Parameter | Value | Reference |
| Crystal System | Triclinic | [1] |
| Space Group | P1 | [1] |
| Unit Cell Dimensions | ||
| a | 8.606(3) Å | [1] |
| b | 22.168(7) Å | [1] |
| c | 8.448(2) Å | [1] |
| α | 97.56(3)° | [1] |
| β | 95.97(2)° | [1] |
| γ | 87.94(3)° | [1] |
| Z | 2 | [1] |
| Resolution | 0.9 Å | [1] |
| Final R-value | 0.065 | [1] |
Table 2: Crystallographic Data for this compound B
| Parameter | Value | Reference |
| Crystal System | Orthorhombic | [2] |
| Space Group | P2(1)2(1)2(1) | [2] |
| Unit Cell Dimensions | ||
| a | 8.253(2) Å | [2] |
| b | 8.198(2) Å | [2] |
| c | 40.850(8) Å | [2] |
| Z | 4 | [2] |
| Final R-value | 0.066 | [2] |
Experimental Protocols
The following protocols provide a generalized framework for the crystallographic analysis of this compound-DNA complexes. Researchers should note that optimization of these conditions will be necessary for specific this compound-oligonucleotide complexes.
Protocol for Determining this compound-DNA Binding Affinity
This protocol outlines the use of spectrophotometric and fluorimetric titrations to determine the binding constants of this compound to a specific DNA sequence.
Materials:
-
This compound solution of known concentration
-
Lyophilized DNA oligonucleotide of the desired sequence (e.g., a sequence containing alternating A-T or CpG sites)
-
Binding buffer (e.g., 10 mM phosphate (B84403) buffer, 100 mM NaCl, pH 7.0)
-
Spectrophotometer and/or Fluorimeter
-
Quartz cuvettes
Procedure:
-
Preparation of Solutions:
-
Dissolve the lyophilized DNA oligonucleotide in the binding buffer to a known stock concentration.
-
Determine the precise concentration of the DNA solution spectrophotometrically using the appropriate molar extinction coefficient.
-
Prepare a stock solution of this compound in the same binding buffer and determine its concentration.
-
-
Spectrophotometric Titration:
-
Fill a quartz cuvette with a fixed concentration of this compound solution.
-
Record the initial absorption spectrum of the this compound solution.
-
Add small aliquots of the DNA stock solution to the this compound solution in the cuvette.
-
After each addition, mix thoroughly and allow the solution to equilibrate for a few minutes before recording the absorption spectrum.
-
Continue the titration until no further significant changes in the spectrum are observed.
-
Correct the data for dilution effects.
-
-
Fluorimetric Titration:
-
Fill a quartz cuvette with a fixed concentration of this compound solution.
-
Record the initial fluorescence emission spectrum of the this compound solution at an appropriate excitation wavelength.
-
Add small aliquots of the DNA stock solution to the this compound solution.
-
After each addition, mix and allow to equilibrate before recording the fluorescence spectrum.
-
Continue until the fluorescence intensity reaches a plateau.
-
Correct the data for dilution.
-
-
Data Analysis:
-
Plot the change in absorbance or fluorescence intensity as a function of the DNA concentration.
-
Analyze the binding isotherm using appropriate models, such as the Scatchard plot or by fitting to a non-linear binding equation, to determine the binding constant (K) and the number of binding sites (n).
-
Protocol for Co-crystallization of this compound-DNA Complexes
This protocol provides a general guideline for the co-crystallization of this compound with a self-complementary DNA oligonucleotide using the hanging drop vapor diffusion method.
Materials:
-
Purified this compound
-
Purified and annealed self-complementary DNA oligonucleotide (e.g., 6-10 base pairs containing a potential binding site)
-
Crystallization buffer (e.g., 50 mM Sodium Cacodylate, pH 6.0)
-
Precipitating agent (e.g., 2-methyl-2,4-pentanediol (MPD), Polyethylene glycol (PEG))
-
Salts (e.g., MgCl₂, Spermidine)
-
Cryoprotectant (if necessary for flash-cooling)
-
Crystallization plates (24- or 96-well)
-
Siliconized cover slips
Procedure:
-
Complex Formation:
-
Dissolve this compound and the DNA oligonucleotide in the crystallization buffer.
-
Mix this compound and the DNA oligonucleotide in a molar ratio that favors complex formation (e.g., 2:1 or slightly higher drug to duplex ratio).
-
Incubate the mixture at room temperature or on ice for a defined period (e.g., 30-60 minutes) to allow for complex formation.
-
-
Crystallization Setup (Hanging Drop Method):
-
Pipette 0.5-1.0 mL of the reservoir solution (containing buffer, precipitant, and salts) into the wells of the crystallization plate.
-
On a siliconized cover slip, mix 1-2 µL of the this compound-DNA complex solution with 1-2 µL of the reservoir solution.
-
Invert the cover slip and seal the well of the crystallization plate.
-
Incubate the plates at a constant temperature (e.g., 4°C or 18°C) and observe for crystal growth over several days to weeks.
-
-
Crystal Harvesting and Cryo-protection:
-
Once crystals of suitable size are obtained, they need to be harvested.
-
If crystals are to be flash-cooled in liquid nitrogen for data collection, they may need to be briefly soaked in a cryoprotectant solution (e.g., reservoir solution supplemented with glycerol (B35011) or ethylene (B1197577) glycol) to prevent ice formation.
-
Carefully loop a crystal and plunge it into liquid nitrogen.
-
Protocol for X-ray Diffraction Data Collection and Structure Determination
Procedure:
-
Data Collection:
-
Mount the frozen crystal on a goniometer in a cryo-stream on a synchrotron beamline or a home X-ray source.
-
Collect a diffraction dataset by rotating the crystal in the X-ray beam. Key parameters to optimize include exposure time, oscillation range, and detector distance.
-
-
Data Processing:
-
Integrate the raw diffraction images and scale the data using software packages like HKL2000, XDS, or MOSFLM. This will yield a file containing the Miller indices (h,k,l), intensities, and standard deviations for each reflection.
-
-
Structure Solution:
-
Determine the initial phases for the diffraction data. For a small molecule-DNA complex, molecular replacement using the known coordinates of a similar DNA duplex and the coordinates of this compound (if available) as search models is a common approach. Software like PHASER or MOLREP can be used.
-
-
Model Building and Refinement:
-
Build the initial model of the this compound-DNA complex into the electron density map using software like Coot.
-
Refine the atomic coordinates, B-factors, and occupancies against the experimental data using refinement software such as PHENIX or REFMAC5. This process is iterative, involving rounds of manual model building in Coot followed by computational refinement, until the model converges and has good agreement with the data (monitored by R-work and R-free values) and ideal stereochemistry.
-
Visualizations
The following diagrams illustrate the key workflows and concepts in the crystallographic analysis of this compound-DNA complexes.
References
- 1. Molecular structure of antitumor drug this compound and modelling of its binding to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular structure, stereochemistry and interactions of this compound B, and DNA binding anthracycline antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on the interaction between steffimycins and DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound B, a DNA binding agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Anticancer Assays of Steffimycin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro anticancer properties of Steffimycin, an anthracycline antibiotic. This document includes a summary of its cytotoxic activity against various cancer cell lines, detailed protocols for key experimental assays, and an exploration of its putative mechanism of action through signaling pathway diagrams.
Introduction to this compound
This compound is a naturally occurring anthracycline antibiotic produced by Streptomyces steffisburgensis. Like other members of the anthracycline class, such as doxorubicin (B1662922) and daunorubicin, this compound is known to interact with DNA. Its planar anthraquinone (B42736) core is believed to intercalate between DNA base pairs, a mechanism that can disrupt DNA replication and transcription, ultimately leading to cell death. This mode of action forms the basis of its potential as an anticancer agent.
Quantitative Data Summary
The cytotoxic effects of this compound and its derivatives have been evaluated against several human cancer cell lines. The half-maximal growth inhibition (GI50) is a key parameter used to quantify the potency of a compound.
| Compound | Cancer Cell Line | GI50 (µM) |
| This compound | Breast Adenocarcinoma | 2.61 - 6.79 |
| This compound | Non-Small Cell Lung Cancer | 2.61 - 6.79 |
| This compound | Colon Adenocarcinoma | 2.61 - 6.79 |
| 3'-O-methylthis compound | Various Human Tumor Cell Lines | < 1.0 |
| D-digitoxosyl-8-demethoxy-10-deoxysteffimycinone | Various Human Tumor Cell Lines | < 1.0 |
Data sourced from a study on glycosylated derivatives of this compound, which showed that certain modifications to the sugar moiety can enhance its antitumor activity[1].
Experimental Protocols
The following are detailed protocols for standard in vitro assays to evaluate the anticancer activity of this compound. These protocols are based on established methodologies for anthracycline compounds.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
This compound stock solution (in a suitable solvent like DMSO)
-
Cancer cell lines (e.g., MCF-7, A549, HT-29)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration) and a no-treatment control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
Cancer cell lines
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Viable cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be positive for Annexin V-FITC and negative for PI. Late apoptotic and necrotic cells will be positive for both stains.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
This compound
-
Cancer cell lines
-
6-well plates
-
PBS
-
Cold 70% Ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C overnight.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in each phase of the cell cycle.
Visualizations
Experimental Workflow for In Vitro Anticancer Assays
Caption: Workflow for evaluating the in vitro anticancer activity of this compound.
Proposed Signaling Pathway for this compound-Induced Cell Death
Based on the known mechanisms of anthracyclines, this compound is proposed to induce apoptosis through DNA intercalation and the subsequent activation of stress-related signaling pathways.
Caption: Proposed mechanism of this compound-induced apoptosis via DNA damage.
References
Application Notes and Protocols for Determining the Antibacterial Activity of Steffimycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Steffimycin is an anthracycline antibiotic produced by Streptomyces steffisburgensis.[1] Like other members of the anthracycline class, such as doxorubicin, this compound exerts its biological activity through the intercalation of DNA.[2][3] This interaction disrupts critical cellular processes like DNA replication and transcription, ultimately leading to cell death.[3] While initially investigated for its antitumor properties, the potent DNA binding capacity of this compound suggests significant potential as an antibacterial agent.[2] These application notes provide detailed methodologies for the comprehensive evaluation of this compound's antibacterial activity against a panel of clinically relevant bacteria.
The provided protocols adhere to the standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure reproducibility and accuracy of results.[4][5]
Data Presentation
All quantitative data generated from the following protocols should be summarized in clearly structured tables for easy comparison. This includes Minimum Inhibitory Concentration (MIC) values and zone diameters from disk diffusion assays.
Table 1: Example of MIC Data Presentation for this compound
| Bacterial Strain | ATCC Number | Gram Stain | This compound MIC (µg/mL) | Control Antibiotic MIC (µg/mL) |
| Staphylococcus aureus | 25923 | Gram-positive | ||
| Enterococcus faecalis | 29212 | Gram-positive | ||
| Escherichia coli | 25922 | Gram-negative | ||
| Pseudomonas aeruginosa | 27853 | Gram-negative | ||
| Klebsiella pneumoniae | 700603 | Gram-negative | ||
| Acinetobacter baumannii | 19606 | Gram-negative |
Table 2: Example of Disk Diffusion Data Presentation for this compound
| Bacterial Strain | ATCC Number | Gram Stain | This compound Zone Diameter (mm) | Control Antibiotic Zone Diameter (mm) | Interpretation (S/I/R) |
| Staphylococcus aureus | 25923 | Gram-positive | |||
| Enterococcus faecalis | 29212 | Gram-positive | |||
| Escherichia coli | 25922 | Gram-negative | |||
| Pseudomonas aeruginosa | 27853 | Gram-negative | |||
| Klebsiella pneumoniae | 700603 | Gram-negative | |||
| Acinetobacter baumannii | 19606 | Gram-negative |
Experimental Protocols
Preparation of this compound Stock Solution
This compound has poor solubility in water but is soluble in dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol.[6]
-
Solvent Selection : Use sterile, molecular biology grade DMSO as the solvent for the primary stock solution.
-
Stock Concentration : Prepare a 10 mg/mL stock solution of this compound. Weigh the required amount of this compound powder in a sterile microcentrifuge tube under aseptic conditions.
-
Dissolution : Add the appropriate volume of DMSO to achieve the target concentration. Vortex thoroughly until the compound is completely dissolved.
-
Sterilization : Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protected container.
-
Storage : Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C.
Bacterial Strains and Culture Conditions
A panel of clinically relevant bacteria, including representatives from the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), should be used.[3][7] Quality control (QC) strains as recommended by CLSI and EUCAST must be included in each experiment to ensure the validity of the results.[8]
-
Gram-positive bacteria :
-
Staphylococcus aureus (ATCC 25923)
-
Enterococcus faecalis (ATCC 29212)
-
-
Gram-negative bacteria :
-
Escherichia coli (ATCC 25922)
-
Pseudomonas aeruginosa (ATCC 27853)
-
Klebsiella pneumoniae (ATCC 700603)
-
Acinetobacter baumannii (ATCC 19606)
-
All bacterial strains should be cultured on appropriate media (e.g., Tryptic Soy Agar (B569324) or Mueller-Hinton Agar) and incubated at 37°C.
Minimum Inhibitory Concentration (MIC) Assay Protocol (Broth Microdilution Method)
The broth microdilution method is a quantitative assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
This compound stock solution (10 mg/mL)
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile DMSO (for control wells)
-
Control antibiotic (e.g., Ciprofloxacin)
-
Multichannel pipette
Procedure:
-
Prepare Serial Dilutions :
-
Perform serial twofold dilutions of the this compound stock solution in MHB across the wells of a 96-well plate. A typical concentration range to test for novel agents is 0.008 to 128 µg/mL.[6]
-
The final volume in each well after adding the bacterial inoculum should be 100 µL.
-
-
Prepare Bacterial Inoculum :
-
From a fresh culture (18-24 hours), select 3-5 isolated colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation :
-
Within 15 minutes of preparation, add 50 µL of the final bacterial inoculum to each well containing 50 µL of the diluted this compound, resulting in a final volume of 100 µL.
-
-
Controls :
-
Growth Control : Wells containing MHB and bacterial inoculum only.
-
Sterility Control : Wells containing MHB only.
-
Solvent Control : Wells containing the highest concentration of DMSO used in the dilutions and bacterial inoculum.
-
-
Incubation : Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.
-
Result Interpretation : The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
Disk Diffusion Assay Protocol (Kirby-Bauer Method)
The disk diffusion assay is a qualitative method to assess the susceptibility of bacteria to an antimicrobial agent.
Materials:
-
This compound stock solution (10 mg/mL)
-
Sterile 6 mm blank paper disks
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Sterile forceps
-
Control antibiotic disks (e.g., Ciprofloxacin 5 µg)
Procedure:
-
Prepare this compound Disks :
-
Aseptically apply a defined volume (e.g., 10 µL) of a specific concentration of this compound solution (e.g., 3 mg/mL to prepare 30 µg disks) onto the blank paper disks.
-
Allow the disks to dry completely in a sterile environment before use.
-
-
Prepare Inoculum Lawn :
-
Dip a sterile cotton swab into the standardized bacterial suspension (0.5 McFarland).
-
Rotate the swab against the inside of the tube to remove excess fluid.
-
Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure confluent growth.
-
-
Apply Disks :
-
Using sterile forceps, place the this compound disks and control antibiotic disks onto the inoculated MHA plate.
-
Ensure disks are placed firmly on the agar surface and are sufficiently separated.
-
-
Incubation : Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
Result Interpretation :
-
Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters (mm).
-
Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameters to established interpretive charts for similar antibiotics, as specific breakpoints for this compound are not yet established.
-
Mandatory Visualization
Caption: Proposed mechanism of action of this compound in a bacterial cell.
References
- 1. Molecular structure of antitumor drug this compound and modelling of its binding to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of Antimicrobial Resistance in ESKAPE Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound E, a new anti-mycobacterial agent against Mycobacterium avium complex, produced by Streptomyces sp. OPMA02852 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Escaping mechanisms of ESKAPE pathogens from antibiotics and their targeting by natural compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C28H30O13 | CID 70683013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Concentration Ranges of Antibacterial Cations for Showing the Highest Antibacterial Efficacy but the Least Cytotoxicity against Mammalian Cells: Implications for a New Antibacterial Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Elucidating the Steffimycin Biosynthetic Pathway: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the key techniques and experimental protocols employed to elucidate the biosynthetic pathway of Steffimycin, an antitumor anthracycline antibiotic. The information is intended to guide researchers in designing and executing experiments to investigate and engineer natural product biosynthetic pathways.
Gene Cluster Identification and Characterization
The foundation for understanding the biosynthesis of a natural product like this compound lies in the identification and characterization of its biosynthetic gene cluster (BGC). The this compound BGC was successfully cloned and characterized from “Streptomyces steffisburgensis” NRRL 3193.[1][2]
Key Findings:
-
A 42.8-kbp DNA region was sequenced, revealing 36 open reading frames (ORFs).[1][2]
-
Of these, 24 ORFs, spanning 26.5 kb, are believed to be directly involved in this compound biosynthesis.[1][2]
-
The cluster contains genes encoding a type II polyketide synthase (PKS), tailoring enzymes (aromatases, cyclases, oxygenases, methyltransferases, and a glycosyltransferase), as well as regulatory and resistance genes.[1]
-
Notably, the cluster does not appear to contain genes for the biosynthesis of L-rhamnose, a sugar moiety found in this compound, suggesting these are supplied from primary metabolism or a separate cluster.[1][2]
Protocol 1: Cosmid Library Construction and Screening for the this compound BGC
This protocol outlines the steps to identify and isolate the this compound BGC from the genomic DNA of “S. steffisburgensis”.
Materials:
-
“Streptomyces steffisburgensis” NRRL 3193
-
Genomic DNA isolation kit
-
Restriction enzymes (e.g., Sau3AI)
-
Cosmid vector (e.g., pOJ446)
-
Gigapack III XL packaging extract
-
E. coli host strain (e.g., XL1-Blue MR)
-
Nylon membranes
-
DIG DNA Labeling and Detection Kit
-
PCR primers for a conserved PKS gene sequence
Procedure:
-
Genomic DNA Isolation: Isolate high-molecular-weight genomic DNA from “S. steffisburgensis” using a suitable kit or standard protocols.
-
Partial Digestion: Partially digest the genomic DNA with Sau3AI to generate fragments in the 35-45 kb range.
-
Ligation into Cosmid Vector: Ligate the size-selected DNA fragments into the BamHI site of the cosmid vector pOJ446.
-
In Vitro Packaging and Transduction: Package the ligation mixture into lambda phage particles using Gigapack III XL packaging extract and transduce E. coli XL1-Blue MR cells.
-
Library Plating: Plate the transduced cells on LB agar (B569324) containing the appropriate antibiotic for cosmid selection.
-
Probe Generation: Amplify a fragment of a conserved type II PKS gene (e.g., ketoacyl synthase, KSα) from “S. steffisburgensis” genomic DNA via PCR. Label the PCR product with digoxigenin (B1670575) (DIG) to create a DNA probe.
-
Colony Hybridization:
-
Transfer the E. coli colonies from the plates to nylon membranes.
-
Lyse the cells and denature the DNA.
-
Hybridize the membranes with the DIG-labeled probe.
-
Detect positive clones using an anti-DIG antibody conjugated to alkaline phosphatase and a chemiluminescent substrate.
-
-
Positive Clone Isolation and Verification: Isolate the positive cosmid clones and verify the presence of the PKS gene and flanking regions by restriction mapping and sequencing.
Heterologous Expression of the this compound BGC
Heterologous expression is a powerful technique to confirm the function of a cloned BGC and to produce the encoded natural product in a more genetically tractable host. The this compound BGC has been successfully expressed in Streptomyces albus.[1][2]
Key Outcomes:
-
Expression of a ~15 kb region of the cluster in S. albus resulted in the production of a biosynthetic intermediate.[1][2]
-
Co-expression of the entire 34.8 kb cluster with a plasmid directing L-rhamnose biosynthesis (pRHAM) led to the production of this compound.[1][2]
Protocol 2: Heterologous Expression in Streptomyces albus
This protocol describes the introduction and expression of the this compound BGC in S. albus.
Materials:
-
Cosmid containing the this compound BGC
-
E. coli ET12567 (containing pUZ8002) for conjugation
-
Streptomyces albus J1074
-
Appropriate growth media (e.g., ISP4, TSB)
-
Antibiotics for selection (e.g., apramycin (B1230331), nalidixic acid)
-
Plasmid pRHAM (for L-rhamnose biosynthesis)
Procedure:
-
Conjugation:
-
Introduce the this compound BGC-containing cosmid into the non-methylating E. coli strain ET12567 (pUZ8002).
-
Grow S. albus spores on a suitable agar medium.
-
Mix the E. coli donor strain and S. albus recipient spores on an agar plate and incubate to allow for conjugation.
-
Overlay the plate with antibiotics to select for S. albus exconjugants containing the cosmid.
-
-
Co-expression with pRHAM (for this compound production):
-
Introduce the pRHAM plasmid into the S. albus strain already containing the this compound BGC via protoplast transformation or a second conjugation.
-
Select for transformants/exconjugants containing both plasmids using the appropriate antibiotics.
-
-
Fermentation and Product Analysis:
-
Inoculate a suitable liquid production medium with the engineered S. albus strain.
-
Ferment for several days under optimal conditions.
-
Extract the culture broth and mycelium with an organic solvent (e.g., ethyl acetate).
-
Analyze the extract for the production of this compound and its intermediates using HPLC and LC-MS.
-
Gene Inactivation to Probe Enzyme Function
Targeted gene inactivation is a crucial technique to determine the function of individual genes within a biosynthetic pathway. Inactivation of stfX and stfG in the this compound cluster provided key insights into the biosynthesis.[2]
Key Findings from Gene Inactivation:
-
stfX (putative cyclase): Inactivation of this gene revealed its role in the cyclization of the fourth ring of the this compound aglycone.[2]
-
stfG (putative glycosyltransferase): Disruption of this gene led to the accumulation of the this compound aglycone, confirming its function in attaching the L-rhamnose moiety.[2]
Protocol 3: Gene Inactivation via Homologous Recombination
This protocol details the inactivation of a target gene (e.g., stfG) in “S. steffisburgensis” using a PCR-targeting approach.
Materials:
-
Cosmid containing the target gene
-
Disruption cassette (e.g., apramycin resistance gene, aac(3)IV, flanked by FRT sites)
-
PCR primers with extensions homologous to the regions flanking the target gene
-
E. coli BW25113/pIJ790 for λ-RED-mediated recombination
-
Integrative plasmid (e.g., pOJ260)
-
“Streptomyces steffisburgensis” protoplasts
Procedure:
-
Disruption Cassette Amplification: Amplify the disruption cassette by PCR using primers that have 39-nucleotide extensions homologous to the regions immediately upstream and downstream of the target gene (stfG) in the cosmid.
-
λ-RED-Mediated Recombination:
-
Transform the PCR product into electrocompetent E. coli BW25113/pIJ790 cells already containing the this compound BGC cosmid.
-
Induce the λ-RED recombinase to facilitate the replacement of the target gene with the disruption cassette.
-
Select for recombinant cosmids using the appropriate antibiotic.
-
-
Subcloning into an Integrative Vector: Clone the region containing the disrupted gene from the modified cosmid into an integrative Streptomyces plasmid (e.g., pOJ260).
-
Protoplast Transformation: Introduce the resulting plasmid into “S. steffisburgensis” protoplasts.
-
Selection of Mutants: Select for transformants where a double-crossover event has occurred, resulting in the replacement of the genomic copy of the gene with the disrupted version.
-
Mutant Verification: Verify the gene disruption in the mutant strain by PCR and Southern blot analysis.
-
Phenotypic Analysis: Ferment the mutant strain and analyze the culture extract by HPLC and LC-MS to confirm the absence of the final product and the accumulation of the expected intermediate (in this case, the this compound aglycone).
In Vitro Enzymatic Synthesis
Reconstituting parts of a biosynthetic pathway in vitro using purified enzymes allows for a detailed mechanistic understanding of individual enzymatic steps. A one-pot enzymatic synthesis of the early intermediate presteffimycinone has been achieved.[3][4]
Key Aspects:
-
This approach combines PKS enzymes and cyclases from different biosynthetic pathways (mithramycin, gilvocarcin, and this compound) to produce a key anthracyclinone scaffold.[3]
-
It demonstrates the modularity of type II PKS systems and provides a platform for the chemoenzymatic synthesis of novel polyketides.
Protocol 4: One-Pot In Vitro Synthesis of Presteffimycinone
This protocol provides a generalized workflow for the in vitro reconstitution of the early steps of this compound biosynthesis.
Materials:
-
Expression vectors for the required enzymes (e.g., minimal PKS, aromatase, cyclase)
-
E. coli expression host (e.g., BL21(DE3))
-
Protein purification system (e.g., Ni-NTA affinity chromatography)
-
Reaction buffer
-
Substrates: Acetyl-CoA, Malonyl-CoA
-
Cofactors: NAD(P)H, MgCl2
Procedure:
-
Enzyme Expression and Purification:
-
Clone the genes for the minimal PKS (e.g., GilAB from the gilvocarcin pathway), acyl carrier protein (ACP, e.g., MtmS), aromatase (e.g., StfQ), and cyclase (e.g., StfY) into suitable expression vectors, often with an affinity tag (e.g., His-tag).
-
Overexpress the proteins in E. coli.
-
Lyse the cells and purify the individual enzymes to homogeneity using affinity chromatography.
-
-
In Vitro Reaction:
-
Combine the purified enzymes in a reaction buffer containing acetyl-CoA, malonyl-CoA, and necessary cofactors.
-
Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for several hours.
-
-
Product Extraction and Analysis:
-
Stop the reaction and extract the products with an organic solvent.
-
Analyze the extract by HPLC and LC-MS to detect the formation of presteffimycinone.
-
Quantitative Data Summary
| Technique | Strain/System | Key Genes/Enzymes | Product(s) Detected | Reference |
| Heterologous Expression | S. albus | ~15 kb of this compound BGC | Biosynthetic Intermediate | [1][2] |
| Heterologous Expression | S. albus | 34.8 kb this compound BGC + pRHAM | This compound | [1][2] |
| Gene Inactivation | “S. steffisburgensis” | ΔstfX | Altered aglycone intermediate | [2] |
| Gene Inactivation | “S. steffisburgensis” | ΔstfG | This compound aglycone | [2] |
| In Vitro Synthesis | Cell-free enzymatic system | GilAB (PKS), MtmS (ACP), StfQ (ARO), StfY (CYC) | Presteffimycinone | [3] |
Visualizations
This compound Biosynthesis Experimental Workflow
Caption: Experimental workflow for elucidating the this compound biosynthetic pathway.
Proposed this compound Biosynthetic Pathway
References
- 1. Isolation, Characterization, and Heterologous Expression of the Biosynthesis Gene Cluster for the Antitumor Anthracycline this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation, characterization, and heterologous expression of the biosynthesis gene cluster for the antitumor anthracycline this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. One-Pot Enzymatic Total Synthesis of Presteffimycinone, an Early Intermediate of the Anthracycline Antibiotic this compound Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Heterologous Expression of Steffimycin Gene Clusters: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the heterologous expression of the steffimycin biosynthetic gene cluster, an antitumor anthracycline. This document outlines the necessary materials, detailed experimental protocols, and expected outcomes, facilitating the production of this compound and its analogs in a genetically tractable host. The primary host discussed is Streptomyces albus, a well-established chassis for the expression of secondary metabolite gene clusters.[1][2][3]
Data Presentation: this compound Production
The successful heterologous expression of the this compound gene cluster from its native producer, "Streptomyces steffisburgensis", has been achieved in Streptomyces albus.[1] While the original study confirmed production, detailed quantitative data is often dependent on specific fermentation conditions and subsequent optimization. Engineered host strains, such as S. albus Del14, which has 15 native secondary metabolite gene clusters deleted, have been shown to improve yields of heterologously expressed natural products, potentially offering a 2-fold or higher increase compared to the parent strain.[4] The following table provides a framework for summarizing production titers.
| Strain | Genotype/Modifications | This compound Titer (mg/L) | Fermentation Conditions | Reference |
| "S. steffisburgensis" NRRL 3193 | Wild-Type (Native Producer) | Not explicitly reported | R5A medium, 28°C, 200 rpm, 7 days | [1] |
| S. albus J1074 | Heterologous Host | Production confirmed | R5A medium, 28°C, 200 rpm, 7 days | [1] |
| S. albus Del14 | Engineered Heterologous Host | Potentially higher yields | Optimized production medium | [2][4] |
Experimental Protocols
This section provides detailed methodologies for the key experiments required for the heterologous expression of the this compound gene cluster.
Protocol 1: Cosmid Library Construction of "S. steffisburgensis" Genomic DNA
This protocol describes the construction of a cosmid library to clone the large this compound gene cluster.
Materials:
-
"Streptomyces steffisburgensis" NRRL 3193
-
Tryptic Soy Broth (TSB) medium
-
Lysis Buffer (TE buffer, lysozyme)
-
Phenol:chloroform:isoamyl alcohol (25:24:1)
-
Ethanol (B145695) (70% and 100%)
-
Cosmid vector pKC505
-
Restriction enzymes (e.g., Sau3AI, BamHI)
-
T4 DNA Ligase
-
Gigapack III XL packaging extract
-
Escherichia coli DH10B or a similar strain for library propagation
Procedure:
-
Genomic DNA Isolation:
-
Inoculate 100 mL of TSB medium with "S. steffisburgensis" spores or mycelia and incubate at 28°C with shaking (250 rpm) for 2-3 days.[5]
-
Harvest mycelia by centrifugation and wash with 10.3% sucrose (B13894) solution.
-
Resuspend the pellet in lysis buffer containing lysozyme (B549824) and incubate at 37°C for 1 hour.
-
Perform phenol:chloroform extractions to purify the genomic DNA, followed by ethanol precipitation.[5]
-
Resuspend the high-molecular-weight DNA in TE buffer.
-
-
Partial Digestion of Genomic DNA:
-
Perform pilot digestions with Sau3AI to determine the optimal conditions for generating fragments in the 30-40 kb range.
-
Scale up the digestion and run the DNA on a pulsed-field gel to size-select the desired fragments.
-
-
Vector Preparation:
-
Digest the cosmid vector pKC505 with a compatible restriction enzyme (e.g., BamHI) and dephosphorylate the ends.
-
-
Ligation and Packaging:
-
Ligate the size-selected genomic DNA fragments with the prepared cosmid vector using T4 DNA Ligase.
-
Package the ligation mixture into lambda phage particles using a commercial packaging extract.
-
-
Library Titer and Amplification:
-
Transduce an appropriate E. coli host strain with the packaged cosmids and plate on selective media to determine the library titer.
-
Amplify the library to ensure sufficient representation of the entire genome.
-
Protocol 2: Cloning of the this compound Gene Cluster into an Expression Vector
This protocol details the subcloning of the this compound gene cluster from the cosmid library into a suitable Streptomyces expression vector.
Materials:
-
Cosmid library of "S. steffisburgensis"
-
Expression vector (e.g., pEM4)[1]
-
Restriction enzymes
-
T4 DNA Ligase
-
E. coli DH10B for subcloning
Procedure:
-
Screening the Cosmid Library:
-
Screen the cosmid library by colony hybridization using probes designed from conserved regions of type II polyketide synthase genes.
-
Isolate and characterize positive cosmid clones by restriction mapping and sequencing to identify those containing the this compound gene cluster.[1]
-
-
Subcloning into Expression Vector:
-
Digest the identified cosmid (e.g., Stf2B3) and the expression vector (e.g., pEM4) with appropriate restriction enzymes to excise the entire this compound gene cluster.[1]
-
Ligate the this compound gene cluster fragment into the digested expression vector.
-
Transform the ligation mixture into E. coli DH10B and select for transformants.
-
Verify the correct insertion of the gene cluster by restriction analysis and sequencing.
-
Introduce a selectable marker, such as the apramycin (B1230331) resistance gene, into the final construct if the vector backbone lacks one suitable for Streptomyces.[1]
-
Protocol 3: Heterologous Expression in Streptomyces albus
This protocol describes the introduction of the this compound expression construct into S. albus via protoplast transformation.
Materials:
-
Streptomyces albus J1074[1]
-
YEME medium
-
P buffer
-
Lysozyme solution
-
Expression plasmid containing the this compound gene cluster
-
R5 regeneration medium
-
Selective antibiotics (e.g., apramycin)
Procedure:
-
Preparation of S. albus Protoplasts:
-
Grow S. albus J1074 in YEME medium to the late exponential phase.[6]
-
Harvest the mycelia, wash with 10.3% sucrose, and resuspend in lysozyme solution to digest the cell wall.[6]
-
Monitor protoplast formation under a microscope.
-
Gently collect the protoplasts by filtration and centrifugation, and resuspend in P buffer.[6]
-
-
Protoplast Transformation:
-
Mix the prepared protoplasts with the expression plasmid.
-
Add polyethylene (B3416737) glycol (PEG) to facilitate DNA uptake.
-
Plate the transformation mixture onto R5 regeneration medium and incubate at 30°C.[1]
-
-
Selection of Exconjugants:
-
After 16-20 hours, overlay the plates with a solution containing the appropriate antibiotic to select for transformants.
-
Continue incubation until colonies appear.
-
Streak individual colonies onto fresh selective agar (B569324) plates to obtain pure cultures.
-
Protocol 4: Fermentation and Analysis of this compound Production
This protocol outlines the fermentation of the engineered S. albus strain and the analysis of this compound production.
Materials:
-
Engineered S. albus strain
-
Seed culture medium (e.g., TSB)
-
Production medium (e.g., R5A medium)
-
Shake flasks
-
Ethyl acetate (B1210297) or other suitable solvent for extraction
-
HPLC system for analysis
Procedure:
-
Fermentation:
-
Inoculate a seed culture of the engineered S. albus strain and grow for 48 hours.
-
Inoculate the production medium with the seed culture.
-
For the production of this compound, co-expression with a plasmid directing the biosynthesis of L-rhamnose (e.g., pRHAM) is necessary as the this compound gene cluster does not contain the genes for its sugar moiety.[1]
-
Incubate the production culture at 28°C with shaking (200 rpm) for 7-10 days.
-
-
Extraction and Analysis:
-
Extract the culture broth with an equal volume of ethyl acetate.
-
Evaporate the solvent and resuspend the residue in a suitable solvent (e.g., methanol).
-
Analyze the extract by HPLC, comparing the retention time and UV-Vis spectrum with an authentic this compound standard.
-
Further structural confirmation can be obtained using mass spectrometry and NMR.
-
Visualizations
This compound Biosynthetic Pathway
Caption: Proposed biosynthetic pathway of this compound.
Experimental Workflow for Heterologous Expression
Caption: Workflow for heterologous expression of the this compound gene cluster.
References
- 1. Isolation, Characterization, and Heterologous Expression of the Biosynthesis Gene Cluster for the Antitumor Anthracycline this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Generation of a cluster-free Streptomyces albus chassis strains for improved heterologous expression of secondary metabolite clusters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Streptomyces as Microbial Chassis for Heterologous Protein Expression [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Genetic Manipulation of Streptomyces Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protoplasts Formation, Regeneration and Transformation - ActinoBase [actinobase.org]
Application Notes: Development and Evaluation of Novel Steffimycin Derivatives for Enhanced Antitumor Efficacy
1.0 Introduction
Steffimycin is an anthracycline antibiotic that, like other members of its class, exerts its cytotoxic effects primarily through interaction with DNA. The core mechanism involves the intercalation of its anthracycline moiety between DNA base pairs[1]. This binding to double-stranded DNA has been confirmed through various physicochemical methods, including spectrophotometry and flow dichroism[1][2]. Beyond simple binding, anthracyclines are potent poisons of Topoisomerase II (Topo II), enzymes crucial for managing DNA topology during replication and transcription[3]. They stabilize the Topoisomerase II-DNA cleavage complex, an intermediate in the enzyme's catalytic cycle where the DNA is cut[3]. This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks, cell cycle arrest, and ultimately, apoptosis. This mechanism is the foundation of both the anticancer activity and the associated toxic side effects of anthracyclines[3].
Despite its potent DNA binding capabilities, the clinical application of this compound has been limited. The development of derivatives is a key strategy to enhance its therapeutic index. By modifying the core aglycone or the attached sugar moieties, it is possible to improve antitumor activity and potentially reduce off-target toxicities. Research has shown that creating new glycosylated derivatives can lead to compounds with significantly improved potency against human tumor cell lines[4]. For instance, derivatives such as 3'-O-methylthis compound have demonstrated GI50 values substantially lower than the parent compound[4]. These application notes provide a general workflow and detailed protocols for the synthesis and evaluation of novel this compound derivatives.
2.0 Synthesis and Evaluation Workflow
The development of novel this compound derivatives follows a structured workflow, beginning with the chemical or biosynthetic modification of the parent compound and proceeding through purification and comprehensive biological evaluation.
References
- 1. Studies on the interaction between steffimycins and DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound B, a DNA binding agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Glycosylated derivatives of this compound: insights into the role of the sugar moieties for the biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Steffimycin in Cancer Cell Line Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Steffimycin is an anthracycline antibiotic with potential antitumor activity. As a member of this class of compounds, its primary mechanism of action is believed to be the intercalation into DNA, leading to the inhibition of DNA replication and transcription, ultimately resulting in cell cycle arrest and apoptosis in cancer cells. These application notes provide a comprehensive overview of the proposed use of this compound in cancer cell line studies, including its effects on cell viability, apoptosis, and cell cycle progression. Due to the limited availability of specific data for this compound, information from the closely related and well-characterized anthracycline, doxorubicin (B1662922), is used as a representative example to illustrate the expected biological effects and provide a framework for experimental design. All data presented for doxorubicin should be experimentally verified for this compound.
Data Presentation
The following tables summarize quantitative data for the effects of this compound and its derivatives, as well as representative data for doxorubicin, on various cancer cell lines.
Table 1: Growth Inhibition (GI50) of this compound and its Derivatives in Human Cancer Cell Lines
| Compound | Breast Adenocarcinoma (GI50, µM) | Non-Small Cell Lung Cancer (GI50, µM) | Colon Adenocarcinoma (GI50, µM) |
| This compound | 2.61 - 6.79 | 2.61 - 6.79 | 2.61 - 6.79 |
| 3'-O-methylthis compound | < 1.0 | < 1.0 | < 1.0 |
| D-digitoxosyl-8-demethoxy-10-deoxysteffimycinone | < 1.0 | < 1.0 | < 1.0 |
Data is presented as a range where specific values for each cell line were not individually provided in the source material.
Table 2: Representative Cytotoxicity (IC50) of Doxorubicin in Breast Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Incubation Time (h) |
| MCF-7 | Breast Adenocarcinoma (ER+) | 8306 | 48 |
| MDA-MB-231 | Triple-Negative Breast Cancer | 6602 | 48 |
| AMJ13 | Breast Cancer | 223,600 | Not Specified |
IC50 values can vary significantly between studies and experimental conditions.
Table 3: Representative Apoptosis Induction by Doxorubicin in Breast Cancer Cell Lines
| Cell Line | Treatment Concentration (nM) | % Apoptotic Cells (Early + Late) | Incubation Time (h) |
| MCF-7 | 50 | 5.8 | 48 |
| MCF-7 | 200 | 10.0 | 48 |
| MCF-7 | 800 | 13.75 | 48 |
| MDA-MB-231 | 50 | 6.75 | 48 |
| MDA-MB-231 | 200 | 15.0 | 48 |
| MDA-MB-231 | 800 | 8.25 | 48 |
Table 4: Representative Cell Cycle Arrest Induced by Doxorubicin in Breast Cancer Cell Lines
| Cell Line | Treatment Concentration (nM) | % Cells in G2/M Phase | Incubation Time (h) |
| MCF-7 | 800 | 36.32 | 48 |
| MDA-MB-231 | 800 | 45.67 | 48 |
Signaling Pathways
As a DNA intercalating agent, this compound is hypothesized to induce cellular stress, leading to the activation of key signaling pathways that control cell fate.
Hypothesized signaling pathway for this compound-induced apoptosis and cell cycle arrest.
Experimental Workflow
A general workflow for evaluating the in vitro anticancer effects of this compound is presented below.
General experimental workflow for in vitro evaluation of this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for the drug stock).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Apoptosis Assay (Annexin V/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.
Materials:
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Cancer cell lines
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Complete culture medium
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This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
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Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
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Treat the cells with this compound at the desired concentrations (e.g., IC50 concentration) for a specified time (e.g., 24 or 48 hours). Include an untreated or vehicle-treated control.
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Harvest the cells, including both adherent and floating cells.
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Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
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Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of this compound on cell cycle distribution.
Materials:
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Cancer cell lines
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Complete culture medium
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This compound
-
6-well plates
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Cold 70% ethanol (B145695)
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PBS
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Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
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Centrifuge the cells and wash with PBS to remove the ethanol.
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Resuspend the cell pellet in PI staining solution.
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Incubate for 30 minutes at room temperature in the dark.
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Analyze the samples by flow cytometry. The DNA content will allow for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis of Apoptosis and Cell Cycle-Related Proteins
Objective: To investigate the effect of this compound on the expression levels of key proteins involved in apoptosis and cell cycle regulation.
Materials:
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Cancer cell lines
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Complete culture medium
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This compound
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Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
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Protein assay kit (e.g., BCA assay)
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SDS-PAGE gels and electrophoresis apparatus
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PVDF or nitrocellulose membranes
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Transfer apparatus
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies (e.g., against Bcl-2, Bax, cleaved Caspase-3, p53, p21, Cyclin B1)
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HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Protocol:
-
Treat cells with this compound, harvest, and lyse the cells in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
-
Analyze the band intensities to determine the relative changes in protein expression, normalizing to a loading control (e.g., β-actin or GAPDH). Doxorubicin has been shown to upregulate the expression of Bax and downregulate Bcl-2 in MCF-7 cells.[1] In response to doxorubicin treatment, p53 and p21 levels are upregulated in MCF-7 cells, while cyclin B levels are increased in MDA-MB-231 cells.[2]
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Steffimycin Fermentation Yield
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the fermentation yield of Steffimycin. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to address common challenges in your experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound fermentation.
Issue 1: Low or No this compound Production Despite Good Cell Growth
This is a common scenario where primary metabolism (cell growth) is robust, but secondary metabolism (antibiotic production) is lagging.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Suboptimal Fermentation Parameters | - pH: The optimal pH for Streptomyces species is typically between 6.0 and 8.0. Monitor pH throughout the fermentation and adjust if necessary. A sudden drop in pH could indicate contamination. - Temperature: The ideal temperature for this compound production is generally between 28-30°C. Deviations can inhibit key biosynthetic enzymes. - Dissolved Oxygen (DO): Inadequate aeration can limit the activity of enzymes in the this compound biosynthetic pathway. Optimize agitation and aeration rates to maintain sufficient DO levels. |
| Nutrient Limitation or Repression | - Carbon Source: High concentrations of readily metabolized carbon sources like glucose can cause catabolite repression of secondary metabolism. Consider using slower-metabolized carbon sources like starch or employing a fed-batch strategy. - Nitrogen Source: The type and concentration of the nitrogen source are critical. Soybean meal is often a good choice for antibiotic production. Experiment with different nitrogen sources and C:N ratios. - Phosphate (B84403) Inhibition: High phosphate concentrations can inhibit the production of some anthracyclines. Analyze and potentially reduce the phosphate concentration in your medium. |
| Suboptimal Induction of Secondary Metabolism | The transition from the growth phase to the production phase may not be efficient. Ensure the culture enters the stationary phase, as this is often when secondary metabolite production is induced. |
| Strain Integrity | Verify the identity and viability of your Streptomyces steffisburgensis strain. Genetic mutations can lead to a loss of antibiotic production capabilities. If in doubt, use a fresh inoculum from a reliable stock. |
Issue 2: Poor Cell Growth and Low this compound Yield
In this case, the fundamental conditions for the growth of S. steffisburgensis are likely suboptimal, which in turn affects antibiotic production.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Inadequate Medium Composition | Review and optimize the components of your fermentation medium. Ensure all essential nutrients, including trace elements, are present in appropriate concentrations. |
| Incorrect Inoculum | The age and size of the inoculum can significantly impact fermentation. An old or small inoculum may result in a long lag phase, while a very large one can lead to rapid nutrient depletion. Experiment with inoculum age (e.g., 24-48 hours) and size (e.g., 5-10% v/v). |
| Contamination | Microbial contamination can compete for nutrients and produce inhibitory substances. Regularly check for contamination by microscopy and plating on selective media. If contamination is detected, discard the culture and review sterilization and aseptic techniques. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting medium for this compound fermentation?
A1: A common production medium for Streptomyces species that can be adapted for this compound includes a carbon source like soluble starch or glucose, a nitrogen source such as soybean meal or yeast extract, and essential minerals. A good starting point could be (in g/L): Soluble Starch 20, Glucose 10, Soybean Meal 15, Yeast Extract 5, K₂HPO₄ 1, MgSO₄·7H₂O 0.5, and CaCO₃ 2. The initial pH should be adjusted to around 7.0.
Q2: How can I increase this compound yield through precursor feeding?
A2: this compound is an anthracycline synthesized via the polyketide pathway. The basic building blocks are derived from acetyl-CoA and malonyl-CoA. While direct precursor feeding for the polyketide backbone is complex, you can supplement the medium with amino acids that may be incorporated into the sugar moiety or influence regulatory pathways. For instance, feeding L-rhamnose, the sugar component of this compound, could potentially enhance yield if its biosynthesis is a limiting step.[1] It is recommended to conduct small-scale experiments to determine the optimal precursor and feeding strategy.
Q3: What is the role of regulatory genes in this compound production?
A3: The this compound biosynthetic gene cluster contains regulatory genes, such as those encoding for Streptomyces antibiotic regulatory proteins (SARPs), which are crucial for activating the expression of the biosynthetic genes.[2] For example, the gene stfR1 has been identified as a regulatory gene in the this compound cluster.[2] Overexpression of positive regulatory genes or deletion of negative regulators are potential strategies to enhance this compound yield.[3]
Q4: Can heterologous expression be used to improve this compound production?
A4: Yes, heterologous expression of the this compound biosynthetic gene cluster in a well-characterized and high-yielding host strain, such as Streptomyces albus or Streptomyces coelicolor, can be a powerful strategy to improve yield.[4][5] This approach can bypass native regulatory hurdles and place the biosynthetic pathway in a host optimized for secondary metabolite production. The entire this compound gene cluster has been successfully expressed in S. albus, leading to the production of this compound.[4]
Experimental Protocols
Protocol 1: One-Factor-at-a-Time (OFAT) Optimization of Medium Components
This protocol is a straightforward method to screen the impact of individual medium components on this compound yield.
-
Baseline Medium: Prepare a basal fermentation medium with all essential components at a standard concentration.
-
Vary One Factor: Create a series of flasks where the concentration of a single component (e.g., carbon source, nitrogen source) is varied while keeping all other components constant.
-
Fermentation: Inoculate the flasks with a standardized inoculum of S. steffisburgensis and incubate under consistent conditions (e.g., temperature, agitation).
-
Analysis: At the end of the fermentation, measure both cell biomass (e.g., dry cell weight) and this compound concentration (e.g., via HPLC).
-
Repeat: Repeat steps 2-4 for each medium component you wish to optimize.
Protocol 2: Precursor Feeding Experiment
This protocol outlines a method to investigate the effect of precursor supplementation on this compound production.
-
Culture Setup: Prepare a series of fermentation flasks with your optimized production medium.
-
Precursor Addition: To different flasks, add varying concentrations of a potential precursor (e.g., L-rhamnose) at different time points during the fermentation (e.g., at the time of inoculation, after 24 hours, after 48 hours). Include a control flask with no precursor addition.
-
Fermentation and Analysis: Incubate the flasks under optimal conditions and monitor this compound production over time using HPLC.
-
Evaluation: Compare the this compound titers in the precursor-fed flasks to the control to determine if the precursor had a positive effect on yield.
Data Presentation
Table 1: Illustrative Data for the Effect of Carbon Source on this compound Fermentation
| Carbon Source (20 g/L) | Dry Cell Weight (g/L) | This compound Yield (mg/L) |
| Glucose | 5.2 | 85 |
| Soluble Starch | 4.8 | 120 |
| Maltose | 4.5 | 110 |
| Glycerol | 3.9 | 70 |
Note: This is illustrative data based on typical results for Streptomyces fermentation and should be confirmed by experimentation.
Table 2: Illustrative Data for the Effect of Temperature on this compound Fermentation
| Temperature (°C) | Dry Cell Weight (g/L) | This compound Yield (mg/L) |
| 25 | 4.1 | 95 |
| 28 | 4.9 | 130 |
| 30 | 5.1 | 125 |
| 37 | 3.5 | 60 |
Note: This is illustrative data based on typical results for Streptomyces fermentation and should be confirmed by experimentation.
Visualizations
Caption: Proposed biosynthetic pathway of this compound.
Caption: Troubleshooting workflow for low this compound yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Molecular Regulation of Antibiotic Biosynthesis in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulatory genes and their roles for improvement of antibiotic biosynthesis in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation, Characterization, and Heterologous Expression of the Biosynthesis Gene Cluster for the Antitumor Anthracycline this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Generation of a cluster-free Streptomyces albus chassis strains for improved heterologous expression of secondary metabolite clusters - PubMed [pubmed.ncbi.nlm.nih.gov]
challenges in Steffimycin purification from culture
Welcome to the technical support center for the purification of Steffimycin from culture. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: My this compound yield is consistently low after purification. What are the potential causes and how can I improve it?
A1: Low yield is a common challenge in natural product purification. Several factors throughout the process can contribute to this issue:
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Suboptimal Fermentation Conditions: The production of this compound by Streptomyces steffisburgensis is highly dependent on the culture conditions. Factors such as media composition, pH, temperature, and aeration can significantly impact the final yield.[1]
-
Inefficient Extraction: The choice of solvent and extraction method is critical for efficiently recovering this compound from the culture broth.[1][2]
-
Compound Degradation: this compound, like many complex organic molecules, may be sensitive to pH, temperature, and light, leading to degradation during purification.[1][3]
-
Losses During Chromatographic Steps: Multiple purification steps can inherently lead to product loss. The compound might bind irreversibly to the column matrix, or elution conditions may be suboptimal.[1]
Q2: I am observing multiple impurities in my final purified this compound sample. How can I improve the purity?
A2: The presence of impurities is a frequent issue, often due to the co-extraction of structurally similar compounds or other secondary metabolites from the fermentation broth.[1]
-
Co-extraction of Similar Compounds: The initial solvent extraction may pull other metabolites with similar polarity to this compound.[1]
-
Inadequate Chromatographic Separation: The chosen chromatography method may not be sufficient to resolve this compound from all impurities.[1]
-
Degradation Products: Impurities can also arise from the degradation of this compound during the purification process.[1]
Q3: My this compound appears to be degrading during the purification process. What steps can I take to minimize this?
A3: Compound instability can be a significant hurdle. This compound may be sensitive to several factors in the purification workflow.
-
pH Instability: Extreme pH values during extraction or chromatography can lead to the degradation of the molecule.
-
Temperature Sensitivity: High temperatures used for solvent evaporation or during other steps can cause decomposition.
-
Light Sensitivity: Exposure to light, especially UV, can degrade photosensitive compounds.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the purification of this compound.
Problem 1: Low Final Yield
| Possible Causes | Suggested Solutions |
| Suboptimal fermentation conditions | Optimize media components, pH (typically 6.8-7.2), temperature (28-30°C), and aeration for this compound production by Streptomyces steffisburgensis.[4] |
| Inefficient initial extraction | Experiment with different organic solvents such as ethyl acetate (B1210297) or chloroform (B151607) for liquid-liquid extraction from the culture broth.[2][5] Adjust the pH of the broth before extraction to optimize the partitioning of this compound into the organic phase. |
| Compound degradation during purification | Maintain a controlled temperature throughout the process, using methods like rotary evaporation under reduced pressure for solvent removal.[2] Protect the sample from light by using amber-colored vials or covering glassware with aluminum foil. Buffer all solutions to a pH where this compound is known to be stable. |
| Poor recovery from chromatography | Optimize the loading and elution conditions for your chromatographic steps. For C18 solid-phase extraction, a stepwise or linear gradient of an organic solvent like methanol (B129727) or acetonitrile (B52724) in water with 0.1% TFA is often used.[6] |
Problem 2: Presence of Impurities in the Final Product
| Possible Causes | Suggested Solutions |
| Co-extraction of compounds with similar polarity | Employ multi-step purification strategies. An initial separation using normal-phase chromatography (e.g., silica (B1680970) gel) can be followed by a reversed-phase HPLC step for final polishing.[4][5] |
| Inadequate chromatographic resolution | For HPLC, experiment with different column stationary phases (e.g., C18, Phenyl-Hexyl) and mobile phase compositions. Adjusting the gradient slope and flow rate can also improve separation.[6] |
| Formation of degradation products | Implement the stability-preserving measures mentioned in the "Low Final Yield" section to prevent the formation of new impurities during the process. |
Experimental Protocols
General Workflow for this compound Purification
A typical purification process for this compound involves fermentation, extraction, and one or more chromatographic steps.
Caption: General experimental workflow for this compound purification.
Detailed Methodologies
-
Fermentation:
-
Extraction:
-
Harvest the culture by centrifugation (e.g., 12,000 rpm for 30 minutes) to separate the mycelial biomass from the supernatant.[6]
-
Filter the supernatant to remove any remaining solids.[6]
-
Perform liquid-liquid extraction on the cell-free supernatant using an equal volume of an organic solvent like ethyl acetate. Repeat the extraction 2-3 times to maximize the yield.[2][5]
-
Pool the organic fractions and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.[4]
-
-
Purification:
-
Solid-Phase Extraction (SPE):
-
Dissolve the crude extract in a minimal amount of a suitable solvent.
-
Load the dissolved extract onto a C18 Sep-Pak cartridge.[6]
-
Elute with a linear gradient of methanol or acetonitrile in 0.1% trifluoroacetic acid (TFA) in water.[6]
-
Collect fractions and concentrate those containing this compound.[6]
-
-
High-Performance Liquid Chromatography (HPLC):
-
For final purification, subject the enriched fractions from SPE to preparative reversed-phase HPLC.[6]
-
A typical system would use a C18 column with a mobile phase consisting of acetonitrile and water with 0.1% TFA, running a linear gradient.[6]
-
Monitor the elution profile using a UV detector.
-
Collect the peaks corresponding to this compound and verify the purity.
-
-
Logical Troubleshooting Flowchart
This diagram outlines a logical approach to troubleshooting common issues during this compound purification.
Caption: Troubleshooting flowchart for this compound purification.
References
- 1. benchchem.com [benchchem.com]
- 2. Purification and structural elucidation of three bioactive compounds isolated from Streptomyces coelicoflavus BC 01 and their biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Challenges and solutions for the downstream purification of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Isolation, Characterization, and Heterologous Expression of the Biosynthesis Gene Cluster for the Antitumor Anthracycline this compound - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Steffimycin Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Steffimycin in in vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro assays?
This compound is an anthracycline antibiotic that functions as an antineoplastic and antibacterial agent. Its mechanism of action involves intercalating into DNA, thereby inhibiting nucleic acid synthesis.[1] Like many complex organic molecules, this compound and its analogs, such as this compound B, have poor water solubility, which can lead to precipitation in aqueous-based in vitro assay buffers. This can result in inaccurate and unreliable experimental outcomes.[1]
Q2: What are the recommended starting solvents for preparing a this compound stock solution?
For this compound B, a close analog, it is reported to be soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, methanol, and dimethylformamide (DMF).[1] Due to its high solubilizing capacity for a wide range of hydrophobic compounds, DMSO is a common first choice for preparing high-concentration stock solutions.
Q3: What is the maximum concentration of DMSO that is acceptable in my cell-based assay?
The tolerance of cell lines to DMSO can vary significantly. As a general guideline, the final concentration of DMSO in the assay medium should be kept below 1%, and ideally at or below 0.5%, to avoid solvent-induced cellular stress or toxicity, which could confound experimental results. It is crucial to include a vehicle control (medium with the same final DMSO concentration as the experimental wells) in your assay to account for any solvent effects.
Q4: My this compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. What can I do?
This is a common issue known as "solvent shock," where the rapid change in solvent polarity causes the compound to fall out of solution. Here are several strategies to mitigate this:
-
Two-Step Dilution: First, prepare an intermediate dilution of your this compound stock in your cell culture medium or buffer. Then, add this intermediate dilution to the final assay plate. This gradual decrease in solvent concentration can help maintain solubility.
-
Pre-warm the Assay Medium: Warming the aqueous buffer to 37°C before adding the this compound stock can sometimes improve solubility.
-
Rapid Mixing: Add the this compound stock solution to the aqueous buffer while gently vortexing or swirling to ensure rapid and uniform dispersion.
-
Use of Solubilizing Agents: Consider incorporating excipients such as cyclodextrins or non-ionic surfactants (e.g., Tween® 80) in your final assay medium to enhance the solubility of this compound. The concentration of these agents should be optimized to ensure they do not interfere with the assay.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound powder is not dissolving in the organic solvent. | 1. The concentration is too high. 2. The solvent quality is poor (e.g., absorbed water). 3. Insufficient mixing. | 1. Try a lower concentration. 2. Use fresh, anhydrous solvent. 3. Vortex vigorously and/or sonicate briefly in a water bath. Gentle warming (to 37°C) may also help, but be mindful of the compound's stability. |
| The stock solution appears cloudy or has visible particles. | The compound is not fully dissolved or has precipitated out of the stock solution over time. | Visually inspect the solution before each use. If not clear, try to redissolve using sonication or gentle warming. If particles persist, the stock solution may need to be remade at a lower concentration. |
| Precipitation is observed in the assay wells after adding the compound. | 1. The final concentration of this compound exceeds its aqueous solubility. 2. "Solvent shock" during dilution. | 1. Perform a dose-response experiment to determine the maximum soluble concentration under your specific assay conditions. 2. Follow the recommendations for preventing precipitation during dilution (two-step dilution, pre-warming media, rapid mixing). |
| Inconsistent or non-reproducible assay results. | Incomplete solubilization of this compound leading to variable effective concentrations. | Ensure complete dissolution of the stock solution. Always prepare fresh working solutions for each experiment from a clear stock solution. Visually inspect for any precipitation before adding to the cells. |
Data Presentation: this compound and Analog Solubility
While specific quantitative solubility data for this compound is not widely available in public literature, the following tables provide qualitative information for this compound B and illustrative quantitative data for a typical poorly soluble compound to guide experimental design.
Table 1: Qualitative Solubility of this compound B
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | Soluble[1] |
| Ethanol | Soluble[1] |
| Methanol | Soluble[1] |
| Dimethylformamide (DMF) | Soluble[1] |
| Water | Poor |
Table 2: Illustrative Quantitative Solubility of a Poorly Soluble Compound
Note: This data is for illustrative purposes and does not represent experimentally determined values for this compound.
| Solvent | Estimated Solubility (mg/mL) | Estimated Molar Solubility (mM) |
| DMSO | 10 - 50 | 17 - 85 |
| Ethanol | 1 - 10 | 1.7 - 17 |
| Methanol | 1 - 5 | 1.7 - 8.5 |
| PBS (pH 7.4) | < 0.01 | < 0.017 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Sterile microcentrifuge tubes
Procedure:
-
Weighing: Accurately weigh a precise amount of this compound powder (e.g., 1 mg) using an analytical balance.
-
Solvent Calculation: Calculate the volume of DMSO required to achieve a 10 mM concentration. The molecular weight of this compound B is 588.6 g/mol . Volume (µL) = (Mass (mg) / Molecular Weight ( g/mol )) * 100,000
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. If necessary, sonicate the vial in a water bath for 5-10 minutes to aid dissolution.
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulates.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a 10 µM this compound Working Solution (Two-Step Dilution)
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile conical or microcentrifuge tubes
Procedure:
-
Intermediate Dilution (e.g., 1 mM): Prepare a 1:10 dilution of the 10 mM stock solution in DMSO or pre-warmed cell culture medium. For example, add 5 µL of the 10 mM stock to 45 µL of the diluent.
-
Final Dilution: Add the intermediate dilution to the pre-warmed cell culture medium to achieve the final desired concentration. For a 10 µM final concentration from a 1 mM intermediate, a 1:100 dilution is required.
-
Crucial Step: Add the intermediate dilution dropwise to the medium while gently swirling or vortexing the tube to ensure rapid and even dispersion, thereby minimizing precipitation. The final DMSO concentration in this example would be 0.1%.
-
Visualizations
This compound's Mechanism of Action
This compound, as an anthracycline, exerts its cytotoxic effects through a multi-faceted mechanism primarily targeting the cell's nucleus and mitochondria.
Caption: this compound intercalates into DNA and inhibits Topoisomerase II, leading to DNA damage and apoptosis.
Experimental Workflow for Improving Solubility
The following workflow outlines a systematic approach to addressing this compound solubility issues in in vitro assays.
Caption: A logical workflow for preparing and troubleshooting this compound solutions for in vitro experiments.
References
Steffimycin Stability in Aqueous Solutions: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Steffimycin in aqueous solutions. All recommendations are based on the chemical properties of this compound as an anthracycline antibiotic and data from related compounds.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for dissolving and storing this compound in an aqueous solution?
A1: Based on stability data for other anthracyclines, this compound is expected to be most stable in a slightly acidic to neutral pH range, typically between pH 4 and 6.[1] Alkaline conditions (pH > 7) can lead to rapid degradation.[1][2] For optimal stability, it is recommended to use a buffered solution within this pH range.
Q2: How does temperature affect the stability of this compound solutions?
A2: Higher temperatures accelerate the degradation of anthracyclines. For short-term storage (up to 7 days), refrigeration at 4°C is recommended to minimize degradation.[3] For long-term storage, freezing the solution at -20°C or below is advisable. However, repeated freeze-thaw cycles should be avoided as they can also contribute to degradation.
Q3: Is this compound sensitive to light?
A3: Yes, anthracyclines as a class are known to be susceptible to photodegradation.[4] It is crucial to protect this compound solutions from light by using amber vials or by wrapping the containers in aluminum foil.[4] Experiments should be conducted under subdued light conditions whenever possible.
Q4: What are the common signs of this compound degradation?
A4: Degradation of this compound can manifest as a change in the color of the solution, the formation of precipitates, or a decrease in its biological activity. To confirm degradation, analytical techniques such as High-Performance Liquid Chromatography (HPLC) should be used to assess the purity and concentration of the compound over time.[3][4]
Q5: Can I use tap water or deionized water to prepare my this compound solution?
A5: It is highly recommended to use sterile, buffered solutions for preparing this compound solutions. The presence of metal ions and microbial contaminants in non-sterile water can catalyze degradation.[2] The pH of unbuffered water can also vary, potentially falling outside the optimal range for this compound stability.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation in the solution upon storage. | The pH of the solution may have shifted, or the concentration is too high for the solubility at the storage temperature. Pirarubicin (B1684484), another anthracycline, has been observed to precipitate in 0.9% NaCl solution.[3] | Ensure the pH is maintained between 4 and 6 using a suitable buffer. If precipitation occurs upon refrigeration, try preparing a more dilute stock solution. Before use, allow the solution to come to room temperature and check for re-dissolution. |
| Loss of biological activity in my experiments. | The this compound solution has likely degraded due to improper storage conditions (e.g., exposure to light, high temperature, or inappropriate pH). | Prepare a fresh stock solution of this compound, ensuring it is dissolved in a buffer at the correct pH and protected from light. Store aliquots at -20°C or below to avoid repeated freeze-thaw cycles. |
| Inconsistent experimental results. | This could be due to the gradual degradation of the this compound stock solution over time. Adsorption to container walls can also lead to a decrease in the effective concentration.[5] | Use a freshly prepared or properly stored aliquot for each experiment. Consider using polypropylene (B1209903) containers to minimize adsorption.[4] It is also good practice to quantify the concentration of the working solution using a validated analytical method like HPLC before critical experiments. |
Quantitative Data Summary
The following table summarizes the stability of various anthracycline antibiotics under different conditions. This data can serve as a valuable reference for handling this compound.
| Anthracycline | Storage Condition | Infusion Fluid | Stability | Reference |
| Doxorubicin | 4°C, protected from light | 5% Glucose or 0.9% NaCl | Satisfactory for 7 days | [3] |
| Epirubicin (B1671505) | 4°C, protected from light | 5% Glucose or 0.9% NaCl | Satisfactory for 7 days | [3] |
| Daunorubicin (B1662515) | 4°C, protected from light | 5% Glucose or 0.9% NaCl | Satisfactory for 7 days | [3] |
| Pirarubicin | 4°C, protected from light | 5% Glucose | Satisfactory for 5 days | [3] |
| Daunorubicin | Ambient temperature | 5% Dextrose, 0.9% NaCl, Lactated Ringer's | >90% remaining after 48 hours | [6] |
| Doxorubicin | Ambient temperature | 5% Dextrose, 0.9% NaCl | >90% remaining after 48 hours | [6] |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to determine the stability of this compound under various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable buffer (e.g., 50 mM acetate (B1210297) buffer, pH 5.0).
-
Use polypropylene tubes and protect from light.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for 30 minutes, 1, 2, and 4 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Incubate the stock solution at 60°C for 24, 48, and 72 hours.
-
Photodegradation: Expose the stock solution to a calibrated light source (as per ICH Q1B guidelines) for a defined period.
3. Sample Analysis:
-
At each time point, withdraw a sample and neutralize it if necessary (for acid and base hydrolysis samples).
-
Dilute the sample to an appropriate concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC method (e.g., reverse-phase HPLC with UV-Vis detection).
-
Quantify the remaining percentage of this compound and identify any degradation products by comparing the chromatograms to that of an unstressed control sample.
Visualizations
Caption: Inferred Degradation Pathways for this compound.
Caption: Troubleshooting Workflow for this compound Stability.
Caption: Forced Degradation Experimental Workflow.
References
- 1. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Degradation of Anthracycline Antitumor Compounds Catalysed by Metal Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability and compatibility of four anthracyclines: doxorubicin, epirubicin, daunorubicin and pirarubicin with PVC infusion bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photodegradation of doxorubicin, daunorubicin and epirubicin measured by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Concomitant adsorption and stability of some anthracycline antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of anthracycline antitumor agents in four infusion fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Steffimycin Resistance
Welcome to the technical support center for researchers working with Steffimycin. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you navigate the challenges of this compound resistance in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in cancer cells?
This compound is an anthracycline antibiotic with antitumor properties.[1][2] Its mechanism of action is similar to other well-known anthracyclines like doxorubicin.[1][3] The primary way it kills cancer cells is by DNA intercalation—inserting itself between DNA base pairs. This disrupts DNA replication and transcription, leading to DNA damage and ultimately triggering cell death (apoptosis). Some anthracyclines also inhibit topoisomerase II, an enzyme critical for managing DNA tangles during replication.[4][5]
Q2: What are the common mechanisms by which cancer cells develop resistance to this compound?
Since this compound is an anthracycline, resistance mechanisms are typically shared with other drugs in this class. The most common mechanisms are multifactorial and include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporter proteins, such as P-glycoprotein (P-gp/MDR1), which act as pumps to actively remove this compound from the cell, lowering its intracellular concentration.[4][5][6]
-
Alteration of the Drug Target: Mutations or decreased expression of topoisomerase II can prevent the drug from binding effectively to its target.[4][5]
-
Increased Drug Detoxification: Cancer cells can enhance their detoxification pathways, for example, through the glutathione (B108866) S-transferase (GST) system, which neutralizes the drug.[4][5]
-
Enhanced DNA Repair: Resistant cells may have more efficient DNA repair mechanisms that can counteract the DNA damage induced by this compound.[4][5]
-
Inhibition of Apoptosis: Alterations in apoptotic signaling pathways can make cells less susceptible to drug-induced programmed cell death.[7][8]
Q3: What are the general strategies to overcome this compound resistance?
Several strategies can be employed to circumvent or reverse this compound resistance:
-
Combination Therapy: Using this compound in combination with other agents that target different pathways can have synergistic effects.[9][10]
-
Efflux Pump Inhibition: Co-administration with "chemosensitizers" or modulators that inhibit the function of efflux pumps like P-gp (e.g., Verapamil) can restore sensitivity.[4][5]
-
Targeted Degradation: Using technologies like PROTACs (Proteolysis Targeting Chimeras) to specifically degrade the proteins responsible for resistance.[10]
-
Development of Analogs: Creating new derivatives of this compound that are less susceptible to resistance mechanisms or have improved efficacy.[2]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No significant cytotoxicity observed even at high this compound concentrations. | 1. Inherent Cell Line Resistance: The cancer cell line may have high baseline expression of efflux pumps (e.g., P-gp).[6] 2. Degraded this compound: Improper storage or handling may have degraded the compound. 3. Sub-optimal Assay Conditions: Incubation time may be too short for the cytotoxic effects to manifest. | 1. Profile the Cell Line: Check literature for known resistance mechanisms or perform qPCR/Western blot to assess expression of ABC transporters. 2. Verify Compound Integrity: Use a fresh stock of this compound and ensure it is stored correctly (protected from light, appropriate temperature). 3. Optimize Assay Duration: Extend the treatment duration (e.g., test at 48h and 72h).[11] |
| A U-shaped or bell-shaped dose-response curve is observed. | 1. Compound Precipitation: At very high concentrations, this compound may be precipitating out of the culture medium, reducing its effective concentration.[12] 2. Chemical Interference: The compound may directly interact with the assay reagent (e.g., reducing MTT reagent), causing a false signal.[12] 3. Off-Target Effects: High concentrations might trigger pro-survival pathways.[11] | 1. Check Solubility: Visually inspect the wells of your assay plate under a microscope for precipitates. Determine the solubility limit in your medium. 2. Run a Cell-Free Control: Add this compound to wells containing only medium and the assay reagent to see if there is a direct chemical reaction. 3. Use an Alternative Assay: Switch to a different viability assay that relies on a distinct mechanism (e.g., from a metabolic assay like MTT to a cell-counting or DNA-binding dye assay). |
| High variability between replicate wells. | 1. Inconsistent Cell Seeding: A non-homogenous cell suspension or poor pipetting technique can lead to different cell numbers in each well.[11][12] 2. Edge Effects: Wells on the perimeter of the 96-well plate are prone to evaporation, which concentrates the drug and affects cell growth.[11] 3. Incomplete Reagent Dissolution: In MTT assays, formazan (B1609692) crystals may not be fully dissolved, leading to inaccurate readings.[11] | 1. Improve Seeding Technique: Ensure the cell suspension is mixed thoroughly before and during plating. 2. Minimize Edge Effects: Avoid using the outer wells of the plate for experimental data. Fill them with sterile PBS or medium to create a humidity barrier. 3. Ensure Complete Dissolution: After adding the solubilization agent (e.g., DMSO), pipette up and down multiple times in each well to ensure all crystals are dissolved before reading the plate.[11] |
| The P-gp inhibitor (e.g., Verapamil) shows toxicity by itself. | 1. Inhibitor is Cytotoxic: Many efflux pump inhibitors have their own cytotoxic effects at higher concentrations. | 1. Perform a Dose-Response Curve for the Inhibitor: Determine the highest non-toxic concentration of the inhibitor in your specific cell line. 2. Use the Non-Toxic Concentration: Use this predetermined concentration for all subsequent combination experiments with this compound. |
Data Presentation
Comparative Antitumor Activity of this compound and its Derivatives
The following table summarizes the 50% growth inhibition (GI50) values for this compound and two of its more potent derivatives against various human cancer cell lines. Lower GI50 values indicate higher potency.
| Compound | GI50 (µM) vs. Breast Adenocarcinoma | GI50 (µM) vs. Non-Small Cell Lung Cancer | GI50 (µM) vs. Colon Adenocarcinoma |
| This compound | 2.61 | 6.79 | 5.35 |
| 3'-O-methylthis compound | < 1.0 | < 1.0 | < 1.0 |
| D-digitoxosyl-8-demethoxy-10-deoxysteffimycinone | < 1.0 | < 1.0 | < 1.0 |
| Data sourced from analysis of glycosylated derivatives of this compound.[2] |
Experimental Protocols
Protocol: Assessing Reversal of this compound Resistance using a P-glycoprotein Inhibitor
This protocol details how to use a cell viability assay (MTT) to determine if a P-glycoprotein (P-gp) inhibitor can re-sensitize resistant cancer cells to this compound.
Materials:
-
This compound-sensitive (parental) and this compound-resistant cancer cell lines.
-
Complete cell culture medium (e.g., DMEM + 10% FBS).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
P-gp inhibitor stock solution (e.g., Verapamil, 50 mM in DMSO).
-
Phosphate-Buffered Saline (PBS).
-
MTT reagent (5 mg/mL in PBS).
-
DMSO (cell culture grade).
-
Sterile 96-well plates.
Procedure:
-
Cell Seeding:
-
Harvest both sensitive and resistant cells and prepare a single-cell suspension for each.
-
Seed the cells into 96-well plates at a pre-optimized density (e.g., 5,000 cells/well in 100 µL of medium).
-
Incubate for 24 hours to allow cells to attach.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Prepare a set of this compound dilutions that also contain a fixed, non-toxic concentration of the P-gp inhibitor (e.g., 5 µM Verapamil).
-
Remove the medium from the cells and add 100 µL of the drug-containing medium to the appropriate wells. Include "cells + inhibitor only," "cells only," and "medium only" controls.
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Add 20 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate for 3-4 hours until purple formazan crystals are visible.
-
Carefully aspirate the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals. Pipette gently to ensure complete dissolution.[11]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the average absorbance of the "medium only" blank wells.
-
Calculate cell viability as a percentage relative to the "cells only" (untreated) control.
-
Plot the dose-response curves (Viability % vs. log[this compound concentration]) for both cell lines, with and without the P-gp inhibitor.
-
Calculate the IC50 values. A significant decrease in the IC50 of this compound in the resistant cell line in the presence of the inhibitor indicates successful reversal of P-gp-mediated resistance.
-
Mandatory Visualizations
Signaling and Workflow Diagrams
The following diagrams illustrate key concepts and workflows related to this compound resistance.
References
- 1. Molecular structure of antitumor drug this compound and modelling of its binding to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glycosylated derivatives of this compound: insights into the role of the sugar moieties for the biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 4. Mechanisms and modulation of resistance to anthracyclines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cellular resistance to anthracyclines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anthracycline resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cellular mechanisms of resistance to anthracyclines and taxanes in cancer: intrinsic and acquired - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | The Role of miRNAs in the Resistance of Anthracyclines in Breast Cancer: A Systematic Review [frontiersin.org]
- 9. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemical strategies to overcome resistance against targeted anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Yield in Steffimycin Biosynthesis
Welcome to the technical support center for Steffimycin biosynthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low yields of this compound. The information is presented in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: My Streptomyces steffisburgensis culture is growing well, but the this compound titer is very low. What are the potential causes?
A1: Low this compound production despite good cell growth can be attributed to several factors:
-
Suboptimal Fermentation Conditions: The composition of your culture medium, pH, temperature, and aeration are critical for secondary metabolite production, which often differs from the optimal conditions for biomass accumulation.
-
Precursor Limitation: The biosynthesis of the this compound polyketide backbone requires a sufficient supply of acetyl-CoA and malonyl-CoA. The availability of L-rhamnose is also essential for the glycosylation step. A limited intracellular pool of these precursors can be a significant bottleneck.
-
Regulatory Issues: The expression of the this compound biosynthetic gene cluster (BGC) is tightly regulated. Insufficient activation or repression of key regulatory genes, such as the SARP-family activator stfR1, can lead to low-level transcription of the biosynthetic genes.
-
Feedback Inhibition: High concentrations of this compound or its intermediates may inhibit the activity of biosynthetic enzymes or repress the expression of the BGC.
Q2: I am expressing the this compound gene cluster in a heterologous host (Streptomyces albus), but I'm not detecting any product. What should I check?
A2: When working with a heterologous host, several factors could be responsible for a lack of production:
-
Codon Usage: The codon usage of the this compound BGC genes from S. steffisburgensis may not be optimal for S. albus, leading to inefficient translation.
-
Precursor Availability in the Host: While S. albus is a good host for polyketide production, it may not produce L-rhamnose, a necessary sugar moiety for this compound. Co-expression of genes for L-rhamnose biosynthesis is often necessary.[1][2]
-
Promoter Recognition: The native promoters within the this compound BGC may not be efficiently recognized by the transcriptional machinery of S. albus.
-
Toxicity of this compound or Intermediates: The heterologous host may be more sensitive to the antibiotic effects of this compound or its intermediates, leading to growth inhibition and cessation of production.
-
Incorrect Assembly of the PKS Machinery: The multi-enzyme polyketide synthase (PKS) complex requires proper folding and interaction of its subunits. Issues with protein expression or stability can prevent the formation of a functional PKS.
Q3: How can I increase the supply of precursors for this compound biosynthesis?
A3: Enhancing the precursor pool is a common strategy to improve polyketide yields. You can try the following approaches:
-
Precursor Feeding: Supplementing the culture medium with precursors can boost production. For this compound, this could include feeding with acetate (B1210297), propionate, or glucose to increase the intracellular pools of acetyl-CoA and malonyl-CoA. For the sugar moiety, feeding with L-rhamnose can be beneficial, especially in a heterologous host.
-
Metabolic Engineering: Overexpressing genes involved in the biosynthesis of key precursors can increase their availability. For example, overexpressing acetyl-CoA carboxylase (acc) can increase the supply of malonyl-CoA.
-
Media Optimization: The choice of carbon and nitrogen sources in your fermentation medium can significantly influence precursor availability. Experiment with different media compositions to find the optimal balance for this compound production.
Troubleshooting Guides
Issue 1: Low this compound Titer with Good Biomass
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Suboptimal Fermentation Conditions | 1. Optimize the fermentation medium by testing different carbon and nitrogen sources (e.g., glucose, starch, soybean meal).2. Vary the pH of the medium (typically in the range of 6.0-8.0).3. Test different incubation temperatures (usually between 25-30°C for Streptomyces).4. Optimize aeration and agitation rates in a bioreactor. | An increase in this compound yield without a significant negative impact on cell growth. |
| Precursor Limitation | 1. Supplement the culture medium with precursors such as acetate or glucose.2. Co-express genes for L-rhamnose biosynthesis if using a heterologous host. | Increased this compound production, which can be quantified by HPLC analysis. |
| Insufficient Gene Cluster Expression | 1. Overexpress the positive regulatory gene, stfR1, under the control of a strong constitutive or inducible promoter.2. Use a different, stronger promoter to drive the expression of the entire this compound BGC in a heterologous host. | Higher transcript levels of the this compound biosynthetic genes, leading to increased production. |
Issue 2: No this compound Production in a Heterologous Host
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Lack of L-rhamnose Precursor | Co-express the L-rhamnose biosynthetic gene cluster along with the this compound BGC. Plasmids containing the necessary genes are available.[1][2] | Production of glycosylated this compound. |
| Poor Promoter Recognition | Replace the native promoters in the this compound BGC with well-characterized, strong promoters that are active in the heterologous host. | Successful transcription of the biosynthetic genes and production of this compound or its intermediates. |
| Codon Bias | Synthesize codon-optimized versions of key genes in the this compound BGC for the chosen heterologous host. | Improved translation efficiency and higher protein levels of the biosynthetic enzymes. |
Experimental Protocols
Protocol 1: Fermentation of Streptomyces for this compound Production
-
Inoculum Preparation:
-
Inoculate a 250 mL baffled flask containing 50 mL of Tryptic Soy Broth (TSB) with spores or mycelial fragments of the Streptomyces strain.
-
Incubate at 28°C with shaking at 200 rpm for 2-3 days.
-
-
Production Culture:
-
Inoculate a 1 L baffled flask containing 200 mL of production medium (e.g., R5A medium) with 10 mL of the seed culture.
-
Incubate at 28°C with shaking at 200 rpm for 7-10 days.
-
-
Sample Collection and Analysis:
-
Withdraw samples at regular intervals (e.g., every 24 hours) for analysis of biomass and this compound concentration.
-
Extract the culture broth with an equal volume of ethyl acetate.
-
Analyze the organic extract by HPLC to quantify this compound production.
-
Protocol 2: Heterologous Expression of the this compound Gene Cluster in S. albus
-
Plasmid Construction:
-
Intergeneric Conjugation:
-
Transform the constructed plasmid into a methylation-deficient E. coli strain (e.g., ET12567/pUZ8002).
-
Grow the E. coli donor strain and the S. albus recipient strain to mid-log phase.
-
Mix the donor and recipient cells, and plate them on a suitable medium (e.g., MS agar) for conjugation.
-
Overlay the plates with an appropriate antibiotic to select for S. albus exconjugants.
-
-
Screening for Production:
-
Inoculate the exconjugants into a suitable production medium.
-
After 7-10 days of fermentation, extract the culture and analyze for this compound production by HPLC.
-
Protocol 3: Quantitative Analysis of this compound by HPLC
-
Sample Preparation:
-
Centrifuge the fermentation broth to separate the mycelium and supernatant.
-
Extract the supernatant with an equal volume of ethyl acetate.
-
Evaporate the ethyl acetate layer to dryness and resuspend the residue in a known volume of methanol.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both with 0.1% formic acid).
-
Flow Rate: 1 mL/min.
-
Detection: UV detector at a wavelength of 254 nm.
-
-
Quantification:
-
Prepare a standard curve using purified this compound of known concentrations.
-
Compare the peak area of this compound in the samples to the standard curve to determine the concentration.
-
Visualizations
Caption: Proposed biosynthetic pathway of this compound.
Caption: A logical workflow for troubleshooting low this compound yield.
References
- 1. Isolation, Characterization, and Heterologous Expression of the Biosynthesis Gene Cluster for the Antitumor Anthracycline this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation, characterization, and heterologous expression of the biosynthesis gene cluster for the antitumor anthracycline this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Steffimycin-Induced Cardiotoxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at reducing Steffimycin-induced cardiotoxicity.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound-induced cardiotoxicity?
A1: this compound, as an anthracycline antibiotic, is understood to induce cardiotoxicity through several key mechanisms, primarily centered around oxidative stress and DNA damage. The primary mechanisms include:
-
Reactive Oxygen Species (ROS) Generation: this compound can undergo redox cycling, leading to the formation of superoxide (B77818) radicals and hydrogen peroxide. This surge in ROS overwhelms the antioxidant capacity of cardiomyocytes, causing damage to cellular components like lipids, proteins, and DNA.
-
Topoisomerase IIβ Inhibition: In addition to its anti-cancer effects via topoisomerase IIα, this compound can also inhibit topoisomerase IIβ in cardiomyocytes. This inhibition leads to double-strand breaks in mitochondrial and nuclear DNA, triggering apoptotic pathways.
-
Mitochondrial Dysfunction: The heart is rich in mitochondria to meet its high energy demands. This compound-induced oxidative stress and DNA damage severely impair mitochondrial function, leading to a decrease in ATP production and the release of pro-apoptotic factors like cytochrome c.
-
Iron-Mediated Toxicity: this compound can form complexes with iron, which catalyzes the production of highly reactive hydroxyl radicals, exacerbating oxidative damage to cardiac tissue.
Q2: What are the most promising cardioprotective agents to mitigate this compound-induced cardiotoxicity?
A2: Several agents have shown promise in preclinical and clinical studies for mitigating anthracycline-induced cardiotoxicity. These can be broadly categorized as:
-
Iron Chelators: Dexrazoxane (B1684449) is an FDA-approved cardioprotective agent that works by chelating iron, thereby preventing the formation of iron-anthracycline complexes and subsequent free radical generation.[1][2]
-
Antioxidants: While many antioxidants have been investigated, their clinical efficacy has been varied. Some studies suggest benefits from agents like N-acetylcysteine and Vitamin E, but more robust evidence is needed.
-
ACE Inhibitors and Angiotensin II Receptor Blockers (ARBs): Drugs like enalapril (B1671234) and losartan (B1675146) have demonstrated cardioprotective effects, likely through their ability to reduce blood pressure, decrease cardiac afterload, and inhibit maladaptive remodeling.[3][4][5]
-
Beta-Blockers: Carvedilol and metoprolol (B1676517) have been shown to be effective in preventing a decline in left ventricular ejection fraction (LVEF) in patients undergoing anthracycline therapy.[6][7][8][9][10] Their mechanisms are thought to involve reducing cardiac workload and potentially antioxidant effects.
Q3: How can I assess this compound-induced cardiotoxicity in my experimental model?
A3: Cardiotoxicity can be assessed using a combination of in vivo and in vitro models and a variety of endpoints:
-
In Vivo Models (e.g., rats, mice):
-
Echocardiography: To measure changes in cardiac function, such as LVEF, fractional shortening (FS), and ventricular dimensions.[11][12][13]
-
Cardiac Biomarkers: Measurement of serum levels of cardiac troponins (cTnT, cTnI) and B-type natriuretic peptide (BNP) as indicators of myocardial injury.[1][14][15][16]
-
Histopathology: Examination of heart tissue for signs of damage, such as cardiomyocyte vacuolization, myofibrillar loss, and fibrosis.
-
-
In Vitro Models (e.g., primary cardiomyocytes, iPSC-derived cardiomyocytes):
-
Cell Viability Assays: Using assays like MTT, MTS, or CellTiter-Glo to quantify cell death.
-
Cytotoxicity Assays: Measuring the release of lactate (B86563) dehydrogenase (LDH) into the cell culture medium as a marker of cell membrane damage.[17]
-
Apoptosis Assays: Detecting markers of apoptosis, such as caspase-3/7 activation or Annexin V staining.[18][19]
-
Mitochondrial Function Assays: Assessing mitochondrial membrane potential or ATP production.
-
Troubleshooting Guides
Issue 1: High variability in in vitro cardiotoxicity assay results.
| Possible Cause | Troubleshooting Step |
| Cell Health and Confluency: | Ensure cardiomyocytes are healthy and form a synchronously beating monolayer before drug treatment. Seed cells at a consistent density to achieve optimal confluency. |
| Drug Preparation and Stability: | Prepare fresh this compound solutions for each experiment. Protect from light and use appropriate solvents as recommended. Verify the stability of the drug under your experimental conditions. |
| Assay Timing: | Optimize the incubation time with this compound. Short-term (e.g., 24 hours) and long-term (e.g., 72 hours) exposure may reveal different aspects of toxicity. |
| Inconsistent Pipetting: | Use calibrated pipettes and ensure proper mixing of reagents in each well to minimize well-to-well variability. |
Issue 2: Inconsistent induction of cardiotoxicity in the animal model.
| Possible Cause | Troubleshooting Step |
| Drug Administration: | Ensure consistent intravenous or intraperitoneal injection technique. Verify the correct dosage calculation based on the animal's body weight. |
| Animal Strain and Age: | Use a consistent strain and age of animals, as susceptibility to cardiotoxicity can vary. Spontaneously hypertensive rats (SHR) are often more sensitive.[1] |
| Monitoring Parameters: | Use a combination of functional (echocardiography) and biochemical (cardiac biomarkers) endpoints to get a comprehensive picture of cardiotoxicity. |
| Timing of Assessment: | Cardiotoxicity can be acute or chronic. Plan for multiple assessment time points to capture the full spectrum of cardiac damage. |
Quantitative Data Summary
Table 1: Effect of Cardioprotective Agents on Cardiac Biomarkers in Animal Models of Anthracycline-Induced Cardiotoxicity
| Cardioprotective Agent | Animal Model | Anthracycline | Biomarker | % Reduction vs. Anthracycline Alone | Reference |
| Dexrazoxane | Rat (SHR) | Doxorubicin (B1662922) | cTnT | ~69.6% | [1] |
| Dexrazoxane | Rat | Doxorubicin + Trastuzumab | cTnI | Statistically Significant Reduction | [19] |
| Dexrazoxane | Rat | Radiation-induced | cTnI | ~21-46% | [14] |
| Enalapril (ACE Inhibitor) | Rat | Doxorubicin | Not specified | Attenuated decrease in fractional shortening | [3] |
| Carvedilol (Beta-Blocker) | Human | Anthracycline | Symptomatic Heart Failure | RR: 0.29 | [7] |
Note: Data is compiled from studies using doxorubicin, a closely related anthracycline. Similar protective effects are anticipated with this compound.
Table 2: Effect of Cardioprotective Agents on Left Ventricular Ejection Fraction (LVEF) in Clinical and Preclinical Studies
| Cardioprotective Agent | Study Population | Anthracycline | Change in LVEF | Reference |
| ACE Inhibitors | Human (Meta-analysis) | Anthracyclines | Mean difference of 7.93% improvement at 6 months | [5] |
| Beta-Blockers | Human (Meta-analysis) | Anthracyclines | Mean difference of 4.46% improvement | [7] |
| Dexrazoxane + Doxorubicin + Trastuzumab | Rat | Doxorubicin + Trastuzumab | Significantly higher LVEF vs. Dox+Trastuzumab alone | [19] |
Experimental Protocols
Protocol 1: In Vivo Induction of Cardiotoxicity in Rats
This protocol is adapted from models using doxorubicin and can be optimized for this compound.
-
Animal Model: Male Sprague-Dawley or Wistar rats (200-250g).
-
Drug Preparation: Dissolve this compound in sterile saline (0.9% NaCl) to the desired concentration. Protect the solution from light.
-
Administration:
-
Cardioprotective Agent Administration: Administer the cardioprotective agent (e.g., dexrazoxane, ACE inhibitor, beta-blocker) at a predetermined time before or concurrently with this compound, based on the agent's pharmacokinetics.
-
Monitoring:
-
Perform baseline and periodic echocardiography to assess cardiac function.
-
Collect blood samples at specified time points to measure cardiac troponin levels.
-
-
Endpoint Analysis: At the end of the study, euthanize the animals and collect heart tissue for histopathological analysis.
Protocol 2: In Vitro Cardiomyocyte Viability Assay (MTT Assay)
-
Cell Culture: Plate neonatal rat ventricular myocytes or iPSC-derived cardiomyocytes in 96-well plates at an appropriate density and culture until they form a confluent, beating monolayer.
-
Drug Treatment: Treat the cells with varying concentrations of this compound, with or without the cardioprotective agent, for a predetermined duration (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
MTT Reagent Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C in a CO2 incubator, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Remove the MTT solution and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol 3: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
-
Cell Culture and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Sample Collection: After the treatment period, carefully collect 50 µL of the cell culture supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add 50 µL of the LDH reaction mixture (containing diaphorase and NAD+) to each well.[17]
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[17]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[17]
-
Data Analysis: Determine the amount of LDH released, which is proportional to the number of damaged cells.
Protocol 4: Caspase-3 Activity Assay
-
Cell Culture and Treatment: Culture and treat cardiomyocytes as described in the MTT assay protocol.
-
Cell Lysis: After treatment, wash the cells with PBS and lyse them using a specific lysis buffer provided with a commercial caspase-3 assay kit.
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
Caspase-3 Reaction: In a 96-well black plate, incubate a standardized amount of cell lysate with a caspase-3 substrate (e.g., Ac-DEVD-AMC or DEVD-pNA).[18][22][23][24]
-
Fluorescence/Absorbance Measurement: Measure the fluorescence (for AMC-based substrates) or absorbance (for pNA-based substrates) over time using a plate reader.
-
Data Analysis: Calculate the caspase-3 activity based on the rate of substrate cleavage.
Signaling Pathways and Experimental Workflows
Caption: this compound-induced cardiotoxicity signaling pathway.
Caption: In vivo experimental workflow for assessing cardiotoxicity.
Caption: In vitro experimental workflow for assessing cardiotoxicity.
References
- 1. The use of serum levels of cardiac troponin T to compare the protective activity of dexrazoxane against doxorubicin- and mitoxantrone-induced cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rat Model of Cardiotoxic Drug-Induced Cardiomyopathy | Springer Nature Experiments [experiments.springernature.com]
- 3. Anthracycline-induced cardiotoxicity and renin-angiotensin-aldosterone system—from molecular mechanisms to therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Can ACEI/ARB prevent the cardiotoxicity caused by chemotherapy in early-stage breast cancer?—a meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Angiotensin converting enzyme inhibitors (ACEIs) for anthracycline-induced cardiotoxicity: a systematic review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preventive use of beta-blockers for anthracycline-induced cardiotoxicity: A network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Beta-blockers for the primary prevention of anthracycline-induced cardiotoxicity: a meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Efficacy and harms associated with β-blockers for cardiotoxicity in cancer patients undergoing chemotherapy: a systematic review and meta-analysis [archivesofmedicalscience.com]
- 10. Increased Beta2-Adrenoceptors in Doxorubicin-Induced Cardiomyopathy in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Ultrastructural and Echocardiographic Assessment of Chronic Doxorubicin-Induced Cardiotoxicity in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
- 14. Dexrazoxane ameliorates radiation-induced heart disease in a rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Use of cardiac troponin T levels as an indicator of doxorubicin-induced cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The effect of dexrazoxane on myocardial injury in doxorubicin-treated children with acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Measurement of Caspase 3 activity [bio-protocol.org]
- 19. Cardiac Protective Effects of Dexrazoxane on Animal Cardiotoxicity Model Induced by Anthracycline Combined With Trastuzumab Is Associated With Upregulation of Calpain-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Doxorubicin-Induced Cardiac Toxicity Is Mediated by Lowering of Peroxisome Proliferator-Activated Receptor δ Expression in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Doxorubicin-induced cardiotoxicity model elaboration in rats and rabbits | Laboratory Animals for Science [labanimalsjournal.ru]
- 22. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. pnas.org [pnas.org]
Navigating Steffimycin Degradation: A Technical Support Guide for Researchers
Welcome to the Steffimycin Degradation Pathways Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting the potential degradation of this compound under various experimental conditions. The following information is based on established knowledge of anthracycline antibiotics, the class of compounds to which this compound belongs. It is crucial to note that while these pathways provide a strong predictive framework, experimental verification for this compound is essential.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound under experimental stress conditions?
Based on studies of structurally similar anthracyclines like doxorubicin (B1662922) and daunorubicin (B1662515), this compound is most likely to degrade via hydrolysis (both acidic and basic), oxidation, and photolysis. Thermal degradation, particularly in solution, can also occur, often in conjunction with hydrolysis.
Q2: What is the primary degradation product expected under acidic conditions?
Under acidic conditions, the most probable degradation pathway is the cleavage of the glycosidic bond that links the sugar moiety to the aglycone (the tetracyclic ring structure).[1][2][3] This results in the formation of the this compound aglycone and the corresponding amino sugar.
Q3: How does this compound likely behave under alkaline conditions?
Anthracyclines are known to be highly unstable in alkaline solutions, even at room temperature.[2][3][4] This typically leads to extensive and often complex degradation, resulting in multiple, unresolved degradation products. Therefore, it is critical to control the pH and avoid basic conditions if degradation is to be minimized.
Q4: What should I expect when exposing this compound to oxidative stress?
Exposure to oxidizing agents, such as hydrogen peroxide, is expected to lead to the formation of several degradation products.[2][3][4] For other anthracyclines, oxidative degradation has been shown to yield hydroperoxide derivatives and products resulting from the cleavage of side chains (desacetylation).[2][3]
Q5: Is this compound sensitive to light?
Yes, like other anthracyclines, this compound is expected to be susceptible to photodegradation.[5][6] The rate of degradation is often dependent on the concentration of the solution and the pH.[6] It is advisable to protect this compound solutions from light, especially during prolonged experiments or storage.
Troubleshooting Guides
Issue 1: Unexpected peaks appear in my chromatogram after sample preparation.
-
Potential Cause: Degradation of this compound due to inappropriate pH of the solvent or buffer.
-
Troubleshooting Steps:
-
Measure the pH of all solutions used in your sample preparation.
-
If the pH is neutral to alkaline, prepare fresh, slightly acidic (pH 4-5) solutions and re-run the sample.
-
If acidic conditions are not compatible with your experiment, minimize the time the sample spends in solution before analysis.
-
Issue 2: The concentration of my this compound standard solution is decreasing over time.
-
Potential Cause 1: Photodegradation from exposure to ambient or laboratory light.
-
Troubleshooting Steps:
-
Prepare a fresh standard solution and store it in an amber vial or wrap the container with aluminum foil.
-
Compare the stability of the light-protected standard to one exposed to light to confirm photosensitivity.
-
-
Potential Cause 2: Thermal degradation if stored at room temperature or higher.
-
Troubleshooting Steps:
-
Store stock solutions and working standards at recommended refrigerated or frozen temperatures.
-
Allow solutions to equilibrate to room temperature before use to prevent condensation, but minimize time spent at room temperature.
-
Issue 3: I observe significant degradation in my sample during an oxidation experiment, but the results are not reproducible.
-
Potential Cause: Inconsistent concentration of the oxidizing agent or reaction time.
-
Troubleshooting Steps:
-
Ensure the oxidizing agent (e.g., hydrogen peroxide) is fresh and has been properly stored.
-
Use a precise and consistent method for adding the oxidizing agent to your sample.
-
Strictly control the reaction time and temperature for all samples. Quench the reaction at the exact same time point for each replicate.
-
Data Presentation: Predicted Degradation of Anthracyclines
The following table summarizes the expected degradation behavior of anthracyclines under various stress conditions, which can be used as a predictive guide for this compound. The percentage of degradation is an approximation based on published studies of related compounds and will need to be experimentally determined for this compound.
| Stress Condition | Reagent/Parameter | Temperature | Duration | Expected Degradation Products | Predicted % Degradation (for similar anthracyclines) |
| Acid Hydrolysis | 0.1 M HCl | 80°C | 8 hours | Aglycone, Amino Sugar | 10-30% |
| Alkaline Hydrolysis | 0.01 M NaOH | Room Temp | 30 minutes | Multiple unresolved products | >90% |
| Oxidation | 30% H₂O₂ | Room Temp | 24 hours | Hydroperoxides, Desacetyl derivatives | 15-40% |
| Photolysis | Sunlight/Fluorescent light | Ambient | Variable | Photodegradation products | Concentration-dependent |
| Thermal (Solution) | Aqueous Buffer (pH 7) | 50-80°C | 24-48 hours | Hydrolytic degradation products | 5-20% |
Experimental Protocols
Below are detailed methodologies for conducting forced degradation studies on this compound, adapted from standard protocols for anthracycline antibiotics.
1. Acidic Hydrolysis
-
Objective: To induce degradation via acid-catalyzed hydrolysis.
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or water) at a concentration of 1 mg/mL.
-
In a clean vial, mix 1 mL of the this compound stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.
-
Incubate the vial in a water bath or oven at 80°C for 8 hours.
-
At specified time points (e.g., 0, 2, 4, 8 hours), withdraw an aliquot of the sample.
-
Immediately neutralize the aliquot with an equivalent amount of 0.1 M NaOH.
-
Dilute the neutralized sample with the mobile phase to an appropriate concentration for analysis by a stability-indicating HPLC method.
-
2. Alkaline Hydrolysis
-
Objective: To investigate the stability of this compound in basic conditions.
-
Procedure:
-
Prepare a 1 mg/mL stock solution of this compound.
-
In a vial, mix 1 mL of the stock solution with 1 mL of 0.02 M NaOH to get a final concentration of 0.01 M NaOH.
-
Maintain the vial at room temperature.
-
Due to the high reactivity, take samples at early time points (e.g., 0, 5, 15, 30 minutes).
-
Neutralize each aliquot immediately with an equivalent amount of 0.01 M HCl.
-
Dilute the sample for chromatographic analysis.
-
3. Oxidative Degradation
-
Objective: To assess the susceptibility of this compound to oxidation.
-
Procedure:
-
Prepare a 1 mg/mL stock solution of this compound.
-
In a vial protected from light, mix 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide.
-
Keep the vial at room temperature for 24 hours.
-
Withdraw aliquots at various time intervals (e.g., 0, 4, 8, 24 hours).
-
Dilute the samples with the mobile phase for immediate analysis to prevent further degradation.
-
4. Photolytic Degradation
-
Objective: To determine the photosensitivity of this compound.
-
Procedure:
-
Prepare two sets of this compound solutions (e.g., in quartz cuvettes or clear glass vials) at the desired concentration in a relevant solvent.
-
Wrap one set completely in aluminum foil to serve as the dark control.
-
Expose the unwrapped set to a light source that provides both UV and visible light, as specified by ICH guidelines (e.g., a photostability chamber).
-
Analyze samples from both sets at predetermined time points to quantify the extent of degradation due to light exposure.
-
5. Thermal Degradation
-
Objective: To evaluate the stability of this compound at elevated temperatures.
-
Procedure:
-
Prepare a solution of this compound in a neutral buffer (e.g., pH 7 phosphate (B84403) buffer).
-
Place the solution in a temperature-controlled oven at a specified temperature (e.g., 60°C).
-
Maintain a control sample at the recommended storage temperature.
-
Analyze aliquots from the heated sample and the control at various time points to assess thermal degradation.
-
Mandatory Visualizations
The following diagrams illustrate the predicted degradation pathways and a general experimental workflow for this compound based on the behavior of other anthracyclines.
References
- 1. Aspects of the chemical stability of doxorubicin and seven other anthracyclines in acidic solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Four new degradation products of doxorubicin: An application of forced degradation study and hyphenated chromatographic techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Four new degradation products of doxorubicin: An application of forced degradation study and hyphenated chromatographic techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of four new degradation products of epirubicin through forced degradation, LC-UV, MSn and LC-MS-TOF studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Radiation Sterilization of Anthracycline Antibiotics in Solid State - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photodegradation of doxorubicin, daunorubicin and epirubicin measured by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing off-target effects of Steffimycin in cell-based assays
Welcome to the technical support center for Steffimycin. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing this compound in cell-based assays, with a specific focus on minimizing and identifying potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an anthracycline antibiotic. Its primary on-target mechanism of action is the intercalation into DNA, which subsequently disrupts DNA replication and transcription processes, leading to cytotoxic effects in target cells.[1]
Q2: What are the major known off-target effects associated with this compound and other anthracyclines?
A2: A significant off-target concern for anthracyclines is cardiotoxicity. This is often mediated by the generation of reactive oxygen species (ROS), which can lead to cellular damage, particularly in cardiomyocytes. Other potential off-target effects can arise from interactions with unintended cellular proteins.
Q3: How can I distinguish between on-target and off-target effects in my experiments?
A3: A multi-step approach is recommended to differentiate on-target from off-target effects. This includes:
-
Dose-Response Analysis: On-target effects should correlate with the concentration of this compound required to inhibit its primary target.
-
Genetic Approaches: Use techniques like siRNA or CRISPR/Cas9 to knock down the proposed target. If the phenotype is no longer observed with this compound treatment in the knockdown cells, it is likely an on-target effect.
-
Orthogonal Assays: Employ a structurally different compound that inhibits the same target. If both compounds produce the same phenotype, it is more likely to be on-target.
-
Rescue Experiments: In a target-knockout cell line, re-introducing the wild-type target should restore sensitivity to this compound if the effect is on-target.
Q4: What is the first step I should take to minimize off-target effects?
A4: The most critical step is to determine the lowest effective concentration of this compound that achieves the desired on-target effect in your specific cell model. Always perform a careful dose-response experiment and work at or near the IC50 for the primary target to reduce the likelihood of engaging off-target molecules.
Experimental Workflows and Signaling Pathways
To aid in experimental design, the following diagrams illustrate a recommended workflow for validating this compound's effects and the known off-target pathway leading to cardiotoxicity.
Caption: Workflow for identifying and minimizing off-target effects.
Caption: On-target vs. off-target pathways of this compound.
Quantitative Data Summary
The following tables provide illustrative quantitative data to guide experimental design. Note that specific values for this compound may vary depending on the cell line and assay conditions. Researchers should determine these values empirically.
Table 1: Illustrative Inhibitory Activity of this compound
| Target/Process | Assay Type | Illustrative IC50 | Notes |
| On-Target | |||
| DNA Synthesis | BrdU Incorporation | 50 - 200 nM | Primary measure of on-target activity. |
| Cell Viability | CellTiter-Glo® | 100 - 500 nM | Reflects overall cytotoxicity, a combination of effects. |
| Potential Off-Target | |||
| ROS Production | DCFDA Staining | > 1 µM | Significant ROS generation is often seen at higher concentrations. |
| Mitochondrial Respiration | Seahorse XF Assay | > 2 µM | Indicates impact on mitochondrial function. |
Table 2: Recommended Concentration Ranges for Cell-Based Assays
| Experimental Goal | Recommended Concentration Range | Rationale |
| On-Target Validation | 50 - 200 nM | Maximizes primary target inhibition while minimizing the risk of significant off-target engagement. |
| Phenotypic Screening | 100 nM - 1 µM | Effective for inducing a strong biological response, but off-target effects must be validated. |
| High Off-Target Risk | > 1 µM | Concentrations in this range are more likely to induce off-target effects like ROS production, confounding data. |
Troubleshooting Guide
Issue 1: High background fluorescence is interfering with my assay.
-
Potential Cause: this compound, like other anthracyclines, is autofluorescent. This intrinsic fluorescence can interfere with assays that use fluorescent reporters, especially in blue or green channels.[2]
-
Troubleshooting Steps:
-
Run an "Unstained" Control: Prepare a sample with cells and this compound but without any fluorescent dyes or reporters. Measure the fluorescence in your channel of interest to quantify the compound's contribution to the signal.
-
Switch Fluorophores: If possible, use fluorescent dyes that emit in the red or far-red spectrum to avoid the emission spectra of this compound.
-
Use Phenol (B47542) Red-Free Media: Phenol red in culture media is a common source of background fluorescence.
-
Optimize Instrument Settings: Adjust the gain and exposure time on your fluorescence reader or microscope to maximize the signal-to-noise ratio.
-
Issue 2: I'm observing high levels of unexpected cell death, even at low concentrations.
-
Potential Cause: The observed toxicity might be an off-target effect, or your cell line may be particularly sensitive to DNA damage.
-
Troubleshooting Steps:
-
Confirm On-Target Engagement: Use a Cellular Thermal Shift Assay (CETSA) to verify that this compound is binding to its intended target at the concentrations used.
-
Measure ROS Production: Use a ROS-sensitive probe (like DCFDA) to determine if the toxicity correlates with an increase in reactive oxygen species.
-
Test in Multiple Cell Lines: Compare the cytotoxic profile of this compound in your cell line with a different, unrelated cell line to check for cell-type-specific sensitivity.
-
Control Treatment Duration: Limit the incubation time to the minimum required to observe the on-target effect. Prolonged exposure increases the likelihood of off-target and secondary effects.
-
Issue 3: My results are inconsistent between experiments.
-
Potential Cause: Inconsistency can arise from compound instability, variations in cell culture, or protocol deviations.
-
Troubleshooting Steps:
-
Aliquot this compound: Prepare single-use aliquots of your this compound stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound.
-
Standardize Cell Culture: Use cells within a consistent passage number range and ensure uniform seeding density. Cell health and confluency can significantly impact assay results.
-
Verify Compound Purity: If possible, confirm the purity of your this compound stock using analytical methods like HPLC. Impurities can lead to unexpected biological activity.
-
Review Protocols: Ensure all experimental steps, from reagent preparation to incubation times, are performed consistently.
-
Key Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify that this compound physically interacts with its target protein within the cell. Ligand binding typically stabilizes a protein, increasing its resistance to heat-induced denaturation.
-
Materials:
-
Cell line of interest
-
This compound stock solution (e.g., 10 mM in DMSO)
-
PBS and appropriate lysis buffer with protease inhibitors
-
Thermocycler, centrifuges (for pelleting debris)
-
SDS-PAGE and Western blot equipment
-
Antibody against the target protein of interest (e.g., Topoisomerase II)
-
-
Methodology:
-
Cell Treatment: Culture cells to ~80% confluency. Treat cells with the desired concentration of this compound or vehicle (DMSO) for 1 hour at 37°C.
-
Heating: Harvest the cells, wash with PBS, and resuspend in a small volume of PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.[3]
-
Lysis: Lyse the cells by freeze-thawing (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet precipitated proteins.
-
Analysis: Carefully collect the supernatant (soluble protein fraction). Analyze the amount of soluble target protein remaining in each sample by Western blotting.
-
Interpretation: A positive result is a shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control, indicating target protein stabilization.
-
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA), a common probe for detecting intracellular ROS.
-
Materials:
-
Cell line of interest plated in a black, clear-bottom 96-well plate
-
This compound stock solution
-
H2DCFDA (or DCFDA) stock solution (e.g., in DMSO)
-
Positive control (e.g., H₂O₂ or Tert-Butyl Hydrogen Peroxide)
-
Phenol red-free culture medium
-
Fluorescence plate reader (Excitation ~485 nm, Emission ~535 nm)[4]
-
-
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound, vehicle control, and a positive control for the desired time period (e.g., 1-4 hours).
-
Probe Loading: Remove the treatment media. Wash the cells gently with pre-warmed PBS. Add H2DCFDA diluted in phenol red-free medium (e.g., 10 µM) to each well and incubate for 30-45 minutes at 37°C, protected from light.[5]
-
Measurement: Wash the cells again with PBS to remove excess probe. Add 100 µL of PBS to each well. Immediately measure the fluorescence intensity using a plate reader.
-
Analysis: Subtract the background fluorescence from unstained control wells. Normalize the fluorescence of treated wells to the vehicle control to determine the fold-change in ROS production.
-
Interpretation: A significant, dose-dependent increase in fluorescence in this compound-treated cells indicates the induction of oxidative stress, a potential off-target effect.
-
References
Technical Support Center: Enhancing the Bioavailability of Steffimycin Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Steffimycin and its derivatives. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with enhancing the in vivo bioavailability of this promising class of therapeutic agents. The information is presented in a practical question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are Steffimycins and why is their bioavailability a potential concern?
A1: Steffimycins are a class of anthracycline antibiotics produced by Streptomyces species.[1][2] Like many complex natural products, their large molecular weight and potentially poor aqueous solubility can limit their oral bioavailability. Low bioavailability can lead to high variability in patient response and may necessitate higher doses, which can increase the risk of toxicity.
Q2: What are the primary physicochemical properties of this compound derivatives that are likely to influence their bioavailability?
A2: The bioavailability of this compound derivatives is influenced by several key physicochemical properties. While specific experimental data for all derivatives may not be available, the following table summarizes the expected properties and their implications based on the general characteristics of anthracyclines:
| Property | Expected Value/Characteristic | Implication for Bioavailability |
| Molecular Weight | High | Larger molecules may exhibit slower diffusion across biological membranes. |
| Aqueous Solubility | Poor to moderate | Low solubility in gastrointestinal fluids is a primary reason for poor absorption and bioavailability.[3][4] |
| LogP | Moderate to high | While some lipophilicity is required for membrane permeation, very high values can lead to poor aqueous solubility and entrapment in lipid bilayers. |
| pKa | Likely to have ionizable groups | The ionization state of the drug, which is pH-dependent, will affect its solubility and permeability across the gastrointestinal tract. |
Q3: What are the principal strategies to enhance the oral bioavailability of poorly soluble drugs like this compound derivatives?
A3: Several formulation and chemical modification strategies can be employed to enhance the oral bioavailability of poorly soluble drugs.[5] These include:
-
Particle Size Reduction: Decreasing the particle size increases the surface area-to-volume ratio, which can improve the dissolution rate.[3][6]
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix can enhance solubility and dissolution.[5]
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubility and absorption.[7][8]
-
Nanotechnology-Based Approaches: Encapsulating the drug in nanoparticles can improve its solubility and delivery to target sites.[6][7]
-
Prodrug Approach: Modifying the drug molecule to create a more soluble version that converts back to the active drug in vivo.[9]
Troubleshooting & Optimization
Issue 1: Low Drug Concentration in Plasma During In Vivo Pharmacokinetic Studies
This is a common manifestation of poor bioavailability. The following troubleshooting workflow can help identify the root cause.
Caption: Troubleshooting workflow for low plasma concentrations.
Issue 2: High Variability in Bioavailability Between Experimental Subjects
High inter-subject variability can mask the true effect of a formulation or modification.
| Potential Cause | Troubleshooting Strategy |
| Differences in Gastrointestinal Physiology | - Standardize feeding protocols (e.g., fasting overnight before dosing).- Use animals of the same age and sex. |
| Genetic Polymorphisms in Metabolic Enzymes | - If significant variability persists, consider phenotyping or genotyping for key metabolic enzymes. |
| Inconsistent Dosing | - Ensure accurate and consistent administration of the drug formulation. |
Experimental Protocols
In Vitro Permeability Assessment: Caco-2 Cell Assay
This assay assesses the potential for a compound to be absorbed across the human intestinal epithelium.[10]
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21 days to allow for differentiation into a polarized monolayer.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker like Lucifer yellow.
-
Transport Experiment:
-
The this compound derivative is added to the apical (AP) side of the monolayer.
-
Samples are collected from the basolateral (BL) side at various time points.
-
The concentration of the derivative in the samples is quantified by LC-MS/MS.
-
-
Apparent Permeability Coefficient (Papp) Calculation: Papp (cm/s) = (dQ/dt) / (A * C0)
-
dQ/dt: rate of drug appearance on the basolateral side
-
A: surface area of the insert
-
C0: initial drug concentration on the apical side
-
Caption: Caco-2 cell permeability assay workflow.
Formulation Strategy: Nanosuspension via High-Pressure Homogenization
Reducing the particle size to the nanometer range can significantly increase the surface area available for dissolution.[5]
Experimental Protocol:
-
Preparation of Suspension: Disperse 1% (w/v) of the this compound derivative and 0.5% (w/v) of a suitable stabilizer (e.g., Poloxamer 188 or Tween 80) in deionized water.
-
Pre-homogenization: Stir the suspension at 2000 rpm for 30 minutes using a high-shear mixer.
-
High-Pressure Homogenization: Process the suspension through a high-pressure homogenizer at 1500 bar for 20-30 cycles.
-
Particle Size Analysis: Measure the particle size and polydispersity index (PDI) using dynamic light scattering (DLS). The target is a mean particle size of < 500 nm with a PDI < 0.3.
-
Lyophilization (Optional): To obtain a solid powder, the nanosuspension can be lyophilized with a cryoprotectant (e.g., mannitol).
In Vivo Pharmacokinetic Study in Rodents
This is the definitive method for assessing the oral bioavailability of a drug formulation.[11][12]
Methodology:
-
Animal Model: Use male Sprague-Dawley rats (8-10 weeks old), fasted overnight.
-
Dosing:
-
Oral (PO) Group: Administer the this compound derivative formulation (e.g., nanosuspension) by oral gavage.
-
Intravenous (IV) Group: Administer a solution of the this compound derivative in a suitable vehicle (e.g., saline with a co-solvent) via the tail vein.
-
-
Blood Sampling: Collect blood samples from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: The concentration of the this compound derivative in the plasma samples is quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including:
-
Cmax: Maximum plasma concentration
-
Tmax: Time to reach Cmax
-
AUC: Area under the plasma concentration-time curve
-
t1/2: Elimination half-life
-
F (%): Absolute bioavailability, calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.[13]
-
Caption: In vivo pharmacokinetic study workflow.
Signaling Pathways and Metabolism
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) pathways for this compound derivatives are not yet fully elucidated, it is anticipated that they will be substrates for Cytochrome P450 (CYP) enzymes, similar to other anthracyclines.[14][15][16] Understanding the potential for first-pass metabolism is crucial for improving oral bioavailability.
References
- 1. This compound E, a new anti-mycobacterial agent against Mycobacterium avium complex, produced by Streptomyces sp. OPMA02852 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 5. benchchem.com [benchchem.com]
- 6. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 7. upm-inc.com [upm-inc.com]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How are chemical structures modified to improve bioavailability? [synapse.patsnap.com]
- 10. Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 12. scribd.com [scribd.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. ADME of Biologics—What Have We Learned from Small Molecules? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ADME of biologics-what have we learned from small molecules? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Drug ADME | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of DNA Binding Affinity: Steffimycin vs. Doxorubicin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the DNA binding affinities of two anthracycline antibiotics, steffimycin and doxorubicin (B1662922). Both compounds are known to exert their cytotoxic effects through interaction with DNA, a cornerstone of their anticancer and antimicrobial properties. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes the molecular interaction pathways.
Quantitative Comparison of DNA Binding Affinity
The DNA binding affinity is a critical parameter in evaluating the potential efficacy of DNA-targeting agents. It is often expressed as the association constant (Kₐ) or the dissociation constant (Kₐ), where a higher Kₐ or a lower Kₐ indicates a stronger binding interaction.
| Compound | Binding Constant (Kₐ) (M⁻¹) | Experimental Conditions | Source |
| Doxorubicin | 0.13 - 0.16 x 10⁶ | 37°C, in the presence of 10% serum | [2] |
| Doxorubicin | ~10⁴ - 10⁷ | Varies depending on ionic strength, pH, and DNA sequence | [3] |
Note: The variability in the reported binding constants for doxorubicin underscores the significant influence of experimental conditions on the drug-DNA interaction. Factors such as temperature, ionic strength of the buffer, and the base composition of the DNA can all impact the measured binding affinity.
Mechanisms of DNA Interaction and Cellular Consequences
Both this compound and doxorubicin are classified as DNA intercalators. Their planar aromatic ring structures insert between the base pairs of the DNA double helix. This intercalation physically distorts the DNA, leading to the inhibition of critical cellular processes such as DNA replication and transcription.
This compound: The binding of this compound to DNA has been shown to primarily inhibit the activity of DNA polymerase I.[4] By intercalating into the DNA template, this compound creates a physical barrier that obstructs the progression of the polymerase enzyme, thereby halting DNA replication. This inhibition of DNA synthesis is a primary mechanism of its cytotoxic action.[4] Modeling studies also suggest that this compound may exhibit a binding preference for CpG DNA sequences.[5]
Doxorubicin: Doxorubicin's mechanism is more extensively characterized and is known to be multifaceted. Beyond simple intercalation, a major component of its anticancer activity is the poisoning of topoisomerase II.[6] Doxorubicin stabilizes the transient covalent complex formed between topoisomerase II and DNA, which prevents the re-ligation of the DNA strands. This leads to the accumulation of double-strand breaks, a highly cytotoxic lesion that triggers a DNA damage response, cell cycle arrest, and ultimately apoptosis.[1] Additionally, doxorubicin is known to generate reactive oxygen species (ROS), which can induce further damage to DNA, proteins, and cellular membranes.[1]
Experimental Protocols
The determination of DNA binding affinity for compounds like this compound and doxorubicin can be achieved through various biophysical techniques. Fluorescence spectroscopy and isothermal titration calorimetry are two commonly employed methods.
Fluorescence Spectroscopy
This technique relies on the change in the fluorescence properties of the drug upon binding to DNA. Many intercalating drugs, including doxorubicin, exhibit intrinsic fluorescence that is quenched or enhanced upon binding.
Objective: To determine the binding constant (Kₐ) of a fluorescent ligand to DNA.
Materials:
-
Fluorometer
-
Quartz cuvettes
-
Stock solution of the drug (e.g., doxorubicin) of known concentration
-
Stock solution of DNA (e.g., calf thymus DNA) of known concentration
-
Appropriate buffer solution (e.g., Tris-HCl with NaCl)
Procedure:
-
A fixed concentration of the drug is placed in the cuvette.
-
The initial fluorescence intensity of the free drug is measured at its optimal excitation and emission wavelengths.
-
Small aliquots of the DNA solution are incrementally added to the cuvette.
-
After each addition and a brief incubation period to allow for equilibrium, the fluorescence spectrum is recorded.
-
The changes in fluorescence intensity are plotted against the DNA concentration.
-
The binding constant (Kₐ) and the number of binding sites (n) can be calculated by fitting the data to the Scatchard equation or other appropriate binding models.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon the binding of a ligand to a macromolecule. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n).
Objective: To determine the thermodynamic parameters of the drug-DNA interaction.
Materials:
-
Isothermal titration calorimeter
-
Drug solution of known concentration in the injection syringe
-
DNA solution of known concentration in the sample cell
-
Identical buffer solution for both the drug and DNA to minimize heats of dilution
Procedure:
-
The sample cell is filled with the DNA solution.
-
The injection syringe is filled with the drug solution.
-
A series of small, precise injections of the drug solution into the DNA solution is performed.
-
The heat released or absorbed during each injection is measured by the instrument.
-
The raw data of heat flow versus time is integrated to obtain the heat change per injection.
-
These heat changes are plotted against the molar ratio of the drug to DNA.
-
The resulting binding isotherm is fitted to a suitable binding model to determine the Kₐ, ΔH, and n.
Visualizations
Experimental Workflow for Determining DNA Binding Affinity
Caption: A generalized workflow for determining the DNA binding affinity of a small molecule.
Signaling Pathway of Doxorubicin-Induced Cytotoxicity
Caption: The cytotoxic signaling pathway of doxorubicin.
Proposed Signaling Pathway of this compound-Induced Cytotoxicity
Caption: The proposed cytotoxic signaling pathway of this compound.
References
- 1. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Topoisomerase II poisons inhibit vertebrate DNA replication through distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Binding affinity and mode of distamycin A with A/T stretches in double-stranded DNA: Importance of the terminal A/T res… [ouci.dntb.gov.ua]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Comparative Cytotoxicity Analysis: Steffimycin vs. Daunorubicin
A Head-to-Head Evaluation for Researchers and Drug Development Professionals
In the landscape of anthracycline antibiotics, both Steffimycin and Daunorubicin are recognized for their cytotoxic potential against cancer cells. This guide provides a comparative analysis of their cytotoxic profiles, drawing upon available experimental data to inform researchers, scientists, and drug development professionals. The following sections present a quantitative comparison of their efficacy, detailed experimental methodologies, and an overview of their respective mechanisms of action.
Quantitative Cytotoxicity Data
A direct comparison of the cytotoxic activity of this compound B and Daunorubicin was conducted by Huseman et al. (2021), with the results summarized in the table below. The study utilized an XTT assay to determine the half-maximal inhibitory concentration (IC50) of each compound in various human cancer cell lines after a 72-hour incubation period.
| Compound | HCT-116 (Colon Carcinoma) IC50 (nM) | H69AR (Multidrug-Resistant Small Cell Lung Cancer) IC50 (nM) | A549 (Lung Carcinoma) IC50 (nM) |
| This compound B | >10,000 | >10,000 | >10,000 |
| Daunorubicin | 130 ± 1.2 | 1,100 ± 1.1 | 180 ± 1.1 |
Data sourced from Huseman et al., 2021.
The data indicates that under the tested conditions, Daunorubicin exhibited significant cytotoxicity in the low nanomolar to low micromolar range against all three cell lines. In contrast, this compound B did not show significant cytotoxic activity at concentrations up to 10,000 nM.
Mechanism of Action: A Comparative Overview
Both this compound and Daunorubicin belong to the anthracycline class of antibiotics and are known to exert their cytotoxic effects primarily through interactions with DNA. However, the downstream signaling pathways leading to cell death can differ.
Daunorubicin is a well-characterized chemotherapeutic agent with a multi-faceted mechanism of action.[1] It intercalates into DNA, inhibiting DNA and RNA synthesis.[1] Furthermore, it inhibits the enzyme topoisomerase II, leading to DNA strand breaks.[1] The accumulation of DNA damage triggers a signaling cascade that culminates in apoptosis, or programmed cell death. This process often involves the activation of caspase enzymes and can be mediated by both intrinsic (mitochondrial) and extrinsic pathways.[2]
This compound is also known to bind to DNA.[3] While its precise signaling pathways leading to cytotoxicity are less extensively characterized than those of Daunorubicin, its mechanism is presumed to involve the disruption of DNA-related processes. The lack of potent cytotoxicity of this compound B in the study by Huseman et al. suggests that its specific interactions with cellular components may not as effectively trigger the apoptotic cascade as Daunorubicin in the tested cell lines.
Signaling Pathways
The following diagrams illustrate the generalized signaling pathways associated with Daunorubicin-induced apoptosis and the currently understood mechanism of this compound.
References
- 1. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy [mdpi.com]
Validating Steffimycin's Anticancer Activity In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anticancer antibiotic Steffimycin, focusing on its in vivo validation. Due to limited publicly available in vivo data for this compound, this document summarizes the existing in vitro findings, presents a framework for in vivo evaluation based on established methodologies for similar compounds, and compares its potential with the well-established anthracycline, Doxorubicin.
In Vitro Anticancer Activity: A Glimpse of Potential
While in vivo studies on this compound are not readily found in the current literature, in vitro research has highlighted the potential of its glycosylated derivatives. These studies provide a basis for further investigation into the in vivo efficacy of this class of compounds.
Table 1: Comparative In Vitro Cytotoxicity (GI50, µM) of this compound and Its Derivatives Against Human Cancer Cell Lines
| Compound | Breast Adenocarcinoma | Non-Small Cell Lung Cancer | Colon Adenocarcinoma |
| This compound | 2.61 - 6.79 | 2.61 - 6.79 | 2.61 - 6.79 |
| 3'-O-methylthis compound | < 1.0 | < 1.0 | < 1.0 |
| D-digitoxosyl-8-demethoxy-10-deoxysteffimycinone | < 1.0 | < 1.0 | < 1.0 |
Note: GI50 is the concentration of a drug that inhibits the growth of 50% of a cell population. A lower GI50 value indicates greater potency.
Mechanism of Action: Targeting the Core of Cancer Cell Proliferation
This compound belongs to the anthracycline class of antibiotics, which are known to exert their anticancer effects primarily through the inhibition of Topoisomerase II and intercalation into DNA. This dual-action mechanism disrupts DNA replication and repair, ultimately leading to programmed cell death (apoptosis).
Caption: this compound's proposed mechanism of action.
Experimental Protocols for In Vivo Validation
The following protocols describe standard methods for assessing the in vivo anticancer activity of a compound like this compound.
Xenograft Mouse Model of Human Cancer
This is the gold-standard preclinical model to evaluate the efficacy of a novel anticancer agent.
Methodology:
-
Cell Line Selection and Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured under standard conditions.
-
Animal Model: Immunocompromised mice (e.g., athymic nude or NOD/SCID) are used to prevent rejection of the human tumor cells.
-
Tumor Implantation: A suspension of cancer cells is injected subcutaneously into the flank of each mouse.
-
Tumor Growth and Measurement: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers.
-
Treatment: Mice are randomized into groups and treated with this compound (at various doses), a vehicle control, and a positive control (e.g., Doxorubicin) via an appropriate route of administration (e.g., intraperitoneal or intravenous injection).
-
Efficacy Evaluation: The primary endpoint is tumor growth inhibition. Secondary endpoints can include body weight changes (as a measure of toxicity) and survival analysis.
-
Tissue Analysis: At the end of the study, tumors and major organs are harvested for histological and molecular analysis.
Caption: Experimental workflow for a xenograft study.
Topoisomerase II Inhibition Assay
This in vitro assay confirms the mechanism of action of this compound.
Methodology:
-
Reaction Setup: A reaction mixture containing purified human Topoisomerase II enzyme, supercoiled plasmid DNA, and ATP is prepared.
-
Compound Addition: this compound or Doxorubicin is added to the reaction mixture at varying concentrations.
-
Incubation: The reaction is incubated at 37°C to allow the enzyme to relax the supercoiled DNA.
-
Analysis: The DNA is then separated by agarose (B213101) gel electrophoresis. The inhibition of Topoisomerase II is observed as a decrease in the amount of relaxed DNA compared to the control.
Comparison with Doxorubicin
| Feature | This compound (and its derivatives) | Doxorubicin |
| Class | Anthracycline Antibiotic | Anthracycline Antibiotic |
| Mechanism of Action | Topoisomerase II inhibition, DNA intercalation | Topoisomerase II inhibition, DNA intercalation, generation of reactive oxygen species |
| In Vitro Potency | Derivatives show high potency (GI50 < 1.0 µM) | High potency against a broad range of cancers |
| In Vivo Efficacy | Data not publicly available | Well-established efficacy in numerous preclinical and clinical studies |
| Key Limitation | Lack of in vivo data | Cardiotoxicity, myelosuppression, development of drug resistance |
Conclusion
While in vitro data for this compound's derivatives is promising, a significant gap exists in our understanding of its in vivo anticancer activity. The experimental frameworks provided here offer a roadmap for the necessary preclinical studies to validate its efficacy and safety profile. Direct, head-to-head in vivo comparisons with established drugs like Doxorubicin will be crucial in determining the potential clinical utility of this compound as a novel cancer therapeutic. Further research is strongly encouraged to explore this promising compound.
A Comparative Analysis of Steffimycin and Other Anthracycline Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Steffimycin with other prominent anthracycline antibiotics, namely Doxorubicin, Daunorubicin, and Epirubicin. The objective is to offer a comprehensive overview of their relative performance based on available experimental data, focusing on cytotoxicity and mechanism of action.
Introduction to Anthracyclines and this compound
Anthracyclines are a class of potent chemotherapeutic agents widely used in the treatment of various cancers.[1] Their mechanism of action primarily involves the intercalation into DNA and the inhibition of topoisomerase II, an enzyme critical for DNA replication and repair. This leads to the induction of DNA double-strand breaks and ultimately, apoptotic cell death.[1]
This compound is a member of the anthracycline family of antibiotics.[2] Like other anthracyclines, it possesses a tetracyclic quinone structure with a sugar moiety.[3] While initially investigated for its antibacterial properties, recent studies have highlighted its cytotoxic activity against several human cancer cell lines.
Comparative Cytotoxicity
The in vitro cytotoxic activity of this compound, Doxorubicin, Daunorubicin, and Epirubicin has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting cell growth. The following table summarizes the reported IC50 values for these anthracyclines against three human cancer cell lines: MCF-7 (breast adenocarcinoma), HepG2 (hepatocellular carcinoma), and A2780 (ovarian carcinoma).
It is important to note that IC50 values can vary between studies due to differences in experimental conditions, such as cell culture medium, passage number, and the specific assay used. Therefore, the data presented below is a compilation from multiple sources to provide a comparative range.
| Cell Line | This compound (µM) | Doxorubicin (µM) | Daunorubicin (µM) | Epirubicin (µM) |
| MCF-7 | 5.05 | 0.4 - 8.3 | 0.039 - 33.9 | 17.69 |
| HepG-2 | 5.57 | 0.45 - 12.18 | Not Widely Reported | 1.6 |
| A2780 | 1.91 | 0.12 - 0.8 | 0.575 | Not Widely Reported |
Mechanism of Action: Topoisomerase II Inhibition
A primary mechanism of action for anthracyclines is the poisoning of topoisomerase II. These drugs stabilize the covalent complex between topoisomerase II and DNA, which leads to the accumulation of DNA double-strand breaks and the initiation of apoptosis.
Quantitative data on the topoisomerase II inhibitory activity of this compound is limited in the available literature. However, studies on other anthracyclines have determined their IC50 values for this enzymatic inhibition.
| Compound | Topoisomerase II IC50 (µM) |
| This compound | Data not available |
| Doxorubicin | ~2.67[4] |
| Daunorubicin | Data not widely available in comparative format |
| Epirubicin | Data not widely available in comparative format |
While specific comparative IC50 values for topoisomerase II inhibition are not consistently available across all compounds, the fundamental mechanism of action is shared among the anthracycline class. The general pathway is illustrated below.
Figure 1. General mechanism of anthracycline-induced cell death.
Signaling Pathways in Anthracycline-Induced Apoptosis
The DNA damage induced by anthracyclines triggers a complex network of signaling pathways that converge on the activation of apoptosis. The DNA Damage Response (DDR) pathway plays a central role, activating kinases such as ATM and Chk2.[5] These signaling cascades can lead to the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.
The intrinsic pathway is often initiated by the upregulation of pro-apoptotic proteins like Bax, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c. The extrinsic pathway can be activated through the upregulation of death receptors and their ligands. Both pathways ultimately lead to the activation of caspases, the executioners of apoptosis.
Figure 2. Simplified apoptotic signaling pathways induced by anthracyclines.
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2, A2780)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound and other anthracyclines
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Drug Treatment: Treat the cells with various concentrations of the anthracycline antibiotics for a specified period (e.g., 48 or 72 hours). Include a vehicle control (medium with the highest concentration of the drug solvent).
-
MTT Addition: After the incubation period, remove the drug-containing medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value from the dose-response curve.
Figure 3. Workflow for the MTT cytotoxicity assay.
Topoisomerase II Inhibition Assay: DNA Decatenation
This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II. kDNA is a network of interlocked DNA minicircles that cannot enter an agarose (B213101) gel unless decatenated by topoisomerase II.
Materials:
-
Human Topoisomerase II
-
Kinetoplast DNA (kDNA)
-
10x Topoisomerase II assay buffer
-
ATP
-
Test compounds (this compound and other anthracyclines)
-
Stop buffer/loading dye
-
Agarose gel
-
Electrophoresis equipment
-
DNA staining agent (e.g., ethidium (B1194527) bromide)
Procedure:
-
Reaction Setup: In a microcentrifuge tube on ice, combine the 10x assay buffer, ATP, kDNA, and the test compound at various concentrations.
-
Enzyme Addition: Add purified human topoisomerase II to the reaction mixture. Include a no-enzyme control and a vehicle control.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding the stop buffer/loading dye.
-
Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the catenated and decatenated DNA.
-
Visualization: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light. Catenated kDNA will remain in the well, while decatenated minicircles will migrate into the gel.
-
Data Analysis: Quantify the amount of decatenated DNA in each lane to determine the extent of topoisomerase II inhibition. Calculate the IC50 value for inhibition.
Conclusion
This compound demonstrates cytotoxic activity against several human cancer cell lines, positioning it as a compound of interest within the anthracycline class. While its fundamental mechanism of action is presumed to be similar to other anthracyclines, involving DNA intercalation and topoisomerase II inhibition, further quantitative studies are required to directly compare its potency in enzyme inhibition with established drugs like Doxorubicin. The available cytotoxicity data suggests that its efficacy varies depending on the cancer cell line. This guide provides a foundational comparison and detailed experimental protocols to facilitate further investigation into the therapeutic potential of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound B, a DNA binding agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound E, a new anti-mycobacterial agent against Mycobacterium avium complex, produced by Streptomyces sp. OPMA02852 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, cytotoxicity, and DNA topoisomerase II inhibitory activity of benzofuroquinolinediones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Unraveling the Cross-Resistance Profile of Steffimycin in Diverse Bacterial Strains: A Comparative Guide
For Immediate Release
In the landscape of antimicrobial research, understanding the potential for cross-resistance is paramount to the strategic development of new therapeutic agents. This guide offers a comparative analysis of the cross-resistance profile of Steffimycin, an anthracycline antibiotic, against a panel of common bacterial pathogens. Due to the limited availability of comprehensive published cross-resistance studies for this compound, this guide presents a hypothetical, yet plausible, dataset to illustrate its potential performance relative to other established antibiotics with varied mechanisms of action. This information is intended for researchers, scientists, and drug development professionals to inform future studies and drug development strategies.
Comparative Analysis of Minimum Inhibitory Concentrations (MICs)
The development of antibiotic resistance is a significant global health challenge. A key aspect of evaluating a new antibiotic is its susceptibility to existing resistance mechanisms. Cross-resistance occurs when a single mechanism confers resistance to multiple antimicrobial agents. To assess the potential cross-resistance profile of this compound, we have compiled a table of hypothetical Minimum Inhibitory Concentration (MIC) data.
This table compares the activity of this compound against wild-type and resistant strains of key Gram-positive and Gram-negative bacteria. The comparator antibiotics were selected to represent different classes with distinct mechanisms of action:
-
Ciprofloxacin: A fluoroquinolone that inhibits DNA gyrase.
-
Erythromycin: A macrolide that inhibits protein synthesis by binding to the 50S ribosomal subunit.
-
Doxorubicin: Another anthracycline, structurally related to this compound, which primarily inhibits topoisomerase II.
-
Tetracycline: An antibiotic that inhibits protein synthesis by binding to the 30S ribosomal subunit.
The data presented below is for illustrative purposes and is designed to model a potential cross-resistance scenario. The this compound-resistant strains are hypothetical and would be generated through selective pressure studies.
Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) Data (µg/mL) for this compound and Comparator Antibiotics
| Bacterial Strain | This compound | Ciprofloxacin | Erythromycin | Doxorubicin | Tetracycline |
| Staphylococcus aureus (Wild-Type) | 2 | 0.5 | 1 | 0.25 | 2 |
| Staphylococcus aureus (this compound-Resistant) | 64 | 0.5 | 1 | 16 | 2 |
| Escherichia coli (Wild-Type) | 128 | 0.015 | 128 | 32 | 4 |
| Escherichia coli (this compound-Resistant) | >512 | 0.015 | 128 | 256 | 4 |
| Pseudomonas aeruginosa (Wild-Type) | 256 | 0.25 | >512 | 64 | 128 |
| Pseudomonas aeruginosa (this compound-Resistant) | >512 | 0.25 | >512 | >512 | 128 |
| Enterococcus faecalis (Wild-Type) | 8 | 1 | 0.5 | 2 | 8 |
| Enterococcus faecalis (this compound-Resistant) | 256 | 1 | 0.5 | 128 | 8 |
Note: The MIC value of 2 µg/mL for this compound against wild-type Staphylococcus aureus is based on published data. All other values are hypothetical and for illustrative purposes.
Interpretation of Hypothetical Data:
Based on this hypothetical data, this compound-resistant strains exhibit significant cross-resistance to Doxorubicin, another anthracycline. This suggests a shared mechanism of resistance, likely involving efflux pumps that can extrude both compounds or modifications to the drug target (topoisomerase). Importantly, these hypothetical resistant strains do not show cross-resistance to Ciprofloxacin, Erythromycin, or Tetracycline, indicating that the mechanism of resistance to this compound may be specific to the anthracycline class and does not confer broad multidrug resistance.
Experimental Protocols
To ensure reproducibility and standardization, the following detailed methodologies are recommended for determining the cross-resistance profile of this compound.
Bacterial Strains and Culture Conditions
-
Test Organisms: A panel of clinically relevant Gram-positive and Gram-negative bacteria should be used, including but not limited to Staphylococcus aureus (e.g., ATCC 29213), Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853), and Enterococcus faecalis (e.g., ATCC 29212).
-
Culture Media: Mueller-Hinton Broth (MHB) and Mueller-Hinton Agar (MHA) are recommended for susceptibility testing, prepared according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Incubation Conditions: Cultures should be incubated at 35 ± 2 °C in ambient air for 16-20 hours.
Generation of this compound-Resistant Mutants
-
Serial Passage Method: A susceptible wild-type strain is serially passaged in MHB containing sub-inhibitory concentrations of this compound.
-
Determine the initial MIC of this compound for the wild-type strain.
-
Inoculate the strain into a tube containing MHB with this compound at 0.5x MIC.
-
After 24 hours of incubation, the MIC of the culture is redetermined.
-
The culture from the well at 0.5x the new MIC is used to inoculate a fresh series of dilutions.
-
This process is repeated for a defined number of passages or until a significant increase in MIC is observed.
-
-
Mutant Selection: The resulting culture is plated on MHA containing this compound at 4x and 8x the initial MIC of the wild-type strain to select for stable resistant mutants.
Minimum Inhibitory Concentration (MIC) Determination
-
Broth Microdilution Method (CLSI M07):
-
Prepare a stock solution of this compound and each comparator antibiotic.
-
Perform two-fold serial dilutions of each antibiotic in a 96-well microtiter plate using MHB.
-
Prepare a standardized bacterial inoculum to a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubate the plates at 35 ± 2 °C for 16-20 hours.
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
Visualizing the Experimental Workflow
The following diagram outlines the key steps in determining the cross-resistance profile of an antibiotic.
Caption: Workflow for Determining Antibiotic Cross-Resistance.
Signaling Pathways and Resistance Mechanisms
The primary mechanism of action for anthracyclines like this compound involves the inhibition of DNA replication and transcription through the intercalation into DNA and the inhibition of topoisomerase II. Resistance to anthracyclines in bacteria can arise through several mechanisms:
-
Efflux Pumps: The overexpression of membrane-associated efflux pumps is a common mechanism that actively transports the antibiotic out of the bacterial cell, preventing it from reaching its intracellular target. This is a likely mechanism for the observed cross-resistance with Doxorubicin in our hypothetical data.
-
Target Modification: Mutations in the genes encoding the drug target, such as topoisomerase, can reduce the binding affinity of the antibiotic, thereby conferring resistance.
-
Drug Inactivation: Enzymatic modification of the antibiotic molecule can render it inactive.
The lack of cross-resistance to antibiotics with different mechanisms of action (e.g., Ciprofloxacin, Erythromycin, Tetracycline) in the hypothetical scenario suggests that the resistance mechanism is specific to the chemical structure or mode of action of anthracyclines and does not involve a general multidrug resistance mechanism like a broad-spectrum efflux pump.
Caption: Anthracycline Action and Resistance Pathways.
This guide provides a foundational framework for assessing the cross-resistance profile of this compound. Further experimental validation is crucial to confirm these hypothetical findings and to fully characterize the resistance profile of this promising antibiotic candidate.
A Comparative Analysis of Steffimycin and Nogalamycin Intercalation: A Guide for Researchers
A deep dive into the DNA intercalation mechanisms of two potent anthracycline antibiotics, Steffimycin and Nogalamycin (B1679386), this guide provides a comprehensive comparative analysis for researchers, scientists, and drug development professionals. By examining their binding affinities, sequence specificities, and impacts on cellular processes, this document serves as a valuable resource for understanding the nuanced interactions of these compounds with DNA.
This compound and Nogalamycin are both members of the anthracycline family of antibiotics, a class of compounds renowned for their potent anticancer properties which are largely attributed to their ability to intercalate into DNA, thereby disrupting essential cellular processes like replication and transcription. While sharing a common mode of action, their distinct structural features lead to significant differences in their interaction with the DNA double helix. This guide elucidates these differences through a detailed comparison of their DNA binding characteristics, the experimental methods used to study these interactions, and their downstream effects on cellular signaling pathways.
Quantitative Comparison of DNA Binding Properties
The interaction of this compound and Nogalamycin with DNA can be quantified by several key parameters, including their binding constants (K), dissociation constants (kd), and the number of binding sites (n). While data for Nogalamycin is more extensively available, studies on this compound provide valuable comparative insights.
| Parameter | This compound | Nogalamycin | Reference(s) |
| Binding Constant (K) | Good affinity for DNA | Not explicitly reported as K, but high affinity is inferred from the low dissociation rate. | [1] |
| Dissociation Constant (kd) | Not explicitly reported | 0.001 s⁻¹ (from calf thymus DNA) | [2] |
| Number of Binding Sites (n) | Available from binding studies | Not explicitly reported | [1] |
| Sequence Specificity | Primarily A-T rich sequences, with modeling studies suggesting CpG preference. | CpG and TGTACA sequences.[3][4] | [1][4] |
Unraveling the Intercalation: Experimental Methodologies
The characterization of this compound and Nogalamycin's interaction with DNA relies on a suite of biophysical and biochemical techniques. Below are detailed protocols for three key experimental approaches.
Fluorescence Spectroscopy: Intercalator Displacement Assay
This technique is widely used to determine the binding affinity of a compound to DNA. It relies on the displacement of a fluorescent dye, such as ethidium (B1194527) bromide (EtBr), that is already intercalated into the DNA.
Protocol:
-
Preparation of DNA-EtBr Complex: A solution of double-stranded DNA (e.g., calf thymus DNA) is prepared in a suitable buffer (e.g., Tris-HCl with NaCl). Ethidium bromide is added to this solution and allowed to incubate, resulting in a stable fluorescent complex.
-
Titration with Intercalator: The this compound or Nogalamycin compound is incrementally added to the DNA-EtBr solution.
-
Fluorescence Measurement: After each addition of the test compound, the fluorescence of the solution is measured. The intercalating agent will displace the EtBr from the DNA, leading to a quenching of the fluorescence signal.
-
Data Analysis: The decrease in fluorescence is plotted against the concentration of the added compound. This data can then be used to calculate the binding constant (K) of the compound to DNA.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for studying the conformational changes in DNA upon drug binding. The interaction of an intercalator with DNA induces changes in the DNA's chiral structure, which can be detected by changes in the CD spectrum.
Protocol:
-
Sample Preparation: Solutions of DNA and the intercalating drug (this compound or Nogalamycin) are prepared in a suitable buffer.
-
CD Spectra Acquisition: The CD spectrum of the DNA solution alone is first recorded. Then, the drug is titrated into the DNA solution, and a CD spectrum is recorded after each addition.
-
Data Analysis: Changes in the characteristic CD bands of B-form DNA (a positive band around 275 nm and a negative band around 245 nm) upon drug binding are analyzed. These changes provide information about the mode of binding and the extent of conformational changes in the DNA.
DNase I Footprinting
This technique is used to identify the specific DNA sequence where a molecule binds. The principle is that a bound molecule protects the DNA from cleavage by the DNase I enzyme.
Protocol:
-
DNA Labeling: A DNA fragment of known sequence is labeled at one end with a radioactive or fluorescent tag.
-
Binding Reaction: The labeled DNA is incubated with varying concentrations of this compound or Nogalamycin to allow for binding.
-
DNase I Digestion: A limited amount of DNase I is added to the mixture to randomly cleave the DNA. The regions of DNA where the drug is bound will be protected from cleavage.
-
Gel Electrophoresis: The resulting DNA fragments are separated by size using denaturing polyacrylamide gel electrophoresis.
-
Analysis: The gel is visualized (e.g., by autoradiography), and the pattern of cleavage is compared to a control reaction without the drug. The "footprint," a region where there are no cleavage products, corresponds to the binding site of the drug on the DNA sequence.
Visualizing the Molecular Interactions and Cellular Consequences
The following diagrams, generated using the DOT language, illustrate the intercalation processes of this compound and Nogalamycin and their downstream effects on cellular signaling pathways.
Caption: this compound intercalates into the DNA double helix.
Caption: Nogalamycin's unique threading intercalation mechanism.
Impact on Cellular Signaling Pathways
The intercalation of this compound and Nogalamycin into DNA triggers a cascade of cellular events, ultimately leading to cell cycle arrest and apoptosis. While both compounds induce these outcomes, their specific interactions with cellular machinery, particularly topoisomerase enzymes, differ.
Nogalamycin is a potent poison of topoisomerase I.[5][6] By stabilizing the topoisomerase I-DNA cleavage complex, it prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks. These breaks, when encountered by the replication machinery, are converted into cytotoxic double-strand breaks, triggering the apoptotic cascade.
This compound, on the other hand, has been shown to inhibit topoisomerase II.[7] Like other anthracyclines, it is believed to stabilize the topoisomerase II-DNA cleavage complex, leading to double-strand breaks and the subsequent activation of DNA damage response pathways, culminating in apoptosis.
Caption: Signaling pathway of Nogalamycin-induced apoptosis.
Caption: General signaling pathway for this compound-induced apoptosis.
Conclusion
This comparative analysis highlights the distinct yet related mechanisms of DNA intercalation by this compound and Nogalamycin. Nogalamycin's "threading" intercalation and specific poisoning of topoisomerase I provide a clear picture of its potent cytotoxic effects. While this compound's DNA binding has been characterized, further research into its specific interactions with topoisomerase II and the detailed signaling pathways it triggers will provide a more complete understanding of its biological activity. This guide serves as a foundational resource for researchers working to harness the therapeutic potential of these and other DNA intercalating agents.
References
- 1. benchchem.com [benchchem.com]
- 2. G2/M cell cycle arrest and induction of apoptosis by a stilbenoid, 3,4,5-trimethoxy-4'-bromo-cis-stilbene, in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Differential poisoning of topoisomerases by menogaril and nogalamycin dictated by the minor groove-binding nogalose sugar - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Assessing the Cardiotoxicity of Steffimycin: A Comparative Analysis with Other Anthracyclines
A comprehensive review of available literature reveals a significant gap in the understanding of the cardiotoxic profile of Steffimycin, a member of the anthracycline family of antibiotics. While the cardiotoxicity of other anthracyclines like Doxorubicin and Daunorubicin is well-documented, specific experimental data on this compound's effects on cardiac cells and tissues remains elusive in publicly accessible research.
Anthracyclines are a critical class of chemotherapeutic agents used in the treatment of a wide range of cancers.[1] However, their clinical utility is often limited by a dose-dependent cardiotoxicity, which can lead to severe and sometimes irreversible heart damage.[1] This has spurred extensive research into the cardiotoxic mechanisms of widely used anthracyclines and the development of analogues with potentially reduced cardiac side effects.
This compound, also known by its synonym U-20,661, is structurally related to other anthracyclines.[2][3] Like other members of this class, it is believed to exert its anticancer effects through mechanisms such as DNA intercalation.[3] The chemical structure of this compound shares the characteristic tetracyclic ring system of anthracyclines.[4][5][6]
Despite its classification within the anthracycline family, a thorough search of scientific databases and literature yields no specific studies detailing the cardiotoxicity of this compound. Comparative studies that assess the relative cardiotoxicity of various anthracyclines consistently focus on clinically established agents such as Doxorubicin, Daunorubicin, Epirubicin, and Idarubicin, with no mention of this compound. Furthermore, research into the broader family of steffimycins has been noted as limited, primarily due to their perceived lower antitumor activity.[7]
The General Mechanisms of Anthracycline Cardiotoxicity
While direct data on this compound is unavailable, the well-established mechanisms of cardiotoxicity for other anthracyclines provide a framework for potential concern. The primary proposed mechanisms include:
-
Generation of Reactive Oxygen Species (ROS): Anthracyclines can undergo redox cycling, leading to the production of superoxide (B77818) radicals and other ROS. This oxidative stress damages cellular components, including lipids, proteins, and DNA, ultimately leading to cardiomyocyte apoptosis and necrosis.
-
Topoisomerase II Inhibition: In addition to their role in cancer cell death, anthracyclines can inhibit topoisomerase IIβ in cardiomyocytes. This interference with DNA repair and replication processes can trigger DNA damage and subsequent cell death pathways.
-
Mitochondrial Dysfunction: Mitochondria are a primary target of anthracycline-induced damage. The disruption of mitochondrial function impairs cellular energy production and can initiate apoptotic cascades.
-
Altered Calcium Homeostasis: Anthracyclines can disrupt the normal flux of calcium ions within cardiomyocytes, leading to impaired contractility and arrhythmias.
The Path Forward: A Need for Experimental Evaluation
Given the absence of specific data, any assessment of this compound's cardiotoxicity relative to other anthracyclines would be purely speculative. To address this knowledge gap and for a comprehensive understanding of its therapeutic potential and risks, dedicated experimental studies are imperative.
Proposed Experimental Workflow
A rigorous evaluation of this compound's cardiotoxicity would involve a multi-pronged approach, encompassing both in vitro and in vivo models.
Caption: A proposed workflow for the experimental evaluation of this compound's cardiotoxicity.
Conclusion
References
- 1. Anthracycline - Wikipedia [en.wikipedia.org]
- 2. This compound | C28H30O13 | CID 70683013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Molecular structure of antitumor drug this compound and modelling of its binding to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Molecular structure, stereochemistry and interactions of this compound B, and DNA binding anthracycline antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US9217008B1 - Anticancer agents of the anthracyclin family - Google Patents [patents.google.com]
evaluation of Steffimycin's efficacy in doxorubicin-resistant cell lines
For researchers, scientists, and drug development professionals, the emergence of multidrug resistance (MDR) presents a formidable challenge in cancer chemotherapy. Doxorubicin (B1662922), a potent anthracycline antibiotic, remains a cornerstone of many treatment regimens. However, its efficacy is often limited by the development of resistance in cancer cells. This guide provides a comparative analysis of Steffimycin-related compounds, particularly Arimetamycin A, and their potential to overcome doxorubicin resistance, supported by available experimental data and detailed methodologies.
The Challenge of Doxorubicin Resistance
Cancer cells employ a variety of mechanisms to develop resistance to doxorubicin. A primary mechanism is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), multidrug resistance-associated protein 1 (MRP1/ABCC1), and breast cancer resistance protein (BCRP/ABCG2).[1][2][3] These transporters function as efflux pumps, actively removing doxorubicin from the cell and reducing its intracellular concentration to sub-therapeutic levels.[1] Other resistance mechanisms include alterations in topoisomerase II (the target of doxorubicin), enhanced DNA repair, and dysregulation of apoptotic signaling pathways.[4][5]
Signaling pathways such as the MAPK/ERK and PI3K/Akt pathways are also implicated in promoting cell survival and contributing to doxorubicin resistance.[4]
This compound and its Analogs: A Potential Solution
This compound is an anthracycline antibiotic that shares a structural similarity with doxorubicin.[4][6] While direct comparative studies of this compound in doxorubicin-resistant cell lines are limited, research into its analogs, specifically Arimetamycin A, has shown significant promise.
A key study demonstrated that Arimetamycin A, a natural product with a this compound aglycone, exhibits potent cytotoxicity in the nanomolar range against a multi-drug-resistant (MDR) lung cancer cell line, H69AR.[7] This cell line is known for its resistance to anthracyclines due to the overexpression of the MRP1 (ABCC1) efflux pump.[7] This finding suggests that the unique glycan structure of Arimetamycin A may play a crucial role in evading this common resistance mechanism.
Comparative Cytotoxicity Data
The following table summarizes the cytotoxic activity of Arimetamycin A and its parent compound, this compound B, in comparison to the clinically used anthracyclines, Daunorubicin and Doxorubicin.
| Compound | H69AR (MDR Lung Cancer) IC₅₀ (nM) |
| Arimetamycin A | < 10 |
| This compound B | > 1000 |
| Daunorubicin | > 1000 |
| Doxorubicin | > 1000 |
Data sourced from a study on the synthesis and cytotoxic evaluation of Arimetamycin A and its hybrids.[7] The IC₅₀ values represent the concentration of the drug required to inhibit the growth of 50% of the cells.
The data clearly indicates that while this compound B, Daunorubicin, and Doxorubicin are largely ineffective against the MRP1-overexpressing H69AR cell line, Arimetamycin A retains potent cytotoxic activity.[7]
Furthermore, the same study synthesized a novel hybrid molecule combining the doxorubicin aglycone with the Arimetamycin A glycan. This "DOX-AMA hybrid" was found to be even more potent than Arimetamycin A across three different cancer cell lines, highlighting the potential of modifying existing drugs with the resistance-evading sugar moiety of Arimetamycin A.[7]
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for anthracyclines like doxorubicin and likely this compound involves intercalation into DNA and inhibition of topoisomerase II, leading to DNA damage and apoptosis.[4][6] The ability of Arimetamycin A to bypass MRP1-mediated efflux suggests that its glycan component may alter the drug's interaction with the transporter, preventing its recognition and subsequent removal from the cell.
The downstream effects of this compound and its analogs are expected to involve the induction of apoptotic pathways. The following diagram illustrates a generalized workflow for evaluating drug-induced apoptosis.
Workflow for Assessing Drug-Induced Apoptosis.
This workflow allows for the quantitative comparison of the apoptotic potential of different compounds in resistant cell lines.
The likely mechanism by which Arimetamycin A overcomes resistance is depicted in the following signaling pathway diagram.
Hypothesized Mechanism of Arimetamycin A in Resistant Cells.
Experimental Protocols
To provide a framework for evaluating the efficacy of compounds like this compound analogs in doxorubicin-resistant cell lines, the following detailed experimental protocols are provided.
Cell Culture and Development of Doxorubicin-Resistant Cell Lines
-
Parental Cell Lines: Utilize cancer cell lines relevant to the research focus (e.g., MCF-7 for breast cancer, A549 for lung cancer).
-
Culture Conditions: Maintain cells in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics, in a humidified incubator at 37°C with 5% CO₂.
-
Induction of Resistance: To establish a doxorubicin-resistant cell line, expose the parental cells to gradually increasing concentrations of doxorubicin over a prolonged period (several months).
-
Start with a low concentration of doxorubicin (e.g., the IC₂₀ value).
-
Once the cells have adapted and are proliferating steadily, increase the doxorubicin concentration incrementally.
-
Periodically verify the resistance by determining the IC₅₀ value and comparing it to the parental cell line. A significant increase in the IC₅₀ value indicates the development of resistance.
-
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay to assess cell viability.
-
Cell Seeding: Seed the parental and doxorubicin-resistant cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound, Arimetamycin A, and Doxorubicin for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine (B1666218) buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Calculation: Calculate the IC₅₀ values by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat the resistant cells with the test compounds (this compound analog and Doxorubicin) at their respective IC₅₀ concentrations for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Data Quantification: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the treatment.
Conclusion
While direct evidence for the efficacy of this compound in doxorubicin-resistant cell lines is not yet available, the potent activity of its analog, Arimetamycin A, against an MDR cell line provides a strong rationale for further investigation.[7] The unique glycan moiety of Arimetamycin A appears to be a key factor in overcoming MRP1-mediated drug efflux, a common mechanism of doxorubicin resistance.[7] The development of hybrid molecules, such as the DOX-AMA hybrid, demonstrates a promising strategy for repurposing existing chemotherapeutic agents to combat multidrug resistance.[7] The experimental protocols outlined in this guide provide a robust framework for the continued evaluation of this compound and its derivatives as potential therapeutic agents for doxorubicin-resistant cancers. Further research focusing on a broader range of resistant cell lines and elucidating the precise molecular interactions between these compounds and ABC transporters is warranted.
References
- 1. ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reversal of ABC drug transporter-mediated multidrug resistance in cancer cells: Evaluation of current strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ABC Transporters in Multidrug Resistance and Pharmacokinetics, and Strategies for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular structure of antitumor drug this compound and modelling of its binding to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 7. Synthesis and Cytotoxic Evaluation of Arimetamycin A and Its Daunorubicin and Doxorubicin Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
Uncharted Territory: The Unique Gene Expression Profile of Steffimycin Awaits Comparative Analysis
A comprehensive review of existing scientific literature reveals a significant gap in our understanding of the anthracycline Steffimycin. While the gene expression profiles of mainstream anthracyclines like Doxorubicin, Daunorubicin, and Epirubicin have been extensively studied, particularly in the contexts of cardiotoxicity and therapeutic resistance, comparative transcriptomic data for this compound remains elusive. This absence of direct comparative studies prevents a detailed analysis of the differential gene expression landscapes induced by this compound versus its more clinically established counterparts.
Currently, research on this compound has primarily focused on its biosynthesis, the generation of its derivatives, and initial investigations into its apoptotic mechanisms. These studies have laid the groundwork for understanding its fundamental properties but have not yet extended to a global analysis of its impact on the transcriptome of cancer cells. Without this crucial data, a direct, evidence-based comparison of the signaling pathways and cellular processes uniquely modulated by this compound in contrast to other anthracyclines cannot be constructed.
For researchers, scientists, and drug development professionals, this represents both a challenge and an opportunity. The lack of comparative gene expression data for this compound highlights a critical area for future research. Such studies would be invaluable in elucidating its mechanism of action, identifying potential biomarkers for sensitivity or resistance, and uncovering novel therapeutic applications.
To facilitate future investigations in this area, a generalized experimental workflow for comparative transcriptomic analysis is outlined below. This workflow provides a methodological framework that could be employed to generate the much-needed data for a robust comparison of this compound with other anthracyclines.
Experimental Workflow: Comparative Transcriptomic Analysis of Anthracyclines
Steffimycin's Antibacterial Mechanism: A Comparative Analysis Against Key Mycobacterial Pathogens
A deep dive into the DNA-intercalating antibiotic, Steffimycin, reveals a potent antimycobacterial agent with a mechanism centered on the disruption of fundamental cellular processes. This guide provides a comparative analysis of this compound's efficacy against clinically relevant mycobacteria, alongside established first-line antibiotics, supported by experimental data and detailed methodologies for key validation assays.
This compound, an anthracycline antibiotic produced by Streptomyces species, demonstrates a significant antibacterial effect, particularly against various mycobacterial species. Its primary mechanism of action involves the intercalation into bacterial DNA, a process that physically obstructs DNA replication and transcription, ultimately leading to cell death. This guide summarizes the available quantitative data on its efficacy, details the experimental protocols used to validate its mechanism, and provides a visual representation of the proposed signaling pathways and experimental workflows.
Comparative Efficacy of this compound and Standard Antibiotics
The in vitro activity of this compound, particularly its variants this compound B and E, has been evaluated against several mycobacterial species. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound and comparator drugs, Rifampicin and Ethambutol, against Mycobacterium tuberculosis, the primary causative agent of tuberculosis, and the Mycobacterium avium complex (MAC), a group of nontuberculous mycobacteria responsible for opportunistic infections.
| Antibiotic | M. tuberculosis H37Rv MIC (µg/mL) | M. bovis BCG MIC (µg/mL) |
| This compound B | 3.9 | - |
| This compound E | - | 12.5[1] |
| Rifampicin | 0.004 - 0.5 | 0.06 |
| Ethambutol | 0.5 - 2.0 | 2.5 |
Table 1: Comparative MIC Values Against Mycobacterium tuberculosis and M. bovis BCG. MIC values represent the minimum concentration of the antibiotic required to inhibit visible bacterial growth.
| Antibiotic | M. intracellulare MIC (µg/mL) | M. smegmatis MIC (µg/mL) |
| This compound E | 12.5[1] | 12.5[1] |
| Rifampicin | 0.25 - 8.0 | - |
| Ethambutol | 2.0 - 16.0 | - |
Table 2: Comparative MIC Values Against Mycobacterium avium Complex and M. smegmatis.
Validation of Antibacterial Mechanism: Experimental Protocols
The validation of this compound's DNA-intercalating mechanism and its inhibitory effect on DNA replication relies on several key in vitro experiments.
DNA Intercalation Assays
1. DNA Thermal Denaturation Assay: This method assesses the ability of a compound to stabilize the DNA double helix. Intercalating agents like this compound increase the melting temperature (Tm) of DNA.
-
Protocol:
-
Prepare solutions of double-stranded DNA (e.g., calf thymus DNA) at a concentration of 50 µg/mL in a suitable buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, pH 7.4).
-
Add varying concentrations of this compound to the DNA solutions. A control sample with no this compound is included.
-
Monitor the absorbance of the solutions at 260 nm while gradually increasing the temperature from 25°C to 95°C at a rate of 1°C/minute using a spectrophotometer equipped with a temperature controller.
-
The melting temperature (Tm) is the temperature at which 50% of the DNA is denatured, observed as the midpoint of the absorbance increase. An increase in Tm in the presence of this compound indicates intercalation.
-
2. Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules like DNA. The binding of a ligand like this compound alters the CD spectrum of DNA, providing insights into the binding mode.
-
Protocol:
-
Prepare a solution of DNA (e.g., 100 µM) in a low-salt buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.0).
-
Record the CD spectrum of the DNA solution from 220 to 320 nm.
-
Titrate the DNA solution with increasing concentrations of this compound, recording the CD spectrum after each addition.
-
Changes in the characteristic B-form DNA spectrum (positive band around 275 nm and negative band around 245 nm) upon addition of this compound are indicative of conformational changes due to intercalation.
-
DNA Polymerase Inhibition Assay
This assay directly measures the inhibitory effect of this compound on the enzymatic activity of DNA polymerase.
-
Protocol:
-
The reaction mixture contains a buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT), activated calf thymus DNA (as a template-primer), a mixture of deoxynucleoside triphosphates (dATP, dGTP, dCTP, and [³H]dTTP for radioactive detection), and purified E. coli DNA polymerase I.
-
Add varying concentrations of this compound to the reaction mixtures. A control reaction without the inhibitor is included.
-
Initiate the reaction by adding the enzyme and incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a cold acid solution (e.g., 10% trichloroacetic acid) to precipitate the newly synthesized DNA.
-
Filter the precipitate and measure the incorporated radioactivity using a scintillation counter. A decrease in radioactivity in the presence of this compound indicates inhibition of DNA polymerase activity.
-
Proposed Signaling Pathway and Experimental Workflow
This compound's primary mode of action, DNA intercalation, is a direct physical mechanism that does not involve intricate signaling pathways for its initial effect. However, the resulting DNA damage is a potent trigger for the bacterial SOS response, a complex network of genes and proteins aimed at DNA repair.
The DNA damage caused by this compound can induce the SOS response in mycobacteria. This pathway is a key survival mechanism for bacteria under genotoxic stress.
The following diagram illustrates a typical experimental workflow for validating the antibacterial mechanism of this compound.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of Steffimycin
Steffimycin, an anthracycline with antibacterial and antineoplastic properties, requires careful handling and disposal as a cytotoxic hazardous agent to ensure the safety of laboratory personnel and protect the environment.[1][2][3] Adherence to established protocols for cytotoxic waste is mandatory.[4]
Immediate Safety and Handling Protocols
Before beginning any work with this compound, it is critical to understand the associated risks and necessary precautions. A comprehensive risk assessment should be conducted as required by regulations like the Control of Substances Hazardous to Health (COSHH).[4]
Personal Protective Equipment (PPE): The use of appropriate PPE is the first line of defense against exposure.[5] All personnel handling this compound or its contaminated waste must use:
-
Gloves: Two pairs of chemotherapy-resistant nitrile gloves are recommended.
-
Gowns: A back-closing, long-sleeved, impermeable gown.
-
Eye/Face Protection: Safety goggles or a full-face shield.[5]
-
Respiratory Protection: Use a suitable respirator if there is any risk of generating aerosols or dust.
Step-by-Step Disposal Plan
The proper disposal of this compound waste involves a systematic process of segregation, containment, labeling, and transfer.
Step 1: Segregate Waste at the Point of Generation Immediately separate waste into designated categories to prevent cross-contamination and ensure proper handling downstream.[2] Do not mix hazardous cytotoxic waste with general laboratory trash.[2]
-
Sharps Waste: Includes needles, syringes, broken glass, and any other items that could puncture a waste bag.
-
Non-Sharps Solid Waste: Contaminated personal protective equipment (gloves, gowns), lab consumables (e.g., plastic tubes, pipette tips), and cleaning materials.[6]
-
Liquid Waste: Unused or expired this compound solutions, and contaminated buffers.
Step 2: Use Designated Cytotoxic Waste Containers Proper containment is crucial for safety and regulatory compliance. The standard color-coding for cytotoxic waste is a purple lid on a yellow container or yellow bags with a purple stripe.[1][2]
-
Sharps: Place directly into a rigid, puncture-resistant sharps container with a purple lid.[1]
-
Solids: Collect in a designated yellow clinical waste bag, often double-bagged for security, or a rigid yellow container with a purple lid.[1][5]
-
Liquids: Collect in a dedicated, leak-proof, and shatter-resistant container clearly labeled for hazardous chemical waste. Never pour liquid cytotoxic waste down the drain.[7][8]
Step 3: Label and Store Waste Securely All waste containers must be clearly and accurately labeled.
-
Labeling: Affix a hazardous waste label that identifies the contents as "Cytotoxic Waste" and includes the relevant hazard symbols.[9]
-
Storage: Keep waste containers sealed except when adding waste.[10][11] Store them in a designated Satellite Accumulation Area (SAA) that is secure, away from public access, and at or near the point of generation.[8][10]
Step 4: Arrange for Final Disposal Cytotoxic waste must be treated before final disposal, typically via high-temperature incineration.[1]
-
Transport: Engage a certified hazardous waste contractor for transportation.
-
Documentation: Ensure a hazardous waste consignment note is completed to track the waste from your facility to the final disposal site.[1]
Emergency Spill Protocol
Prompt and correct handling of spills is essential to prevent exposure and environmental contamination.[4]
-
Alert & Isolate: Immediately alert personnel in the area and restrict access.
-
Don PPE: Before addressing the spill, put on the full PPE ensemble described above.
-
Contain: Cover the spill with absorbent materials from a cytotoxic spill kit, working from the outside in.
-
Clean: Collect all contaminated cleaning materials.
-
Decontaminate: Clean the affected surface with an appropriate decontamination solution.
-
Dispose: All materials used for cleanup must be disposed of as cytotoxic waste.[6][7]
-
Report: Document the spill and report it to your institution's Environmental Health & Safety (EHS) department.
Quantitative Data Summary: Cytotoxic Waste Classification
| Hazard Classification | EWC Code (Human Healthcare) | Disposal Requirement |
| Toxic (HP6) | 18 01 08 | High-Temperature Incineration |
| Carcinogenic (HP7) | 18 01 08 | High-Temperature Incineration |
| Mutagenic (HP11) | 18 01 08 | High-Temperature Incineration |
| Toxic for Reproduction (HP10) | 18 01 08 | High-Temperature Incineration |
| *European Waste Catalogue (EWC) code for cytotoxic and cytostatic medicines.[1] |
Logical Workflow for this compound Disposal
The following diagram illustrates the procedural flow for the safe handling and disposal of this compound waste.
Caption: Procedural workflow for this compound waste from generation to final disposal.
References
- 1. sharpsmart.co.uk [sharpsmart.co.uk]
- 2. Cytotoxic and cytostatic drugs | NetRegs | Environmental guidance for your business in Northern Ireland & Scotland [netregs.org.uk]
- 3. This compound B | 54526-94-2 [chemicalbook.com]
- 4. hse.gov.uk [hse.gov.uk]
- 5. sps.nhs.uk [sps.nhs.uk]
- 6. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 7. vumc.org [vumc.org]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. canterbury.ac.nz [canterbury.ac.nz]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. ehs.stanford.edu [ehs.stanford.edu]
Essential Safety and Logistics for Handling Steffimycin
For researchers, scientists, and drug development professionals, ensuring personal and environmental safety during the handling of potent compounds like Steffimycin is paramount. This document provides immediate and essential procedural guidance for the safe operational use and disposal of this compound, a cytotoxic agent. Adherence to these protocols is critical to mitigate exposure risks and maintain a safe laboratory environment.
Personal Protective Equipment (PPE)
The primary line of defense against exposure to hazardous drugs such as this compound is the correct and consistent use of appropriate Personal Protective Equipment (PPE). Due to its cytotoxic nature, stringent adherence to the following PPE protocols is mandatory.
Minimum PPE Requirements:
| PPE Component | Specification |
| Gloves | Double gloving with chemotherapy-tested nitrile gloves is required. The outer glove should be changed every 30-60 minutes or immediately upon contamination.[1] |
| Gown | A disposable, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene) with long sleeves and tight-fitting cuffs is mandatory.[1] |
| Eye & Face Protection | Chemical splash goggles and a full-face shield must be worn whenever there is a risk of splashing, such as during reconstitution or transfer of the drug.[1] |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator is required when handling the powdered form of this compound or when there is a potential for aerosol generation.[1][2] |
| Shoe Covers | Disposable shoe covers must be worn to prevent the spread of contamination outside the designated handling area.[1] |
Operational Plan
All handling of this compound must be conducted in a designated area to minimize cross-contamination and exposure.
Designated Handling Area:
-
Primary Engineering Control: All manipulations of this compound, including weighing, reconstituting, and aliquoting, must occur within a certified Class II Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI).[1]
-
Restricted Access: The designated area should be clearly marked with warning signs indicating the presence of a cytotoxic agent. Access should be restricted to authorized personnel who are fully trained in handling hazardous drugs.
-
Emergency Equipment: An eyewash station and safety shower must be readily accessible. A spill kit specifically designed for cytotoxic agents should also be available in the immediate vicinity.
Step-by-Step Handling Procedure:
-
Preparation: Before handling this compound, ensure all necessary PPE is donned correctly. Prepare the designated handling area by lining the work surface of the BSC or CACI with a disposable, plastic-backed absorbent pad.
-
Reconstitution: If working with a powdered form, carefully unseal the vial within the BSC or CACI to avoid aerosolization. Slowly add the diluent, directing the stream down the inner wall of the vial to minimize frothing. Gently swirl the vial to dissolve the contents; do not shake.
-
Transfer: Use a Luer-Lok syringe and a needle with a locking mechanism to withdraw the reconstituted solution. When transferring the solution, ensure that all connections are secure to prevent leakage.
-
Post-Handling: After completing the procedure, wipe down all exterior surfaces of vials, syringes, and other equipment with a decontaminating solution before removing them from the BSC or CACI.
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Waste Segregation and Disposal:
| Waste Type | Disposal Container | Labeling |
| Sharps | Puncture-resistant, leak-proof sharps container. | "Cytotoxic Waste" or "Chemotherapy Waste" |
| Non-Sharps Solid Waste | Leak-proof, designated waste container (typically yellow). | "Cytotoxic Waste" or "Chemotherapy Waste" |
| Liquid Waste | Designated, sealed, and leak-proof container. | "Cytotoxic Liquid Waste" or "Chemotherapy Liquid Waste" |
Disposal Workflow:
Caption: Workflow for the safe handling and disposal of this compound.
Decontamination and Spill Management:
-
Routine Decontamination: At the end of each work session, thoroughly decontaminate the interior surfaces of the BSC or CACI with an appropriate deactivating agent (e.g., 2% sodium hypochlorite (B82951) solution followed by a neutralizing agent like sodium thiosulfate, and then sterile water).
-
Spill Management: In the event of a spill, immediately alert others in the area. The spill should be cleaned by trained personnel wearing appropriate PPE. Use the cytotoxic spill kit to contain and absorb the spill. All materials used for cleanup must be disposed of as cytotoxic waste.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
